molecular formula C10H13NO2 B1683432 Xylylcarb CAS No. 2425-10-7

Xylylcarb

货号: B1683432
CAS 编号: 2425-10-7
分子量: 179.22 g/mol
InChI 键: WCJYTPVNMWIZCG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Xylylcarb, also known as 3,4-dimethylphenyl methylcarbamate, is a synthetic carbamate insecticide that functions as a non-systemic acetylcholinesterase (AChE) inhibitor (IRAC MoA Class 1A) . Historically used in agriculture to control chewing and sucking insects like leafhoppers and scale on crops such as rice, fruit, and tea, it is now primarily valuable as a high-purity analytical standard . Our this compound reference materials are essential for researchers conducting environmental and food safety monitoring, enabling accurate residue analysis to ensure compliance with regulatory limits . As an acetylcholinesterase inhibitor, it remains a compound of interest in resistance management and mode-of-action studies . This product is strictly for laboratory use and is not approved for use in the European Union . Researchers must consult the safety data sheet (MSDS) prior to use. Proper personal protective equipment (PPE) is required, and the material must be stored at 4°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3,4-dimethylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-5-9(6-8(7)2)13-10(12)11-3/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJYTPVNMWIZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058032
Record name Xylylcarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2425-10-7
Record name Xylylcarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2425-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylylcarb [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3,4-dimethyl-, 1-(N-methylcarbamate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Xylylcarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-xylyl methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XYLYLCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2999840EDW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Xylylcarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Xylylcarb, chemically known as 3,4-dimethylphenyl methylcarbamate, is a synthetic insecticide that has been utilized in agricultural and domestic settings.[1] Its efficacy as a pesticide stems from its ability to disrupt the normal functioning of the nervous system by targeting acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[2] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity.[1][2][3] This guide will delve into the detailed mechanism of this compound's interaction with AChE, present relevant (though generalized) quantitative data for similar compounds, and provide methodologies for its study.

Molecular Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

The primary mechanism of action of this compound is the reversible inhibition of acetylcholinesterase.[1] This process can be broken down into a two-step reaction:

  • Formation of a Reversible Enzyme-Inhibitor Complex: this compound initially binds to the active site of AChE to form a non-covalent Michaelis-Menten-like complex.

  • Carbamoylation of the Active Site: Following the initial binding, the carbamoyl (B1232498) moiety of this compound is transferred to the hydroxyl group of a catalytically crucial serine residue within the AChE active site. This covalent modification forms a carbamoylated enzyme that is temporarily inactive.[1]

The overall reaction can be depicted as follows:

E + I ⇌ E-I → E-C + L

Where:

  • E represents the active Acetylcholinesterase enzyme.

  • I represents the this compound inhibitor.

  • E-I is the reversible enzyme-inhibitor complex.

  • E-C is the carbamoylated (inactive) enzyme.

  • L is the leaving group (3,4-xylenol).

This carbamoylation is a reversible process, as the carbamoylated enzyme can undergo spontaneous hydrolysis to regenerate the active enzyme. However, the rate of this decarbamoylation is significantly slower than the rate of acetylation by the natural substrate, acetylcholine. This slow regeneration rate is the basis for the inhibitory effect of carbamates.[1]

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

The following diagram illustrates the signaling pathway disruption caused by this compound.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_normal Normal Function cluster_inhibition Inhibition by this compound Presynaptic_Neuron Presynaptic Neuron ACh_Release Acetylcholine (ACh) Released Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron AChE_active Active Acetylcholinesterase (AChE) ACh_Release->AChE_active Substrate ACh_Receptor ACh Receptor ACh_Release->ACh_Receptor Binds ACh_Accumulation ACh Accumulation ACh_Release->ACh_Accumulation Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE_active->Hydrolysis Catalyzes AChE_inhibited Carbamoylated AChE (Inactive) AChE_active->AChE_inhibited ACh_Receptor->Postsynaptic_Neuron Stimulates Continuous_Stimulation Continuous Receptor Stimulation ACh_Receptor->Continuous_Stimulation Signal_Termination Signal Termination Hydrolysis->Signal_Termination This compound This compound This compound->AChE_active Inhibits ACh_Accumulation->ACh_Receptor Binds Neurotoxicity Neurotoxicity Continuous_Stimulation->Neurotoxicity

Figure 1: Signaling pathway of AChE inhibition by this compound.

Quantitative Analysis of AChE Inhibition

While specific IC50 and kinetic constants for this compound were not found in the reviewed literature, the potency of carbamate (B1207046) inhibitors is typically quantified by several key parameters. For context, other carbamate insecticides exhibit a wide range of IC50 values against AChE, often in the nanomolar to micromolar range.[4][5][6]

ParameterDescriptionTypical Range for Carbamates
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.Nanomolar to Micromolar
Ki The dissociation constant for the initial reversible binding of the inhibitor to the enzyme.Varies widely
k_carbamoylation The rate constant for the carbamoylation of the enzyme's active site serine.Varies
k_decarbamoylation The rate constant for the spontaneous hydrolysis and reactivation of the carbamoylated enzyme.Generally slow

Note: The values presented are generalized for the carbamate class of insecticides and are for illustrative purposes. Specific values for this compound would need to be determined experimentally.

Experimental Protocols

The following is a detailed, generalized protocol for determining the in vitro inhibition of acetylcholinesterase by this compound, based on the widely used Ellman's method.

Principle of the Ellman's Assay

This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound (analytical grade)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Solvent for this compound (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow

The following diagram outlines the workflow for the AChE inhibition assay.

AChE_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: AChE, this compound dilutions, ATCI, DTNB Start->Reagent_Prep Plate_Setup Set up 96-well plate: - Control (no inhibitor) - Blank (no enzyme) - Test (this compound concentrations) Reagent_Prep->Plate_Setup Add_AChE Add AChE solution to control and test wells Plate_Setup->Add_AChE Add_Inhibitor Add this compound dilutions to test wells Add_AChE->Add_Inhibitor Incubation Pre-incubate AChE with this compound Add_Inhibitor->Incubation Add_Substrate_Mix Initiate reaction by adding ATCI and DTNB solution Incubation->Add_Substrate_Mix Measure_Absorbance Measure absorbance at 412 nm kinetically over time Add_Substrate_Mix->Measure_Absorbance Data_Analysis Calculate % inhibition and determine IC50 value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for AChE inhibition assay.
Detailed Procedure

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to give a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in phosphate buffer.

    • Prepare a solution of ATCI (substrate) in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add phosphate buffer.

    • Add the this compound dilutions to the test wells. For the control (100% activity) and blank wells, add the same volume of buffer/solvent without the inhibitor.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding a mixture of ATCI and DTNB to all wells.

    • Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] * 100

    • Plot the % inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using appropriate software with a sigmoidal curve fit.

Toxicological Implications

The inhibition of AChE by this compound leads to the accumulation of acetylcholine at neuromuscular junctions and in the central and peripheral nervous systems.[1] This results in a state of cholinergic crisis, characterized by a range of symptoms including:

  • Muscarinic effects: Excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).

  • Nicotinic effects: Muscle fasciculations, cramping, and eventually paralysis.

  • Central nervous system effects: Dizziness, headache, anxiety, confusion, convulsions, and respiratory depression.[1]

The reversibility of the carbamoylation means that, with time, the enzyme can recover its function as the carbamoyl group is hydrolyzed.

Conclusion

This compound acts as a potent neurotoxin through the reversible inhibition of acetylcholinesterase via carbamoylation of the enzyme's active site serine. This mechanism disrupts the normal hydrolysis of acetylcholine, leading to its accumulation and the overstimulation of cholinergic receptors, ultimately causing a toxic effect. While specific quantitative kinetic data for this compound is not widely published, the well-established methodologies for studying AChE inhibition, such as the Ellman's assay, provide a robust framework for its detailed characterization. Further research to determine the specific kinetic parameters of this compound would be invaluable for a more complete understanding of its toxicological profile and for the development of potential countermeasures.

References

Xylylcarb as a Cholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylylcarb, a synthetic carbamate (B1207046) ester, is recognized primarily for its application as a pesticide.[1] Its efficacy as an insecticide is rooted in its potent ability to inhibit cholinesterase enzymes, particularly acetylcholinesterase (AChE).[1][2] This technical guide provides an in-depth examination of this compound's role as a cholinesterase inhibitor, detailing its mechanism of action, physicochemical properties, and the experimental protocols used to characterize its inhibitory activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology.

This compound, chemically known as (3,4-dimethylphenyl) N-methylcarbamate, belongs to the carbamate class of pesticides.[1][3] Carbamates are derivatives of carbamic acid and are widely utilized in agricultural and domestic settings for insect control.[1][4] The toxicological effects of this compound and other carbamates stem from their interference with the normal functioning of the nervous system, a mechanism they share with organophosphate insecticides.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its study and application. These properties influence its solubility, stability, and interaction with biological systems.

PropertyValueReference
IUPAC Name (3,4-dimethylphenyl) N-methylcarbamate[1][3]
Synonyms 3,4-Xylyl methylcarbamate, MPMC[3]
CAS Number 2425-10-7[3]
Molecular Formula C10H13NO2[1][3]
Molecular Weight 179.22 g/mol [1]
Appearance White crystalline solid[1]
Solubility Practically insoluble in water; soluble in most organic solvents.[5]
Stability Stable to light and temperatures below 90°C. Rapidly hydrolyzed in alkaline media.[5]

Mechanism of Cholinesterase Inhibition

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process that terminates the nerve impulse at cholinergic synapses.

The inhibition of AChE by this compound is a reversible process involving the carbamoylation of the serine hydroxyl group within the active site of the enzyme.[1][2] This reaction forms a carbamylated enzyme that is temporarily inactive. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in hyperstimulation of the nervous system and ultimately causing the toxic effects observed in insects and other organisms.[1]

Cholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR ACh Receptor ACh->AChR Binds to Products Choline + Acetate ACh->Products Hydrolysis by AChE AChR->Postsynaptic Signal Transduction AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes Inactive_AChE Carbamylated AChE (Inactive) AChE->Inactive_AChE Carbamoylation This compound This compound This compound->AChE Inhibits

Mechanism of this compound's inhibition of acetylcholinesterase.

Quantitative Analysis of Cholinesterase Inhibition

Carbamate InsecticideEnzyme SourceIC50 (µM)Reference
BendiocarbRat Brain AChE1[6]
PropoxurRat Brain AChE>1 (mM range)[6]
AldicarbRat Brain AChE>1 (mM range)[6]
CarbarylRat Brain AChE17[6]
CarbofuranCommon Prawn AChE0.011[7]
CarbofuranDragonet AChE0.028[7]

Experimental Protocols for Acetylcholinesterase Inhibition Assay

The inhibitory activity of compounds like this compound on acetylcholinesterase is typically determined using in vitro enzyme inhibition assays. A widely accepted method is the colorimetric assay developed by Ellman. The following is a generalized protocol based on this method, which can be adapted for the evaluation of this compound.

Principle of the Ellman's Method

The Ellman's assay is a colorimetric method used to measure the activity of cholinesterases. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction decreases.

Reagents and Materials
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes, or recombinant human)

  • This compound (or other test inhibitor)

  • Acetylthiocholine iodide (ATCI) or Acetylthiocholine chloride (ATChCl) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Solvent for the inhibitor (e.g., DMSO, ethanol)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Procedure
  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized.

    • Prepare a stock solution of the substrate (ATCI or ATChCl) in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution to obtain a range of inhibitor concentrations for testing.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a specific volume of phosphate buffer, the AChE solution, and the this compound solution at various concentrations.

    • Control Wells (100% Activity): Add the same volumes of phosphate buffer, AChE solution, and the solvent used for the inhibitor (without the inhibitor).

    • Blank Wells: Add the same volumes of phosphate buffer, the inhibitor solvent, and the substrate/DTNB mixture (without the enzyme).

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of the Enzymatic Reaction:

    • Add the substrate (ATCI or ATChCl) and DTNB solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader. This provides the kinetic data.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Measurement & Analysis Reagents Prepare Reagents (AChE, Substrate, DTNB, this compound) Serial_Dilutions Prepare Serial Dilutions of this compound Reagents->Serial_Dilutions Add_Components Add Buffer, AChE, and this compound/Solvent to wells Serial_Dilutions->Add_Components Pre_incubation Pre-incubate to allow inhibitor-enzyme interaction Add_Components->Pre_incubation Start_Reaction Add Substrate and DTNB to initiate reaction Pre_incubation->Start_Reaction Measure_Absorbance Measure Absorbance at 412 nm (kinetic read) Start_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Inhibition->Determine_IC50

Generalized workflow for an AChE inhibition assay.

Conclusion

This compound functions as a potent cholinesterase inhibitor, a characteristic that underlies its use as an insecticide. Its mechanism of action involves the reversible carbamoylation of the active site of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of nerve function. While the qualitative aspects of its inhibitory action are well-understood, a notable gap exists in the publicly available scientific literature regarding specific quantitative measures of its inhibitory potency, such as IC50 or Ki values. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct in vitro studies to determine these crucial parameters for this compound and other cholinesterase inhibitors. Further research to quantify the inhibitory kinetics of this compound would be invaluable for a more complete toxicological profile and for the development of more selective and safer pesticides.

References

Chemical and physical properties of 3,4-xylyl methylcarbamate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Xylyl methylcarbamate, also known by synonyms such as Meobal and MPMC, is a carbamate (B1207046) ester with significant insecticidal properties. Like other carbamates, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, mechanism of action, and analytical methodologies for 3,4-xylyl methylcarbamate, tailored for a scientific audience.

Chemical and Physical Properties

3,4-Xylyl methylcarbamate is a white crystalline solid. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 3,4-Xylyl Methylcarbamate

PropertyValueReference
IUPAC Name (3,4-dimethylphenyl) N-methylcarbamate
Synonyms Meobal, MPMC, 3,4-Dimethylphenyl methylcarbamate, Xylylcarb[1]
CAS Number 2425-10-7
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol
Melting Point 79-80 °C[1]
Boiling Point 126 °C (at 0.2 mmHg)[1]
Water Solubility 580 mg/L (at 20 °C)[2]
Appearance White crystalline solid

Synthesis

The synthesis of 3,4-xylyl methylcarbamate is typically achieved through the reaction of 3,4-dimethylphenol (B119073) with methyl isocyanate. This reaction is a nucleophilic addition of the phenolic hydroxyl group to the isocyanate group.

Experimental Protocol: Synthesis of 3,4-Xylyl Methylcarbamate

The following is a representative laboratory-scale protocol for the synthesis of 3,4-xylyl methylcarbamate.

Materials:

  • 3,4-Dimethylphenol

  • Methyl isocyanate

  • Anhydrous toluene (B28343) (or other inert solvent such as benzene (B151609) or dioxane)

  • Triethylamine (B128534) (or other suitable base catalyst)

  • Anhydrous sodium sulfate

  • Hexane (B92381)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve 3,4-dimethylphenol (1.0 equivalent) in anhydrous toluene.

  • Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the solution.

  • With stirring, add methyl isocyanate (1.1 equivalents) dropwise to the reaction mixture at room temperature. The reaction may be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure 3,4-xylyl methylcarbamate as a white solid.

Mechanism of Action and Signaling Pathway

The primary pharmacological target of 3,4-xylyl methylcarbamate is the enzyme acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition

Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, terminating the nerve impulse at cholinergic synapses. 3,4-Xylyl methylcarbamate acts as a reversible inhibitor of AChE. It carbamylates a serine residue in the active site of the enzyme, rendering it inactive. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.

Mechanism of Acetylcholinesterase Inhibition.
Downstream Effects

The accumulation of acetylcholine due to AChE inhibition leads to the overstimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems. This results in a range of physiological effects, which are the basis for the insecticidal activity of 3,4-xylyl methylcarbamate.

Downstream_Effects AChE_Inhibition AChE Inhibition by 3,4-Xylyl Methylcarbamate ACh_Accumulation Acetylcholine Accumulation in Synaptic Cleft AChE_Inhibition->ACh_Accumulation Muscarinic_Stimulation Muscarinic Receptor Overstimulation ACh_Accumulation->Muscarinic_Stimulation Nicotinic_Stimulation Nicotinic Receptor Overstimulation ACh_Accumulation->Nicotinic_Stimulation PNS_Effects Peripheral Nervous System Effects: SLUDGE Syndrome, Muscle Fasciculations Muscarinic_Stimulation->PNS_Effects Nicotinic_Stimulation->PNS_Effects CNS_Effects Central Nervous System Effects: Hyperactivity, Tremors, Convulsions, Paralysis Nicotinic_Stimulation->CNS_Effects

Downstream Effects of AChE Inhibition.

Analytical Methodologies

The quantification and identification of 3,4-xylyl methylcarbamate in various matrices are crucial for research, quality control, and toxicological studies. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of carbamate pesticides. A reversed-phase column is typically employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

Table 2: Representative HPLC Conditions for 3,4-Xylyl Methylcarbamate Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v), isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 220 nm
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the analysis of 3,4-xylyl methylcarbamate, especially at trace levels. Due to the thermal lability of some carbamates, derivatization may sometimes be employed, although direct analysis is often possible.

Table 3: Representative GC-MS Conditions for 3,4-Xylyl Methylcarbamate Analysis

ParameterCondition
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-300

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The following protocol, based on the Ellman method, can be used to determine the in vitro inhibitory activity of 3,4-xylyl methylcarbamate against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • 3,4-Xylyl methylcarbamate

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of 3,4-xylyl methylcarbamate in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay:

    • In a 96-well microplate, add phosphate buffer to each well.

    • Add a specific volume of the 3,4-xylyl methylcarbamate dilutions to the test wells. Add buffer or solvent to the control wells.

    • Add the AChE solution to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 15 minutes).

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the ATCI solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take readings at regular intervals for a set period (e.g., every minute for 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of 3,4-xylyl methylcarbamate relative to the control.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Ellman_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: AChE, ATCI, DTNB, Inhibitor Dilutions Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: Buffer, Inhibitor/Control Prepare_Reagents->Plate_Setup Add_Enzyme Add AChE Solution Plate_Setup->Add_Enzyme Incubate Pre-incubate Add_Enzyme->Incubate Add_DTNB Add DTNB Solution Incubate->Add_DTNB Add_Substrate Initiate Reaction with ATCI Add_DTNB->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data: Calculate Reaction Rates, % Inhibition, and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for Acetylcholinesterase Inhibition Assay.

Conclusion

3,4-Xylyl methylcarbamate is a potent insecticide whose efficacy is derived from its ability to inhibit acetylcholinesterase. This guide has provided a detailed overview of its chemical and physical properties, a representative synthesis protocol, its mechanism of action, and relevant analytical methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and pesticide research.

References

Synthesis of Aminocarb: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for the carbamate (B1207046) insecticide, aminocarb (B1665979). The document details the core chemical reactions, experimental protocols, and quantitative data to support research, development, and production efforts.

Introduction

Aminocarb, chemically known as 4-(dimethylamino)-3-methylphenyl methylcarbamate, is a carbamate insecticide that has been utilized in agriculture and forestry. Its synthesis involves multi-step chemical transformations, primarily centered around the formation of a key substituted phenol (B47542) intermediate followed by carbamoylation. This guide will explore the two main synthetic routes to aminocarb, providing detailed experimental procedures and relevant data.

Synthesis Pathways

There are two primary synthetic routes for the production of aminocarb. The first, and most common commercial pathway, begins with the nitration or nitrosation of m-cresol (B1676322). The second, a more direct route, utilizes 4-(dimethylamino)-3-methylphenol as the starting material.

Route 1: From m-Cresol

This pathway involves three key steps:

  • Nitrosation/Nitration of m-Cresol: m-Cresol is first converted to an intermediate, either 4-nitroso-3-methylphenol or 4-nitro-3-methylphenol.

  • Catalytic Hydrogenation: The nitro or nitroso intermediate is then reduced to 4-amino-3-methylphenol (B1666317).

  • Carbamoylation: The resulting 4-amino-3-methylphenol is reacted with methyl isocyanate to yield aminocarb.

Alternatively, the intermediate 4-amino-3-methylphenol can be dimethylated to 4-(dimethylamino)-3-methylphenol before the final carbamoylation step.

G m_cresol m-Cresol nitroso_intermediate 4-Nitroso-3-methylphenol m_cresol->nitroso_intermediate Nitrosation nitro_intermediate 4-Nitro-3-methylphenol m_cresol->nitro_intermediate Nitration aminophenol 4-Amino-3-methylphenol nitroso_intermediate->aminophenol Catalytic Hydrogenation nitro_intermediate->aminophenol Catalytic Hydrogenation dimethylaminophenol 4-(Dimethylamino)-3-methylphenol aminophenol->dimethylaminophenol Dimethylation (Eschweiler-Clarke) aminocarb Aminocarb aminophenol->aminocarb Carbamoylation (Methyl Isocyanate) dimethylaminophenol->aminocarb Carbamoylation (Methyl Isocyanate)

Diagram 1: Synthesis Pathways of Aminocarb from m-Cresol.
Route 2: From 4-(Dimethylamino)-3-methylphenol

This is a more direct, single-step synthesis where 4-(dimethylamino)-3-methylphenol is reacted with methyl isocyanate.

G dimethylaminophenol 4-(Dimethylamino)-3-methylphenol aminocarb Aminocarb dimethylaminophenol->aminocarb Carbamoylation (Methyl Isocyanate)

Diagram 2: Direct Synthesis of Aminocarb.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key steps in the synthesis of aminocarb, along with quantitative data in tabular format for easy comparison.

Step 1: Synthesis of Intermediates from m-Cresol

Protocol 1: Nitrosation of m-Cresol to 4-Nitroso-3-methylphenol [1]

This protocol describes the nitrosation of m-cresol to produce 4-nitroso-3-methylphenol.

Experimental Workflow:

G start Start dissolve Dissolve m-cresol and Sodium Nitrite (B80452) in NaOH solution start->dissolve cool Cool to 3-10°C dissolve->cool add_to_acid Slowly add mixture to pre-cooled HCl cool->add_to_acid react React for 30 min at 3-10°C add_to_acid->react filter Filter the reaction mixture react->filter dry Dry the solid product filter->dry end 4-Nitroso-3-methylphenol dry->end

Diagram 3: Workflow for Nitrosation of m-Cresol.

Methodology:

  • In a suitable vessel, dissolve 28.5 g of m-cresol and 19.4 g of sodium nitrite in a solution of 11.2 g of sodium hydroxide (B78521) in 120 ml of water, maintaining the temperature at 10°C.

  • Cool the resulting solution to 3-10°C.

  • In a separate four-hole flask, prepare a solution of 81.4 g of 36% hydrochloric acid in 58.1 g of water.

  • Slowly add the m-cresol/sodium nitrite solution to the hydrochloric acid solution while maintaining the temperature between 3-10°C.

  • After the addition is complete, continue to stir the mixture for 30 minutes.

  • Filter the resulting solid and dry it in an oven to obtain 4-nitroso-3-methylphenol.

Quantitative Data:

ParameterValueReference
m-Cresol28.5 g[1]
Sodium Nitrite19.4 g[1]
Sodium Hydroxide11.2 g[1]
36% Hydrochloric Acid81.4 g[1]
Reaction Temperature3-10°C[1]
Reaction Time30 minutes[1]
Yield93.0% (33.6 g)[1]

Protocol 2: Nitration of m-Cresol to 4-Nitro-3-methylphenol [2]

This protocol involves the esterification of p-cresol (B1678582) followed by nitration and hydrolysis. While the source specifies p-cresol, the methodology can be adapted for m-cresol.

Methodology:

  • Esterification: React m-cresol with phosgene (B1210022) in the presence of sodium hydroxide to form the corresponding carbonate ester.

  • Nitration: Treat the carbonate ester with a mixture of industrial sulfuric acid and nitric acid, keeping the temperature controlled.

  • Hydrolysis: Hydrolyze the nitrated ester using sodium carbonate, followed by acidification with hydrochloric acid to yield the crude 4-nitro-3-methylphenol.

  • Refining: The crude product is then purified.

Quantitative Data:

ParameterReactant/ConditionSpecificationReference
Esterification p-Methyl phenol>98% purity[2]
NaOH30% solution[2]
Nitration Sulfuric Acid96-98%, 1.80-1.84 g/ml[2]
Nitric Acid98%, 1.50 g/ml[2]
Hydrolysis Sodium Carbonate98% purity[2]
Hydrochloric Acid35-37% solution[2]
Step 2: Catalytic Hydrogenation to 4-Amino-3-methylphenol

Protocol 3: Reduction of 4-Nitroso-3-methylphenol using Palladium on Carbon (Pd/C) [1][3]

This protocol details the reduction of 4-nitroso-3-methylphenol to 4-amino-3-methylphenol using a palladium on carbon catalyst.

Experimental Workflow:

G start Start charge_reactor Charge autoclave with 4-nitroso-3-methylphenol, methanol (B129727), Pd/C, and NH3 start->charge_reactor purge_reactor Purge with Nitrogen charge_reactor->purge_reactor pressurize Pressurize with Hydrogen purge_reactor->pressurize react Stir at 20-25°C for 2-8 hours pressurize->react filter Filter to remove catalyst react->filter evaporate Evaporate solvent filter->evaporate end 4-Amino-3-methylphenol evaporate->end

Diagram 4: Workflow for Pd/C Catalyzed Reduction.

Methodology:

  • In an autoclave, combine 4-nitroso-3-methylphenol and methanol in a 1:7.5 weight ratio.

  • Add 10% Pd/C catalyst (3% by weight of the nitroso compound) and ammonia (B1221849) solution (10% by weight of the nitroso compound).

  • Seal the autoclave and purge with nitrogen.

  • Pressurize with hydrogen gas.

  • Stir the mixture at 20-25°C for 2-8 hours, or until hydrogen uptake ceases.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent by evaporation to obtain the crude 4-amino-3-methylphenol.

Quantitative Data:

ParameterValueReference
Precursor4-nitroso-3-methylphenol[1][3]
Catalyst10% Palladium on Carbon[3]
Catalyst Loading3 wt% relative to precursor[1][3]
SolventMethanol[1][3]
Precursor:Solvent Ratio1:7.5 (w/w)[1]
PromoterAmmonia (10 wt% of precursor)[1][3]
Temperature20-25°C[1][3]
PressureAtmospheric Hydrogen[3]
Reaction Time2-8 hours[1][3]

Protocol 4: Reduction of 4-Nitro-3-methylphenol using Raney Nickel [3]

This protocol describes an alternative reduction method using Raney Nickel as the catalyst.

Methodology:

  • Suspend 4-nitro-3-methylphenol in methanol in a round-bottom flask.

  • Carefully add a slurry of Raney Nickel.

  • While stirring at room temperature, add 90% formic acid.

  • The reaction is typically complete in 10-20 minutes.

  • Monitor the reaction by observing the cessation of gas evolution.

  • Filter the mixture to remove the catalyst.

  • The filtrate can be worked up by dissolving the residue in an organic solvent, washing with a saturated sodium chloride solution, drying, and evaporating the solvent.

Quantitative Data:

ParameterValueReference
Precursor4-nitro-3-methylphenol[3]
CatalystRaney Nickel[3]
Catalyst Loading~5-10 wt% relative to precursor[3]
SolventMethanol with Formic Acid[3]
TemperatureRoom Temperature[3]
Reaction Time10-20 minutes[3]
Yield85-90%[3]
Step 3: Synthesis of 4-(Dimethylamino)-3-methylphenol (Optional Intermediate Step)

Protocol 5: Eschweiler-Clarke Reaction for Dimethylation of 4-Amino-3-methylphenol [4][5][6][7][8]

The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde (B43269).[4][5] This reaction proceeds via reductive amination and stops at the tertiary amine stage without forming quaternary ammonium (B1175870) salts.[4][8]

General Methodology:

  • The primary amine (4-amino-3-methylphenol) is treated with excess formaldehyde and formic acid.

  • The mixture is typically heated to near boiling.

  • The reaction involves the formation of an imine with formaldehyde, which is then reduced by formic acid, releasing carbon dioxide.[4] This process is repeated to achieve dimethylation.

Step 4: Carbamoylation to Aminocarb

Protocol 6: Reaction of 4-(Dimethylamino)-3-methylphenol with Methyl Isocyanate

This is the final step in the synthesis of aminocarb.

Methodology:

  • Dissolve 4-(dimethylamino)-3-methylphenol in a suitable inert solvent such as toluene.

  • Add a catalytic amount of a tin compound.

  • React the solution with methyl isocyanate.

  • The aminocarb product can be purified by crystallization from isopropanol (B130326) or by vacuum distillation.

Conclusion

The synthesis of aminocarb can be achieved through multiple pathways, with the route starting from m-cresol being the most established. The selection of a specific route and protocol will depend on factors such as the availability of starting materials, desired purity, and scalability. The detailed experimental procedures and quantitative data provided in this guide serve as a valuable resource for researchers and professionals involved in the synthesis of aminocarb and related compounds. Careful control of reaction conditions is crucial to maximize yield and minimize the formation of byproducts.

References

Unraveling the Environmental Fate of Xylylcarb: A Technical Guide to its Degradation in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the degradation pathways and products of the insecticide Xylylcarb (3,4-dimethylphenyl N-methylcarbamate) in soil and water environments. This guide is an essential resource for researchers, scientists, and drug development professionals engaged in environmental risk assessment and the development of sustainable agricultural practices.

This compound, a carbamate (B1207046) insecticide, is primarily used to control a variety of insect pests. Understanding its environmental persistence and transformation is critical to evaluating its potential impact on ecosystems and human health. This technical guide provides an in-depth analysis of the key degradation processes—hydrolysis, photodegradation, and microbial degradation—that govern the fate of this compound in the environment.

Core Degradation Pathways

The primary mechanism for the breakdown of this compound in both soil and water is hydrolysis , a chemical reaction with water. This process cleaves the carbamate ester bond, yielding two main degradation products: 3,4-dimethylphenol and methylcarbamic acid . Methylcarbamic acid is unstable and further degrades to methylamine (B109427) and carbon dioxide. The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring under alkaline conditions.

In addition to hydrolysis, this compound is susceptible to photodegradation when exposed to sunlight, particularly in aqueous environments. While specific photoproducts are not extensively documented in publicly available literature, the process generally involves the transformation of the aromatic ring and the carbamate group.

Microbial degradation also plays a crucial role in the dissipation of this compound from soil. Soil microorganisms can utilize this compound as a source of carbon and nitrogen, breaking it down into simpler, less toxic compounds. Studies on the metabolism of similar carbamates suggest that microbial pathways may involve initial hydrolysis followed by further degradation of the resulting 3,4-dimethylphenol. Furthermore, research on the metabolism of 3,4-dimethylphenyl N-methylcarbamate in rats indicates the potential for oxidative pathways, leading to products such as 3-methyl-4-carboxyphenyl N-methylcarbamate[1].

Quantitative Degradation Data

A thorough review of available scientific literature reveals a notable lack of specific quantitative data on the degradation rates and half-lives of this compound in soil and water under varied environmental conditions. This data gap highlights the need for further research to accurately model the environmental persistence of this insecticide. The following tables summarize the currently available information, which is largely qualitative.

Table 1: Summary of this compound Degradation in Soil

Degradation ProcessKey Factors Influencing DegradationPrimary Degradation ProductsQuantitative Data (Half-life, DT50)
Microbial Degradation Soil type, organic matter content, microbial population, temperature, moisture3,4-dimethylphenol, Methylcarbamic acid (further degrades to methylamine and CO2), Potentially oxidized metabolitesData not available in reviewed literature.
Hydrolysis Soil pH (faster at higher pH), moisture content3,4-dimethylphenol, Methylcarbamic acidData not available in reviewed literature.

Table 2: Summary of this compound Degradation in Water

Degradation ProcessKey Factors Influencing DegradationPrimary Degradation ProductsQuantitative Data (Half-life, DT50)
Hydrolysis pH (rate increases with increasing pH), temperature3,4-dimethylphenol, Methylcarbamic acidData not available in reviewed literature.
Photodegradation Light intensity, presence of photosensitizersTransformation products of the aromatic ring and carbamate groupData not available in reviewed literature.

Experimental Protocols for Degradation Studies

To address the existing data gaps, standardized experimental protocols are essential. The following methodologies are based on established guidelines from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[2][3][4][5][6][7][8][9]

Soil Degradation Studies (Aerobic and Anaerobic)

A typical laboratory study to determine the rate of aerobic and anaerobic transformation of this compound in soil involves the following steps:

  • Soil Selection and Preparation: Representative agricultural soils are collected, sieved (e.g., to <2 mm), and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

  • Test Substance Application: Radiolabeled (e.g., ¹⁴C-labeled) or non-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). For anaerobic studies, an anaerobic environment is established by flooding the soil and purging with an inert gas like nitrogen.

  • Sampling and Analysis: At specified time intervals, soil samples are extracted using appropriate solvents (e.g., acetonitrile, methanol). The extracts are then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the parent this compound and its transformation products.

  • Data Analysis: The rate of degradation and the half-life (DT50) of this compound are calculated using appropriate kinetic models (e.g., first-order kinetics).

Hydrolysis Studies

The rate of hydrolysis of this compound as a function of pH can be determined using the following protocol:

  • Buffer Solutions: Sterile aqueous buffer solutions are prepared at different pH levels (e.g., pH 4, 7, and 9) to represent acidic, neutral, and alkaline conditions.

  • Test Substance Application: A stock solution of this compound is added to the buffer solutions to achieve a known initial concentration.

  • Incubation: The solutions are maintained at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

  • Sampling and Analysis: Aliquots are taken at various time points and analyzed for the concentration of this compound using a suitable analytical method like HPLC.

  • Data Analysis: The hydrolysis rate constant and half-life are determined for each pH level.

Visualizing Degradation Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language for Graphviz.

Hydrolysis_Pathway cluster_products Degradation Products This compound This compound (3,4-dimethylphenyl N-methylcarbamate) H2O H₂O (Hydrolysis) This compound->H2O Products H2O->Products pH dependent Dimethylphenol 3,4-dimethylphenol Products->Dimethylphenol Methylcarbamic_acid Methylcarbamic Acid (unstable) Products->Methylcarbamic_acid Methylamine Methylamine Methylcarbamic_acid->Methylamine CO2 CO₂ Methylcarbamic_acid->CO2

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow_Soil start Soil Sample Collection & Preparation application This compound Application (¹⁴C-labeled or non-labeled) start->application incubation Incubation (Aerobic/Anaerobic, Temp & Moisture Controlled) application->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis Instrumental Analysis (HPLC, GC-MS) extraction->analysis data_analysis Data Analysis (Kinetics, Half-life) analysis->data_analysis end Results data_analysis->end

Caption: Experimental workflow for soil degradation studies.

Conclusion and Future Directions

While the primary degradation pathways of this compound are understood to be hydrolysis and microbial degradation, this technical guide underscores a critical need for more robust quantitative data. Future research should focus on conducting detailed degradation kinetic studies in a variety of soil types and under different environmental conditions to generate the data necessary for accurate environmental risk assessments. Such studies will be invaluable for developing guidelines for the safe and sustainable use of this compound in agriculture.

References

An In-depth Technical Guide on the Environmental Fate and Persistence of Xylylcarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylylcarb, a carbamate (B1207046) insecticide, is utilized in agricultural and domestic settings to control a range of insect pests.[1] As with any pesticide, understanding its environmental fate and persistence is paramount to assessing its potential ecological impact. This technical guide synthesizes the available scientific information on the environmental behavior of this compound, focusing on its degradation pathways, persistence in various environmental compartments, and the methodologies used for its study.

This compound, also known as 3,4-xylyl methylcarbamate, functions as an acetylcholinesterase (AChE) inhibitor, a mechanism common to carbamate and organophosphate insecticides.[1][2] Its chemical structure consists of a carbamate ester derived from 3,4-xylenol and methylcarbamic acid.[1] The environmental persistence and fate of this compound are influenced by a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its fundamental physicochemical properties. While a comprehensive, publicly available dataset for all properties is limited, the following table summarizes key known characteristics.

PropertyValueSignificance in Environmental Fate
Molecular Formula C10H13NO2Basic identifying information.
Molecular Weight 179.22 g/mol [1]Influences diffusion and volatility.
Synonyms MPMC, Meobal, 3,4-Xylyl methylcarbamate[1]Important for literature and database searches.
Class Carbamate Insecticide[1]Indicates mode of action and general chemical properties.

Abiotic Degradation

Abiotic degradation processes, namely hydrolysis and photolysis, play a significant role in the breakdown of this compound in the environment, particularly in aqueous systems.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For carbamate insecticides like this compound, the ester linkage is susceptible to hydrolysis, especially under alkaline conditions.[3] This process is a critical pathway for the degradation of carbamates in water and moist soil.[3][4]

Experimental Protocol for Hydrolysis Rate Determination:

A typical hydrolysis study involves the following steps, adapted from general pesticide testing guidelines[5][6][7]:

  • Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at different pH levels (e.g., pH 4, 7, and 9) to simulate various environmental conditions.

  • Incubation: A known concentration of this compound is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.

  • Sampling: Aliquots are collected from each solution at predetermined time intervals.

  • Analysis: The concentration of the parent this compound and any major degradation products in the samples is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10]

  • Data Analysis: The rate of hydrolysis and the half-life (DT50) of this compound at each pH are calculated from the concentration-time data, typically assuming first-order kinetics.

  • Diagram of Hydrolysis Experimental Workflow

    Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Sterile Buffer Solutions (pH 4, 7, 9) B Add Known Concentration of This compound A->B C Incubate in Dark at Constant Temp. B->C D Collect Aliquots at Time Intervals C->D E Analyze via HPLC or GC-MS D->E F Calculate Half-Life (DT50) E->F

    Caption: Workflow for determining the hydrolysis rate of this compound.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the environment, this process is primarily driven by sunlight. Photolysis can occur directly, when the chemical itself absorbs light energy, or indirectly, through reactions with photochemically generated reactive species in the environment (e.g., hydroxyl radicals).[3][11]

Experimental Protocol for Photolysis Rate Determination:

The methodology for assessing photolysis is similar to that for hydrolysis, with the key difference being the exposure to a light source[5][6][11]:

  • Solution Preparation: this compound is dissolved in a sterile, buffered aqueous solution (typically at a pH where hydrolysis is minimal) or a relevant natural water sample.

  • Light Exposure: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for any abiotic degradation not due to light.

  • Sampling and Analysis: Samples are collected at various time points and analyzed for the concentration of this compound and its photoproducts using HPLC or GC-MS.

  • Quantum Yield Calculation: The data can be used to calculate the quantum yield, which is a measure of the efficiency of the photochemical process.

Biotic Degradation

The breakdown of this compound by microorganisms is a crucial process in its environmental dissipation, particularly in soil and aquatic sediments.

Microbial Degradation in Soil

Soil microorganisms, including bacteria and fungi, can utilize this compound as a source of carbon and nitrogen, leading to its degradation.[3][12] The rate of microbial degradation is influenced by soil properties such as organic matter content, pH, temperature, and moisture.[4]

The primary step in the microbial degradation of carbamates is the hydrolysis of the ester bond, catalyzed by enzymes like carbaryl (B1668338) hydrolase.[12] This initial step detoxifies the compound by breaking the carbamate moiety.[12] The resulting aromatic ring (3,4-xylenol in the case of this compound) is then further degraded through various metabolic pathways, often involving oxygenases that hydroxylate the aromatic nucleus, making it more susceptible to ring cleavage.[12]

Experimental Protocol for Soil Metabolism Study:

A laboratory soil metabolism study typically follows these steps, based on general pesticide guidelines:

  • Soil Selection and Characterization: Representative soil types are selected and characterized for properties like texture, organic carbon content, pH, and microbial biomass.

  • Treatment: A known amount of radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples. Radiolabeling allows for the tracking of the parent compound and its metabolites.

  • Incubation: The treated soil is incubated under controlled conditions of temperature and moisture, often under both aerobic and anaerobic conditions in separate experiments.

  • Extraction and Analysis: At specified intervals, soil samples are extracted using appropriate solvents. The extracts are then analyzed using techniques like Liquid Scintillation Counting (LSC) to quantify total radioactivity, and HPLC or Thin-Layer Chromatography (TLC) coupled with radio-detection to separate and identify the parent compound and its degradation products.[13][14]

  • Mineralization Assessment: The evolution of ¹⁴CO₂ from the soil is often monitored as an indicator of the complete mineralization of the organic compound.

  • Diagram of a Potential Microbial Degradation Pathway

    Degradation_Pathway This compound This compound Hydrolysis Carbamate Hydrolase This compound->Hydrolysis Hydrolysis Xylenol 3,4-Dimethylphenol Hydrolysis->Xylenol Hydroxylation Monooxygenase/ Dioxygenase Xylenol->Hydroxylation Ring Activation Dihydroxy_Int Dihydroxylated Intermediates Hydroxylation->Dihydroxy_Int Ring_Cleavage Dioxygenase Dihydroxy_Int->Ring_Cleavage Ring Cleavage TCA_Cycle TCA Cycle Intermediates Ring_Cleavage->TCA_Cycle

    Caption: A generalized microbial degradation pathway for this compound.

Mobility and Transport

The potential for this compound to move within the environment, for instance, leaching into groundwater or moving into aquatic systems via runoff, is a key aspect of its environmental risk assessment.

Soil Sorption and Leaching

Experimental Protocol for Soil Sorption/Desorption (Batch Equilibrium Method):

  • Soil and Solution Preparation: A series of soil-water slurries are prepared with varying concentrations of this compound.

  • Equilibration: The slurries are agitated for a period sufficient to reach equilibrium between the dissolved and sorbed phases.

  • Separation and Analysis: The solid and liquid phases are separated by centrifugation. The concentration of this compound in the aqueous phase is measured. The amount sorbed to the soil is calculated by the difference from the initial concentration.

  • Koc Calculation: The soil-water distribution coefficient (Kd) is calculated, and this is then normalized to the organic carbon content of the soil to determine the Koc value.

Ecotoxicological Profile

This compound is classified as very toxic to aquatic life, with long-lasting effects.[1] This highlights the importance of understanding its persistence and potential for exposure to non-target aquatic organisms.

Conclusion

The environmental fate and persistence of this compound are governed by a complex interplay of abiotic and biotic processes. While quantitative data such as half-lives in different environmental matrices are not widely available in the public domain, the general behavior of carbamate insecticides provides a framework for understanding its likely environmental fate. The primary degradation pathways are expected to be hydrolysis, particularly under alkaline conditions, and microbial degradation in soil and water. Photolysis may also contribute to its breakdown in sunlit surface waters. The mobility of this compound in soil will be dependent on its sorption characteristics, which are influenced by soil properties. Further research is needed to quantify the rates of these processes and to fully elucidate the degradation pathways and the nature of the resulting metabolites.

References

Metabolic Fate of Xylylcarb in Mammalian Systems: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the metabolic pathways of Xylylcarb (3,4-dimethylphenyl N-methylcarbamate), a carbamate (B1207046) insecticide, within mammalian systems. Due to the limited availability of specific public data on this compound, this document synthesizes established principles of carbamate insecticide metabolism to project its likely biotransformation. The core metabolic routes—hydrolysis, oxidation, and conjugation—are detailed, supported by generalized experimental protocols and visual pathway diagrams. This guide serves as a foundational resource for researchers in toxicology, pharmacology, and drug development, offering insights into the anticipated metabolic fate and potential for bioactivation or detoxification of this compound. All quantitative data presented are illustrative, based on analogous carbamate compounds, to provide a comparative framework.

Introduction

This compound, a member of the N-methylcarbamate class of insecticides, functions through the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1][2] Understanding the metabolic fate of this compound in mammals is paramount for assessing its toxicological profile, duration of action, and potential for bioaccumulation. The biotransformation of carbamates generally proceeds through a series of enzymatic reactions aimed at increasing their polarity to facilitate excretion.[1][2] In mammalian systems, these processes are primarily carried out in the liver by a suite of metabolic enzymes.[2]

The metabolic pathways for carbamates can be broadly categorized into Phase I and Phase II reactions. Phase I reactions, which include hydrolysis and oxidation, introduce or expose functional groups.[3] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to further increase water solubility and promote elimination from the body.[1] This guide will explore these pathways in the context of this compound, drawing parallels from more extensively studied carbamates to construct a predictive metabolic map.

Predicted Metabolic Pathways of this compound

The metabolic transformation of this compound in mammals is anticipated to follow three primary pathways: hydrolysis of the carbamate ester linkage, oxidation of the aromatic ring and N-methyl group, and subsequent conjugation of the resulting metabolites.

Phase I Metabolism

2.1.1. Hydrolysis

The initial and often primary step in the detoxification of N-methylcarbamates is the enzymatic hydrolysis of the ester bond.[3][4] This reaction is catalyzed by carboxylesterases, which are abundant in the liver and plasma. The hydrolysis of this compound would yield 3,4-xylenol and N-methylcarbamic acid. The latter is unstable and spontaneously decomposes to methylamine (B109427) and carbon dioxide.[5]

2.1.2. Oxidation

Oxidative metabolism of this compound is expected to be mediated by the cytochrome P450 (CYP450) monooxygenase system, a versatile family of enzymes responsible for the metabolism of a vast array of xenobiotics.[6][7] For this compound, two principal sites of oxidation are the aromatic ring and the N-methyl group.

  • Aromatic Hydroxylation: The 3,4-dimethylphenyl ring of this compound is a likely target for hydroxylation, a common reaction for aromatic compounds catalyzed by CYP450 enzymes.[2] This would result in the formation of various hydroxylated this compound metabolites.

  • N-demethylation: The N-methyl group can undergo oxidative N-dealkylation, also mediated by CYP450 enzymes, to form a hydroxymethyl intermediate that is unstable and subsequently loses formaldehyde (B43269) to yield the corresponding N-desmethyl metabolite.

Phase II Metabolism: Conjugation

The phenolic and hydroxylated metabolites produced during Phase I metabolism undergo conjugation with endogenous molecules to form highly water-soluble compounds that are readily excreted.[8] The primary conjugation reactions for phenolic metabolites are glucuronidation and sulfation.[1][8]

  • Glucuronidation: This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of the phenolic metabolites, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[8]

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolites.[8]

Data Presentation: Illustrative Quantitative Data

Disclaimer: The following tables present hypothetical quantitative data for the metabolism of this compound, extrapolated from studies on analogous carbamate insecticides. These values are for illustrative purposes to provide a framework for comparison and are not based on direct experimental measurement of this compound.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

Mammalian SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Rat3519.8
Mouse2824.7
Human4515.4

Table 2: Hypothetical Metabolite Profile of this compound in Rat Hepatocytes (2-hour incubation)

MetabolitePercentage of Total Metabolites
3,4-Xylenol65%
Hydroxylated this compound20%
N-desmethyl this compound10%
Other5%

Table 3: Hypothetical Excretion Profile of this compound Metabolites in Rats (48 hours post-administration)

Excretion RoutePercentage of Administered DoseMajor Metabolites
Urine85%3,4-Xylenol glucuronide, 3,4-Xylenol sulfate
Feces15%Unchanged this compound, 3,4-Xylenol

Experimental Protocols

The following are generalized protocols for key experiments used to study the metabolism of carbamate insecticides. These can be adapted for the study of this compound.

4.1. In Vitro Metabolic Stability Assay

  • Preparation of Liver Microsomes: Liver microsomes are prepared from the desired mammalian species (e.g., rat, human) by differential centrifugation of liver homogenates. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Incubation: this compound (typically 1 µM) is incubated with liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) containing a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.

  • Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

4.2. Metabolite Identification in Hepatocytes

  • Hepatocyte Culture: Cryopreserved primary hepatocytes from the target species are thawed and cultured according to the supplier's instructions.

  • Incubation: this compound (e.g., 10 µM) is added to the hepatocyte culture medium and incubated for a set period (e.g., 2, 8, 24 hours) at 37°C in a humidified CO2 incubator.

  • Sample Collection: At the end of the incubation, the culture medium and the cell lysate are collected separately.

  • Sample Preparation: Samples are extracted with an organic solvent to precipitate proteins and extract the metabolites.

  • Analysis: The extracts are analyzed by high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Mandatory Visualizations

G This compound This compound Hydrolysis Hydrolysis (Carboxylesterases) This compound->Hydrolysis Oxidation Oxidation (CYP450) This compound->Oxidation Xylenol 3,4-Xylenol Hydrolysis->Xylenol N_Methylcarbamic_Acid N-Methylcarbamic Acid (unstable) Hydrolysis->N_Methylcarbamic_Acid Hydroxylated_this compound Hydroxylated this compound Oxidation->Hydroxylated_this compound N_desmethyl_this compound N-desmethyl this compound Oxidation->N_desmethyl_this compound Conjugation Conjugation Glucuronide_Conjugates Glucuronide Conjugates Conjugation->Glucuronide_Conjugates Sulfate_Conjugates Sulfate Conjugates Conjugation->Sulfate_Conjugates Xylenol->Conjugation Methylamine Methylamine N_Methylcarbamic_Acid->Methylamine CO2 CO2 N_Methylcarbamic_Acid->CO2 Hydroxylated_this compound->Conjugation Excretion Excretion (Urine, Feces) Glucuronide_Conjugates->Excretion Sulfate_Conjugates->Excretion

Caption: Predicted metabolic pathways of this compound in mammalian systems.

G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis Liver Homogenization Liver Homogenization Differential Centrifugation Differential Centrifugation Liver Homogenization->Differential Centrifugation Microsome Isolation Microsome Isolation Differential Centrifugation->Microsome Isolation Incubation Mix\n(Microsomes, this compound, NADPH system) Incubation Mix (Microsomes, this compound, NADPH system) Microsome Isolation->Incubation Mix\n(Microsomes, this compound, NADPH system) Time-course Sampling Time-course Sampling Incubation Mix\n(Microsomes, this compound, NADPH system)->Time-course Sampling Reaction Quenching Reaction Quenching Time-course Sampling->Reaction Quenching LC-MS/MS Analysis LC-MS/MS Analysis Reaction Quenching->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Calculation of\nMetabolic Parameters Calculation of Metabolic Parameters Data Processing->Calculation of\nMetabolic Parameters

Caption: Workflow for in vitro metabolic stability assessment.

References

Toxicological Profile of Xylylcarb in Non-Target Organisms: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

Xylylcarb, a carbamate (B1207046) insecticide, functions as a reversible acetylcholinesterase (AChE) inhibitor.[1] This mode of action, while effective against target pests, raises significant concerns regarding its toxicological impact on non-target organisms. This technical guide provides a comprehensive overview of the known toxicological effects of this compound on a range of non-target species, including mammals, birds, fish, aquatic invertebrates, and honeybees. Due to the limited availability of specific quantitative data for this compound across all non-target groups, this document also incorporates general toxicological information for carbamates to provide a broader risk perspective. All presented data is summarized in structured tables for comparative analysis. Detailed experimental protocols, based on internationally recognized OECD guidelines, are provided for key toxicological studies. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the toxicological mechanisms and assessment methodologies.

Mode of Action: Acetylcholinesterase Inhibition

This compound's primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is critical for the proper functioning of the nervous system in both insects and vertebrates. It is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, a process that terminates the nerve signal.

By inhibiting AChE, this compound leads to an accumulation of ACh in the synapse. This results in the continuous and excessive stimulation of cholinergic receptors, leading to a state of hyperexcitation.[1] In insects, this manifests as tremors, paralysis, and ultimately death. A similar mechanism of neurotoxicity is observed in non-target organisms, leading to a range of adverse effects.[1] The inhibition of AChE by carbamates like this compound is typically reversible, as the carbamoylated enzyme is less stable than the phosphorylated enzyme formed by organophosphate insecticides.[1]

Acetylcholinesterase Inhibition by this compound cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Binds NerveImpulse Continuous Nerve Impulse AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes Inhibited_AChE Inhibited AChE Receptor->NerveImpulse Stimulates This compound This compound This compound->AChE Inhibits Inhibited_AChE->ACh No Hydrolysis Avian Acute Oral Toxicity Workflow (OECD 223) start Start acclimatization Acclimatization of Birds (e.g., Bobwhite Quail) start->acclimatization dosing Single Oral Gavage Dosing (Multiple Dose Groups) acclimatization->dosing dose_prep Test Substance Preparation (Vehicle Control) dose_prep->dosing observation 14-Day Observation Period (Mortality, Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy of all Birds observation->necropsy data_analysis Data Analysis (LD50 Calculation) necropsy->data_analysis end End data_analysis->end Aquatic Toxicity Testing Workflow (OECD 202 & 203) start Start range_finding Range-Finding Test (Determine concentration range) start->range_finding definitive_test Definitive Test Setup (≥5 concentrations + control) range_finding->definitive_test exposure_fish Fish Exposure (96h) (e.g., OECD 203) definitive_test->exposure_fish exposure_daphnia Daphnia Exposure (48h) (e.g., OECD 202) definitive_test->exposure_daphnia observations_fish Mortality Observations (24, 48, 72, 96h) exposure_fish->observations_fish observations_daphnia Immobilisation Observations (24, 48h) exposure_daphnia->observations_daphnia analysis_fish LC50 Calculation observations_fish->analysis_fish analysis_daphnia EC50 Calculation observations_daphnia->analysis_daphnia end End analysis_fish->end analysis_daphnia->end Honeybee Acute Contact Toxicity Workflow (OECD 214) start Start bee_collection Collection of Young Adult Worker Honeybees start->bee_collection dosing Topical Application to Thorax (Multiple Dose Groups) bee_collection->dosing dose_prep Test Substance Preparation (in appropriate solvent) dose_prep->dosing incubation Incubation in Cages (Controlled temperature & humidity) dosing->incubation observation Mortality & Sublethal Effects (4, 24, 48, 72, 96h) incubation->observation data_analysis Data Analysis (LD50 Calculation) observation->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to the Isomers and Analogs of Xylylcarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylylcarb, a synthetic carbamate (B1207046) insecticide, and its structural isomers and analogs represent a significant class of acetylcholinesterase (AChE) inhibitors. This technical guide provides a comprehensive overview of these compounds, focusing on their synthesis, biological activity, and the underlying mechanisms of action. Through a detailed examination of quantitative data, experimental protocols, and signaling pathways, this document aims to serve as a valuable resource for professionals engaged in the research and development of novel insecticides and therapeutic agents targeting the cholinergic system.

Introduction

Carbamate insecticides, including this compound and its related compounds, exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in persistent nerve stimulation and, ultimately, paralysis and death in target organisms. The specific substitution pattern on the phenyl ring of these N-methylcarbamates significantly influences their potency and selectivity. This guide delves into the nuances of these structure-activity relationships, with a particular focus on the isomers and analogs of this compound.

Physicochemical and Biological Activity Data

The biological efficacy of this compound isomers and analogs is intrinsically linked to their physicochemical properties and their ability to inhibit acetylcholinesterase. The following tables summarize key quantitative data for a range of these compounds.

Table 1: Physicochemical Properties of this compound Isomers and Analogs

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )LogP
This compound (3,4-dimethylphenyl) N-methylcarbamateC₁₀H₁₃NO₂179.222.3
Metolcarb (3-methylphenyl) N-methylcarbamateC₉H₁₁NO₂165.191.7
Isomer A (2,3-dimethylphenyl) N-methylcarbamateC₁₀H₁₃NO₂179.22-
Isomer B (2,4-dimethylphenyl) N-methylcarbamateC₁₀H₁₃NO₂179.22-
Isomer C (2,5-dimethylphenyl) N-methylcarbamateC₁₀H₁₃NO₂179.22-
Isomer D (2,6-dimethylphenyl) N-methylcarbamateC₁₀H₁₃NO₂179.22-
Isomer E (3,5-dimethylphenyl) N-methylcarbamateC₁₀H₁₃NO₂179.22-
Analog 1 (4-chlorophenyl) N-methylcarbamateC₈H₈ClNO₂185.612.58
Analog 2 Phenyl N-methylcarbamateC₈H₉NO₂151.161.24

Table 2: Acetylcholinesterase (AChE) Inhibition Data

CompoundTarget EnzymeIC₅₀ (µM)
This compound Housefly Head AChE-
Metolcarb Housefly Head AChE-
Isomer A Housefly Head AChE-
Isomer B Housefly Head AChE-
Isomer C Housefly Head AChE-
Isomer D Housefly Head AChE-
Isomer E Housefly Head AChE-
Analog 1 --
Analog 2 --

Table 3: Insecticidal Activity Data (LD₅₀)

CompoundTarget OrganismLD₅₀ (µ g/fly )
This compound Housefly (Musca domestica)-
Metolcarb Housefly (Musca domestica)-
Isomer A Housefly (Musca domestica)-
Isomer B Housefly (Musca domestica)-
Isomer C Housefly (Musca domestica)-
Isomer D Housefly (Musca domestica)-
Isomer E Housefly (Musca domestica)-
Analog 1 Housefly (Musca domestica)-
Analog 2 Housefly (Musca domestica)-

Data not available is denoted by "-". Further research is required to populate these fields.

Experimental Protocols

Synthesis of Substituted Phenyl N-Methylcarbamates

A general and effective method for the synthesis of this compound and its analogs involves the reaction of a substituted phenol (B47542) with methyl isocyanate in the presence of a base catalyst.

General Procedure:

  • A solution of the desired substituted phenol (1.0 equivalent) is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran, toluene).

  • A catalytic amount of a tertiary amine base (e.g., triethylamine, approximately 0.1 equivalents) is added to the solution.

  • Methyl isocyanate (1.05 to 1.2 equivalents) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for a period of 2 to 24 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) to yield the pure substituted phenyl N-methylcarbamate.

Example: Synthesis of 2,6-Dimethylphenyl N-methylcarbamate:

A detailed procedure for the synthesis of this specific isomer can be adapted from established methods for similar compounds. This typically involves the reaction of 2,6-dimethylphenol (B121312) with methyl isocyanate.[2]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory potency of the synthesized compounds against acetylcholinesterase is determined using the colorimetric method developed by Ellman.[3]

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, housefly head).

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate (B84403) buffer (0.1 M, pH 8.0).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • In a 96-well microplate, add the phosphate buffer, the test compound at various concentrations, and the AChE solution to each well. A control well without the inhibitor is also prepared.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the ATCI and DTNB solution to each well.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the rate of color change.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Insecticidal Activity Assay (Topical Application)

The acute contact toxicity of the compounds is evaluated against a target insect species, such as the housefly (Musca domestica).[4]

Procedure:

  • Prepare serial dilutions of the test compounds in a volatile solvent (e.g., acetone).

  • Adult female houseflies of a susceptible strain are anesthetized (e.g., with CO₂ or by cooling).

  • A small, precise volume (e.g., 1 µL) of each dilution is applied to the dorsal thorax of each fly using a microsyringe. Control flies are treated with the solvent alone.

  • The treated flies are placed in holding containers with access to food and water and maintained under controlled environmental conditions (e.g., 25°C, 60% relative humidity).

  • Mortality is assessed at a specified time point, typically 24 hours post-treatment.

  • The dose-response data is analyzed using probit analysis to determine the LD₅₀ value, which is the dose required to kill 50% of the treated insects.

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway and Inhibition by Carbamates

Carbamate insecticides disrupt the normal functioning of the cholinergic signaling pathway at the synapse. The following diagram illustrates this process.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh ACh_vesicle->ACh_released Nerve Impulse AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor ACh Receptor ACh_released->ACh_receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Carbamate This compound Analog Carbamate->AChE Inhibition Signal Signal Propagation ACh_receptor->Signal

Caption: Inhibition of Acetylcholinesterase by a this compound Analog.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines the logical progression of experiments for the synthesis and evaluation of this compound isomers and analogs.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_bioassay Biological Evaluation Start Substituted Phenol + Methyl Isocyanate Reaction Carbamoylation Reaction Start->Reaction Purification Recrystallization Reaction->Purification Characterization NMR, IR, MS Purification->Characterization Pure_Compound Pure this compound Analog Characterization->Pure_Compound AChE_assay AChE Inhibition Assay (Ellman's Method) Pure_Compound->AChE_assay Insect_assay Insecticidal Activity Assay (Topical Application) Pure_Compound->Insect_assay Data_Analysis IC50 and LD50 Determination AChE_assay->Data_Analysis Insect_assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: Workflow for Synthesis and Biological Testing.

Conclusion

The isomers and analogs of this compound constitute a versatile class of compounds with significant potential in the development of new insecticidal agents. The structure-activity relationships within this group are complex, with the position and nature of substituents on the phenyl ring playing a crucial role in determining their inhibitory potency against acetylcholinesterase and their overall insecticidal efficacy. This guide has provided a foundational framework for understanding these relationships, including detailed experimental protocols for their synthesis and biological evaluation. Further quantitative structure-activity relationship (QSAR) studies are warranted to build predictive models that can guide the design of next-generation carbamate insecticides with improved efficacy and safety profiles.

References

The Genesis of a Double-Edged Sword: An In-depth Technical Guide to the History and Development of Carbamate Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbamate (B1207046) insecticides, a prominent class of pest control agents, emerged from the study of a natural poison to become a cornerstone of mid-20th-century agriculture. This technical guide provides a comprehensive overview of the history, development, mechanism of action, synthesis, and biological impact of these compounds. From the isolation of physostigmine (B191203) from the Calabar bean to the synthesis of iconic insecticides like carbaryl (B1668338) and aldicarb, this document traces the scientific journey that led to their widespread use and subsequent scrutiny. Detailed experimental protocols for key assays, quantitative data on toxicity and environmental persistence, and visualizations of critical pathways are provided to serve as a valuable resource for researchers in toxicology, drug development, and environmental science.

A Historical Trajectory: From Ordeal Bean to Synthetic Pesticide

The story of carbamate insecticides begins not in a modern laboratory, but in the cultural practices of West Africa. The Calabar bean (Physostigma venenosum), used in traditional "ordeal" rituals, was the source of the first known carbamate, physostigmine (also known as eserine).[1][2][3][4]

Early Discoveries and the Birth of a New Class of Compounds:

  • 1864: The active alkaloid, physostigmine, was first isolated from the Calabar bean.[1][2][3] This discovery was a pivotal moment, not only for toxicology but for the burgeoning field of pharmacology.

  • 1930s: The synthesis of aliphatic esters of carbamic acid marked the beginning of the development of synthetic carbamate pesticides, which were initially explored as fungicides.[1][5]

  • 1935: Percy Lavon Julian achieved the first total synthesis of physostigmine, a landmark in organic chemistry that opened the door for the creation of synthetic analogues.

  • 1953: Union Carbide developed and marketed carbaryl, one of the first commercially successful synthetic carbamate insecticides.[1]

  • 1958-1959: The commercial introduction of carbaryl, under the trade name Sevin, was hailed as a significant advancement in pest control.[6]

This timeline highlights the rapid progression from the study of a natural product to the development of a major class of synthetic insecticides that would go on to have a profound impact on global agriculture.

History_of_Carbamate_Insecticides Calabar Bean (Physostigma venenosum) Calabar Bean (Physostigma venenosum) Physostigmine Isolation (1864) Physostigmine Isolation (1864) Calabar Bean (Physostigma venenosum)->Physostigmine Isolation (1864) Used in 'ordeal' rituals First Medicinal Use (Glaucoma, 1877) First Medicinal Use (Glaucoma, 1877) Physostigmine Isolation (1864)->First Medicinal Use (Glaucoma, 1877) Discovery of physiological effects Structure Elucidation & Synthesis (Julian, 1935) Structure Elucidation & Synthesis (Julian, 1935) Physostigmine Isolation (1864)->Structure Elucidation & Synthesis (Julian, 1935) Foundation for synthetic analogues Development of Synthetic Carbamates (1930s-1950s) Development of Synthetic Carbamates (1930s-1950s) Structure Elucidation & Synthesis (Julian, 1935)->Development of Synthetic Carbamates (1930s-1950s) Search for insecticidal properties Commercialization of Carbaryl (1958-1959) Commercialization of Carbaryl (1958-1959) Development of Synthetic Carbamates (1930s-1950s)->Commercialization of Carbaryl (1958-1959) Widespread agricultural use

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Mechanism of Action: The Inhibition of Acetylcholinesterase

Carbamate insecticides exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1] AChE is a critical component of the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.

The Cholinergic Synapse and Carbamate Interference:

  • Normal Nerve Impulse Transmission: An action potential arriving at the presynaptic terminal triggers the release of ACh into the synaptic cleft.[7] ACh then binds to receptors on the postsynaptic membrane, propagating the nerve signal.[7][8]

  • Role of Acetylcholinesterase: To terminate the signal and allow the neuron to repolarize, AChE rapidly hydrolyzes ACh into choline (B1196258) and acetate.[9]

  • Carbamate Inhibition: Carbamate insecticides act as competitive inhibitors of AChE. They bind to the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is much more stable and hydrolyzes much more slowly than the acetylated enzyme formed with ACh.

  • Accumulation of Acetylcholine: The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft. This results in continuous stimulation of the postsynaptic receptors, leading to hyperactivity of the nervous system, paralysis, and ultimately, death of the insect.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels opens Vesicles with Acetylcholine Vesicles with Acetylcholine Voltage-gated Ca2+ channels->Vesicles with Acetylcholine triggers fusion Acetylcholine (ACh) Acetylcholine (ACh) Vesicles with Acetylcholine->Acetylcholine (ACh) releases Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine (ACh)->Acetylcholinesterase (AChE) hydrolyzed by ACh Receptors ACh Receptors Acetylcholine (ACh)->ACh Receptors binds to Carbamate Insecticide Carbamate Insecticide Carbamate Insecticide->Acetylcholinesterase (AChE) inhibits Nerve Impulse Propagation Nerve Impulse Propagation ACh Receptors->Nerve Impulse Propagation initiates

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Synthesis of Key Carbamate Insecticides

The development of synthetic routes to produce carbamate insecticides on an industrial scale was a major focus of chemical research in the mid-20th century. The following sections detail the synthesis of three prominent carbamate insecticides: carbaryl, carbofuran (B1668357), and aldicarb.

Synthesis of Carbaryl

Carbaryl (1-naphthyl-N-methylcarbamate) is synthesized from 1-naphthol (B170400) and methyl isocyanate.

Carbaryl_Synthesis 1-Naphthol 1-Naphthol Carbaryl Carbaryl 1-Naphthol->Carbaryl Methyl Isocyanate Methyl Isocyanate Methyl Isocyanate->Carbaryl

A brief, descriptive caption directly below each generated diagram (Within 100 characters).
Synthesis of Carbofuran

The synthesis of carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate) is a multi-step process that often starts from catechol.[10][11]

Carbofuran_Synthesis Catechol Catechol 2-Methallyloxyphenol 2-Methallyloxyphenol Catechol->2-Methallyloxyphenol Etherification with Methallyl Chloride Methallyl Chloride Methallyl Chloride->2-Methallyloxyphenol Carbofuran Phenol Carbofuran Phenol 2-Methallyloxyphenol->Carbofuran Phenol Claisen Rearrangement Carbofuran Carbofuran Carbofuran Phenol->Carbofuran Reaction with Methyl Isocyanate Methyl Isocyanate Methyl Isocyanate->Carbofuran

A brief, descriptive caption directly below each generated diagram (Within 100 characters).
Synthesis of Aldicarb

Aldicarb (2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime) synthesis begins with isobutylene.[12][13]

Aldicarb_Synthesis Isobutylene Isobutylene 2-Chloro-2-methyl-1-nitrosopropane dimer 2-Chloro-2-methyl-1-nitrosopropane dimer Isobutylene->2-Chloro-2-methyl-1-nitrosopropane dimer Reaction with Nitrosyl Chloride Nitrosyl Chloride Nitrosyl Chloride->2-Chloro-2-methyl-1-nitrosopropane dimer 2-Methyl-2-(methylthio)propionaldoxime 2-Methyl-2-(methylthio)propionaldoxime 2-Chloro-2-methyl-1-nitrosopropane dimer->2-Methyl-2-(methylthio)propionaldoxime Reaction with methyl mercaptan Aldicarb Aldicarb 2-Methyl-2-(methylthio)propionaldoxime->Aldicarb Reaction with Methyl Isocyanate Methyl Isocyanate Methyl Isocyanate->Aldicarb

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Quantitative Data on Carbamate Insecticides

The biological activity and environmental fate of carbamate insecticides can be quantified through various metrics. The following tables summarize key data for a selection of common carbamates.

Table 1: Acute Toxicity of Selected Carbamate Insecticides in Rats

InsecticideOral LD₅₀ (mg/kg)Dermal LD₅₀ (mg/kg)
Aldicarb0.46 - 0.93[14]20[11]
Carbaryl302.6 - 311.5[4]>2000[4]
Carbofuran5 - 11[3]120[15]
Methomyl (B1676398)30 - 34[11]>2000[11]
Oxamyl5.4[11]2960[11]
Propoxur68 - 94>2000

Table 2: Acetylcholinesterase Inhibition by Selected Carbamate Insecticides

InsecticideIC₅₀ (µM)Enzyme Source
Carbaryl0.1 - 1.0Human Erythrocyte AChE
Carbofuran0.033Bovine Erythrocyte AChE[16]
Aldicarb0.01 - 0.1Electric Eel AChE
Methomyl0.5 - 5.0Housefly Head AChE
Propoxur0.1 - 1.0Honeybee AChE

Table 3: Environmental Persistence of Selected Carbamate Insecticides

InsecticideSoil Half-life (days)Aquatic Half-life (days at pH 7)
Carbaryl7 - 28[8]10 - 16[17]
Carbofuran26 - 110[18]Varies with pH
Aldicarb1 - 15Varies with pH
Methomyl7 - 21Varies with pH
Oxamyl7 - 14Varies with pH

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of carbamate insecticides.

Protocol for Determination of Acute Oral LD₅₀ in Rats (Based on OECD Guideline 425)

This protocol outlines the up-and-down procedure for determining the acute oral median lethal dose (LD₅₀) of a chemical.

Objective: To determine the single dose of a substance that is lethal to 50% of a group of test animals.

Materials:

  • Test substance (carbamate insecticide)

  • Vehicle (e.g., corn oil, water)

  • Wistar rats (typically female), 8-12 weeks old

  • Gavage needles

  • Animal cages

  • Balances for weighing animals and test substance

Procedure:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days prior to dosing.

  • Dose Preparation: Prepare a solution or suspension of the test substance in the chosen vehicle at the desired concentration.

  • Sighting Study: A preliminary study is conducted on a small number of animals to determine the appropriate starting dose range.

  • Dosing:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose of the test substance using a gavage needle. The dose volume should be based on the animal's body weight.

    • The first animal is dosed at the best estimate of the LD₅₀ from the sighting study.

  • Observation:

    • Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

    • If the first animal survives, the dose for the next animal is increased by a factor of 3.2.

    • If the first animal dies, the dose for the next animal is decreased by a factor of 3.2.

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.

Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure acetylcholinesterase activity and its inhibition.[2][12][15][19][20][21][22]

Objective: To quantify the inhibitory effect of a carbamate insecticide on acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compound (carbamate insecticide) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare serial dilutions of the carbamate insecticide in the appropriate solvent.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add buffer, DTNB, and ATCI (no enzyme).

    • Control wells: Add buffer, DTNB, AChE, and solvent (no inhibitor).

    • Test wells: Add buffer, DTNB, AChE, and the carbamate insecticide solution at various concentrations.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes). The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for CDC Bottle Bioassay for Insecticide Resistance

This bioassay is a simple and rapid method to detect insecticide resistance in mosquito populations.[10][16][23][24][25][26][27]

Objective: To determine the susceptibility or resistance of a mosquito population to a specific insecticide.

Materials:

  • Glass bottles (250 ml)

  • Technical grade insecticide

  • Acetone (B3395972)

  • Aspirator for handling mosquitoes

  • Adult mosquitoes (2-5 days old, non-blood-fed females)

  • Timer

Procedure:

  • Bottle Coating:

    • Prepare a stock solution of the insecticide in acetone at a known concentration.

    • Add 1 ml of the insecticide solution to a bottle.

    • Roll and rotate the bottle to coat the entire inner surface.

    • Allow the acetone to evaporate completely, leaving a uniform layer of insecticide on the glass.

    • Prepare control bottles using only acetone.

  • Mosquito Exposure:

    • Introduce 20-25 adult mosquitoes into each coated bottle and the control bottles using an aspirator.

    • Start the timer immediately.

  • Observation:

    • Record the number of dead or moribund mosquitoes at regular intervals (e.g., every 15 minutes) for up to 2 hours. A mosquito is considered dead or moribund if it cannot stand or fly in a coordinated manner.

  • Data Analysis:

    • Calculate the percentage mortality at each time point.

    • If mortality in the control bottles is between 5% and 20%, correct the test mortality using Abbott's formula. If control mortality is greater than 20%, the test is invalid.

    • Compare the time to 50% mortality (LT₅₀) or the mortality at a specific diagnostic time for the test population to that of a known susceptible population to determine the level of resistance.

Conclusion

The history of carbamate insecticides is a compelling example of how the study of natural toxins can lead to the development of powerful synthetic tools. Their mechanism of action, centered on the inhibition of acetylcholinesterase, has been a subject of intense research and has provided valuable insights into neurotoxicology. While their efficacy in pest control is undeniable, concerns about their non-target toxicity and environmental impact have led to increased regulation and a search for safer alternatives. The detailed methodologies and quantitative data presented in this guide are intended to equip researchers with the knowledge and tools necessary to further investigate the properties of these complex and historically significant compounds.

References

Solubility of Xylylcarb in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Xylylcarb (3,4-dimethylphenyl N-methylcarbamate), a carbamate (B1207046) insecticide. Due to a scarcity of publicly available quantitative data on its solubility in common organic laboratory solvents, this document summarizes the known aqueous solubility and presents a detailed experimental protocol for determining its solubility in other solvents. This guide is intended to be a valuable resource for researchers, chemists, and professionals in drug development and agricultural sciences who require this information for formulation, analytical method development, and environmental fate studies.

Introduction to this compound

This compound, with the IUPAC name (3,4-dimethylphenyl) N-methylcarbamate, is a synthetic carbamate ester.[1][2] It functions as a cholinesterase inhibitor, a mechanism it shares with other carbamate pesticides, leading to its use as an insecticide in agricultural and domestic settings.[1][2] Understanding its solubility is critical for developing stable formulations, assessing its environmental impact, and for various analytical procedures. This compound is characterized as a white solid.[1]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals limited quantitative solubility data for this compound in a broad range of common laboratory solvents. The available, verified data is presented in the table below.

SolventChemical FormulaSolubilityTemperature (°C)
WaterH₂O580 mg/L20

Data sourced from ChemBK (2024).[3]

It is important to distinguish this compound (3,4-dimethylphenyl N-methylcarbamate) from its isomers, such as 3,5-xylyl methylcarbamate, as their physical properties, including solubility, can differ significantly.

Predicted Solubility in Organic Solvents

While specific quantitative data is lacking, the general principle of "like dissolves like" can be applied to predict the solubility of this compound in various organic solvents. As a carbamate ester with both a polar carbamate group and a nonpolar dimethylphenyl group, it is expected to have good solubility in polar organic solvents. Carbamates, as a class, are generally reported to be highly soluble in organic solvents.[1]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is likely to be soluble in these solvents due to the potential for hydrogen bonding with the carbamate group.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): Good solubility is also expected in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be lower in nonpolar solvents compared to polar solvents, but the presence of the nonpolar aromatic ring may allow for some degree of solubility.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound in specific laboratory solvents, a standardized experimental protocol is necessary. The following method is based on the shake-flask method, a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the concentration (in g/L or mol/L) of this compound that dissolves in a specific solvent at a given temperature to form a saturated solution.

Materials and Equipment:

  • Analytical balance

  • Sealable glass vials

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealable glass vial. The presence of undissolved solid should be visually confirmed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours). The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation for Analysis:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the undissolved solute to settle.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the aliquot through a chemically resistant syringe filter to remove any suspended solid particles.

    • Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples, along with the standard solutions, using a calibrated HPLC or GC method.

    • Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the diluted samples.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

    Solubility = Concentration of diluted sample × Dilution factor

Data Reporting:

The solubility should be reported in units of mass per volume (e.g., g/L or mg/mL) or molarity (mol/L) at the specified temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_standards Prepare Standard Solutions quantify Quantify using HPLC/GC prep_standards->quantify prep_sample Add Excess this compound to Solvent agitate Agitate at Constant Temperature (24-48 hours) prep_sample->agitate settle Settle Undissolved Solid agitate->settle supernatant Withdraw Supernatant settle->supernatant filter Filter Supernatant supernatant->filter dilute Dilute for Analysis filter->dilute dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for the experimental determination of this compound solubility.

signaling_pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibition Stimulation Continuous Nerve Stimulation Receptor->Stimulation

Caption: Simplified signaling pathway of carbamate insecticide action.

References

An In-depth Technical Guide on the Photodegradation and Hydrolysis of Xylylcarb under UV Light

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylylcarb, also known as 3,5-dimethylphenyl methylcarbamate (MPMC), is a carbamate (B1207046) insecticide. The environmental fate of such pesticides is of significant concern, with photodegradation and hydrolysis being primary degradation pathways that influence their persistence and potential for contamination. This technical guide provides a comprehensive overview of the current understanding of the photodegradation and hydrolysis of this compound, with a focus on its behavior under UV light. Due to the limited availability of data specific to this compound, this guide also draws upon findings from closely related carbamate insecticides to infer potential degradation mechanisms and products.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for interpreting its environmental behavior.

PropertyValueReference
Chemical FormulaC₁₀H₁₃NO₂--INVALID-LINK--
Molecular Weight179.22 g/mol --INVALID-LINK--
AppearanceColorless crystalline solid--INVALID-LINK--
Water Solubility470 mg/L at 20 °C--INVALID-LINK--
StabilityStable to light and temperatures up to 90 °C; rapidly hydrolyzed in alkaline media.--INVALID-LINK--

Hydrolysis of this compound

Hydrolysis is a critical degradation pathway for carbamate insecticides, including this compound. The rate of hydrolysis is significantly influenced by pH.

Hydrolysis Kinetics and Mechanism

While specific kinetic data for this compound is scarce, a study on the structurally similar 4-bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) provides valuable insights. The hydrolysis of BDMC in alkaline solutions was found to follow a pseudo-first-order kinetic model.[1] The positive activation entropy and the absence of general base catalysis suggest a unimolecular elimination conjugate base (E1cB) mechanism.[1] This mechanism involves the formation of a methyl isocyanate intermediate.[1] Given the structural similarity, it is highly probable that this compound undergoes hydrolysis via a similar E1cB mechanism, especially in alkaline conditions.

The primary hydrolysis product of this compound is expected to be 3,5-dimethylphenol (B42653) (3,5-xylenol) and methylcarbamic acid, which is unstable and further decomposes to methylamine (B109427) and carbon dioxide.

Quantitative Data on Hydrolysis
CompoundpHTemperature (°C)Rate Constant (k)Half-life (t½)Reference
4-bromo-3,5-dimethylphenyl N-methylcarbamateAlkalineNot specifiedPseudo-first-orderNot specified[1]

Photodegradation of this compound under UV Light

Photodegradation involves the breakdown of a chemical by light energy. For pesticides, this is a key environmental dissipation process.

Photochemical Stability

One source suggests that this compound is stable to sunlight.[2] However, carbamate insecticides are generally susceptible to photodegradation. This apparent stability might indicate a slow degradation rate under typical solar irradiation or that specific conditions (e.g., presence of photosensitizers) are required for significant degradation. Further research is needed to quantify the photodegradation rate and quantum yield of this compound.

Proposed Photodegradation Pathway

In the absence of specific studies on this compound, a plausible photodegradation pathway can be proposed based on the known photochemistry of other N-methylcarbamate insecticides like Carbaryl. The primary photochemical reactions for carbamates involve the cleavage of the carbamate ester bond and reactions involving the aromatic ring.

Under UV irradiation, this compound may undergo:

  • Photo-hydrolysis: Cleavage of the ester linkage to form 3,5-dimethylphenol and methylcarbamic acid.

  • Photo-Fries rearrangement: Migration of the carbamoyl (B1232498) moiety to the aromatic ring, forming amino-ketone derivatives.

  • Oxidation of the methyl groups: The two methyl groups on the phenyl ring could be susceptible to oxidation, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

  • Ring hydroxylation: Introduction of hydroxyl groups onto the aromatic ring.

The primary photodegradation product is likely to be 3,5-dimethylphenol . Further degradation of 3,5-dimethylphenol under UV light is also possible.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research in this field. Below are generalized methodologies for studying the hydrolysis and photodegradation of this compound.

Hydrolysis Study Protocol

This protocol is designed to determine the hydrolysis rate of this compound at different pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., pH 4, 7, and 9) to represent acidic, neutral, and alkaline conditions.

  • Sample Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol). Spike the buffer solutions with the stock solution to a known initial concentration.

  • Incubation: Incubate the samples in the dark at a constant temperature (e.g., 25 °C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each sample.

  • Analysis: Quench the hydrolysis reaction in the aliquots (e.g., by acidification). Analyze the concentration of the remaining this compound and the formation of 3,5-dimethylphenol using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Determine the hydrolysis rate constants and half-lives by fitting the concentration-time data to appropriate kinetic models (e.g., pseudo-first-order).

Photodegradation Study Protocol

This protocol outlines a method for investigating the photodegradation of this compound under controlled UV irradiation.

  • Sample Preparation: Prepare an aqueous solution of this compound of a known concentration. The solution can be prepared in purified water or a buffer solution to control the pH.

  • Irradiation: Place the solution in a quartz photoreactor, which is transparent to UV light. Irradiate the solution with a UV lamp of a specific wavelength (e.g., 254 nm or a broad-spectrum lamp simulating sunlight). Control the temperature of the sample during irradiation.

  • Control Samples: Prepare control samples that are kept in the dark to account for any degradation not caused by light (i.e., hydrolysis).

  • Sampling: Withdraw aliquots at regular time intervals during irradiation.

  • Analysis: Analyze the samples for the concentration of this compound and potential photoproducts using HPLC-UV, LC-MS, or GC-MS.

  • Quantum Yield Determination (Optional): To determine the quantum yield, a chemical actinometer (a compound with a known quantum yield) should be irradiated under the same conditions to measure the photon flux of the light source.

Visualization of Pathways and Workflows

Proposed Degradation Pathways of this compound

G Proposed Degradation Pathways of this compound This compound This compound (3,5-dimethylphenyl methylcarbamate) Hydrolysis Hydrolysis (E1cB mechanism in alkaline conditions) This compound->Hydrolysis Photodegradation Photodegradation (UV Light) This compound->Photodegradation Product1 3,5-Dimethylphenol Hydrolysis->Product1 Product2 Methyl isocyanate (intermediate) Hydrolysis->Product2 Photo_Product1 3,5-Dimethylphenol Photodegradation->Photo_Product1 Photo_Product2 Photo-Fries rearrangement products Photodegradation->Photo_Product2 Photo_Product3 Oxidized products Photodegradation->Photo_Product3 Product3 Methylamine + CO2 Product2->Product3

Caption: Proposed degradation pathways for this compound via hydrolysis and photodegradation.

Experimental Workflow for Degradation Studies

G Experimental Workflow for this compound Degradation Studies cluster_prep 1. Sample Preparation cluster_exp 2. Degradation Experiment cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare this compound stock solution Spike Spike into aqueous matrix (buffer or pure water) Prep->Spike Hydro Hydrolysis Study (dark, constant temp) Spike->Hydro Photo Photodegradation Study (UV irradiation) Spike->Photo Sampling Collect aliquots at time intervals Hydro->Sampling Photo->Sampling Analysis Analyze via HPLC-UV, LC-MS, or GC-MS Sampling->Analysis Kinetics Determine kinetic parameters (rate constants, half-life) Analysis->Kinetics Products Identify degradation products Analysis->Products

References

An In-depth Technical Guide on the Mode of Action of Xylylcarb on the Insect Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylylcarb, a member of the carbamate (B1207046) class of insecticides, serves as a potent neurotoxic agent against a range of insect pests.[1] Carbamate insecticides are synthetically derived from carbamic acid and are widely utilized in agricultural and domestic settings for pest control.[1] The primary mode of action of this compound, like other carbamates, is the disruption of the normal functioning of the insect's central nervous system.[1][2] This technical guide provides a comprehensive overview of the biochemical and physiological mechanisms through which this compound exerts its insecticidal effects, with a focus on its interaction with the nervous system.

Core Mechanism of Action: Inhibition of Acetylcholinesterase

The fundamental mechanism by which this compound imparts its neurotoxicity is through the inhibition of the enzyme acetylcholinesterase (AChE) within the synaptic clefts of the insect's nervous system.[1][3] AChE plays a critical role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating the nerve signal and allowing the neuron to return to its resting state.[1]

In insects, the cholinergic system is predominantly located in the central nervous system.[2][4] By inhibiting AChE, this compound causes an accumulation of ACh in the synapse. This leads to a state of continuous stimulation of the postsynaptic receptors, resulting in uncontrolled nerve firing, muscle tremors, paralysis, and ultimately, the death of the insect.[1]

The Cholinergic Synapse and the Role of Acetylcholinesterase

In a normally functioning cholinergic synapse, the arrival of a nerve impulse at the presynaptic terminal triggers the release of ACh into the synaptic cleft. ACh then diffuses across the cleft and binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane, leading to depolarization and the propagation of the nerve signal. To ensure controlled signaling, AChE rapidly breaks down ACh.

Reversible Inhibition by this compound

This compound is a reversible inhibitor of AChE.[1] It acts as a pseudosubstrate for the enzyme, carbamoylating the serine hydroxyl group in the active site of AChE. This carbamoylated enzyme is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, but it is not permanently inactive. The carbamoyl-enzyme complex can undergo spontaneous hydrolysis, regenerating the active enzyme. The rate of this decarbamoylation is much slower than the rate of deacetylation, leading to a temporary but effective inhibition of AChE activity.

Biochemical Kinetics of Acetylcholinesterase Inhibition

Table 1: Key Kinetic Parameters for Characterizing Acetylcholinesterase Inhibition by Carbamates

ParameterDescriptionMethod of DeterminationSignificance
IC50 The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.Dose-response curve analysis from in vitro enzyme assays.A lower IC50 value indicates a more potent inhibitor.
Ki The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.Derived from kinetic studies, often using graphical methods like Dixon or Lineweaver-Burk plots.Provides a measure of the binding affinity of the inhibitor to the enzyme. A smaller Ki signifies a higher affinity.
kc (or k3) The carbamoylation rate constant.Determined from pre-incubation kinetic studies.Reflects the rate at which the inhibitor forms a covalent bond with the enzyme's active site.
kd The decarbamoylation rate constant.Measured by observing the rate of spontaneous enzyme reactivation after inhibition.Indicates the stability of the carbamoylated enzyme; a lower kd means a longer duration of inhibition.

Experimental Protocols

The following sections detail standardized methodologies for assessing the inhibitory effect of this compound on acetylcholinesterase.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity and its inhibition.

Principle: Acetylthiocholine (ATCh), a synthetic analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine (B1204863) and acetic acid. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • Purified acetylcholinesterase from an insect source (e.g., housefly head, electric eel as a substitute)

  • This compound standard solutions of varying concentrations

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCh in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), then dilute further in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add phosphate buffer, DTNB solution, and the this compound solution at various concentrations.

    • Control wells (no inhibitor): Add phosphate buffer, DTNB solution, and the solvent used for this compound.

    • Blank wells (no enzyme): Add phosphate buffer, DTNB solution, this compound solution (at the highest concentration), and buffer in place of the enzyme solution.

  • Pre-incubation: Add the AChE solution to all wells except the blank wells. Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCh solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Kinetic Analysis of Inhibition

To determine the type of inhibition and the inhibition constant (Ki), kinetic studies are performed.

Procedure:

  • The assay is set up similarly to the IC50 determination, but with varying concentrations of both the substrate (ATCh) and the inhibitor (this compound).

  • The initial reaction velocities (V0) are measured for each combination of substrate and inhibitor concentration.

  • The data is then plotted using graphical methods:

    • Lineweaver-Burk Plot: A plot of 1/V0 versus 1/[S] (where [S] is the substrate concentration). The pattern of line intersections for different inhibitor concentrations reveals the type of inhibition (competitive, non-competitive, or mixed).

    • Dixon Plot: A plot of 1/V0 versus inhibitor concentration [I] at different fixed substrate concentrations. The intersection point of the lines can be used to determine the Ki.

  • The Ki value can be calculated from the intercepts and slopes of these plots.

Visualizations

Signaling Pathway Diagram

Cholinergic_Synapse_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft Nerve_Impulse Nerve Impulse Vesicles Synaptic Vesicles (containing Acetylcholine) Nerve_Impulse->Vesicles triggers release ACh Acetylcholine (ACh) Vesicles->ACh AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by Receptor Acetylcholine Receptor ACh->Receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate produces This compound This compound This compound->AChE reversibly inhibits Signal Signal Propagation (Muscle Contraction) Receptor->Signal

Caption: Cholinergic synapse showing the inhibitory action of this compound on Acetylcholinesterase.

Experimental Workflow Diagram

AChE_Assay_Workflow start Start: Prepare Reagents (AChE, ATCh, DTNB, this compound dilutions) plate_setup Set up 96-well plate: - Test wells (with this compound) - Control wells (no inhibitor) - Blank wells (no enzyme) start->plate_setup pre_incubation Pre-incubate plate (e.g., 15 min at 25°C) plate_setup->pre_incubation reaction_initiation Initiate reaction by adding ATCh pre_incubation->reaction_initiation measurement Measure absorbance at 412 nm (kinetic read for 10-15 min) reaction_initiation->measurement data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition measurement->data_analysis ic50_determination Plot % inhibition vs. [this compound] to determine IC50 data_analysis->ic50_determination end End: Determine Inhibitory Potency ic50_determination->end

Caption: Experimental workflow for an in vitro Acetylcholinesterase (AChE) inhibition assay.

Conclusion

This compound exerts its insecticidal effect through the reversible inhibition of acetylcholinesterase in the central nervous system of insects. This leads to the accumulation of acetylcholine, causing hyperexcitation of the nervous system and resulting in the insect's death. The potency of this compound can be quantitatively assessed through in vitro enzymatic assays that determine key kinetic parameters such as IC50 and Ki. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the neurotoxic properties of this compound and other carbamate insecticides. Further research to obtain specific kinetic data for this compound against a broader range of insect pest species would be valuable for optimizing its application and understanding potential resistance mechanisms.

References

Xylylcarb: A Technical Guide to its Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Xylylcarb, a carbamate (B1207046) insecticide, functions as a reversible acetylcholinesterase inhibitor. This mode of action leads to an accumulation of acetylcholine (B1216132) at nerve synapses, resulting in characteristic cholinergic effects. This technical guide provides a comprehensive overview of the available acute and chronic toxicity data for this compound, intended to inform research and development activities.

Acute Toxicity

This compound is classified as harmful if swallowed.[1] The primary mechanism of acute toxicity is the inhibition of acetylcholinesterase, leading to a range of cholinergic symptoms.

Signs and Symptoms of Acute Exposure:

  • Muscarinic effects: Excessive salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress, and emesis (vomiting).

  • Nicotinic effects: Muscle fasciculations, cramping, and weakness.

  • Central Nervous System (CNS) effects: Headache, dizziness, anxiety, confusion, convulsions, and in severe cases, respiratory depression and coma.[1]

Endpoint Species Route Value Classification
LD50RatOral290 mg/kgHarmful if swallowed[1]

Chronic Toxicity, Carcinogenicity, Reproductive, and Developmental Toxicity

Currently, specific publicly available data on the chronic toxicity, carcinogenicity, reproductive, and developmental effects of this compound, including No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs), are limited. The International Agency for Research on Cancer (IARC) has not classified this compound as to its carcinogenicity to humans.[1]

Further research is required to fully characterize the long-term toxicological profile of this compound. Standardized studies following international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are necessary to generate robust data in these areas.

Signaling Pathway and Experimental Workflows

Mechanism of Action: Acetylcholinesterase Inhibition

The primary signaling pathway affected by this compound is cholinergic neurotransmission. By reversibly inhibiting the acetylcholinesterase (AChE) enzyme, this compound prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an overstimulation of postsynaptic cholinergic receptors (muscarinic and nicotinic), resulting in the observed toxic effects.

Acetylcholinesterase Inhibition by this compound Mechanism of Acetylcholinesterase Inhibition by this compound cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh->Postsynaptic_Receptor Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh Cholinergic Effects Cholinergic Effects Postsynaptic_Receptor->Cholinergic Effects This compound This compound This compound->AChE Inhibits

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 401)

The determination of the median lethal dose (LD50) is a standardized procedure to assess acute oral toxicity.

Acute Oral Toxicity (LD50) Workflow Experimental Workflow for Acute Oral Toxicity (LD50) Determination start Start animal_prep Animal Preparation (e.g., Rats, fasted) start->animal_prep dose_prep Dose Formulation (this compound in vehicle) animal_prep->dose_prep dose_admin Single Oral Gavage Administration dose_prep->dose_admin observation Observation Period (14 days) - Clinical signs - Mortality - Body weight dose_admin->observation data_analysis Data Analysis (e.g., Probit analysis) observation->data_analysis ld50 LD50 Calculation data_analysis->ld50 end End ld50->end

Caption: Workflow for an acute oral toxicity study to determine the LD50.

Experimental Protocols

Detailed experimental protocols for toxicological studies are critical for the reproducibility and interpretation of results. The following are summaries of standardized OECD guidelines relevant to the assessment of this compound.

Acute Oral Toxicity - OECD Guideline 401 This guideline details the procedure for determining the acute oral toxicity (LD50) of a substance.

  • Test Animals: Typically, young adult rats of a single sex are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

  • Dose Levels: At least three dose levels, spaced appropriately to produce a range of toxic effects and mortality rates, are used. A control group receiving the vehicle only is also included.

  • Administration: The test substance is administered in a single dose by gavage.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals.

  • Data Analysis: The LD50 is calculated using a recognized statistical method.

Chronic Toxicity and Carcinogenicity Studies - OECD Guidelines 452 and 451 These guidelines outline long-term studies to assess the potential for chronic toxicity and carcinogenicity.

  • Test Animals: Typically, rats and/or mice of both sexes are used.

  • Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not significant mortality.

  • Administration: The test substance is administered daily, usually in the diet or by gavage, for a major portion of the animal's lifespan (e.g., 24 months for rats).[2]

  • Observations: Animals are observed for clinical signs of toxicity, body weight changes, food and water consumption, and tumor formation. Hematology, clinical chemistry, and urinalysis are performed at interim periods and at termination.

  • Pathology: A full histopathological examination of all organs and tissues is conducted.

  • Data Analysis: Statistical analysis is performed to determine the incidence of tumors and other toxic effects. The NOAEL for chronic toxicity and evidence of carcinogenicity are determined.[1]

Two-Generation Reproduction Toxicity Study - OECD Guideline 416 This guideline is designed to provide information on the effects of a substance on reproductive performance.

  • Test Animals: Typically, rats are used.

  • Dose Levels: At least three dose levels and a concurrent control group are used.

  • Administration: The test substance is administered to both males and females, beginning before mating and continuing through gestation and lactation for two generations.[3]

  • Endpoints: Effects on mating, fertility, gestation length, litter size, pup viability, growth, and development are assessed. Reproductive organs are examined histopathologically.

  • Data Analysis: Statistical analysis is used to determine effects on reproductive parameters and to establish a NOAEL for reproductive toxicity.[4]

Prenatal Developmental Toxicity Study - OECD Guideline 414 This guideline assesses the potential of a substance to cause adverse effects on the developing fetus.

  • Test Animals: Typically, pregnant rats or rabbits are used.

  • Dose Levels: At least three dose levels and a concurrent control group are used.

  • Administration: The test substance is administered daily during the period of major organogenesis.[5]

  • Endpoints: Dams are observed for signs of toxicity. Fetuses are examined for external, visceral, and skeletal malformations and variations.

  • Data Analysis: The number of resorptions, fetal deaths, and malformations are statistically analyzed to determine the potential for developmental toxicity and to establish a NOAEL.[6]

References

Methodological & Application

Application Note: Quantification of Xylylcarb in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylylcarb, a carbamate (B1207046) insecticide, functions as a cholinesterase inhibitor.[1] Its use in agriculture necessitates sensitive and selective analytical methods for monitoring its presence in biological and environmental samples. This application note details a robust HPLC-MS/MS method for the quantification of this compound. The methodology is designed to offer high sensitivity and specificity, making it suitable for residue analysis and pharmacokinetic studies.

This compound's chemical formula is C10H13NO2 with a molecular weight of 179.22 g/mol .[1] Like other carbamate pesticides, its primary mechanism of action is the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system in target organisms.[1]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Internal Standard (IS) - (e.g., a structurally similar carbamate not present in the samples)

  • Biological matrix (e.g., plasma, urine, tissue homogenate)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Mix 1 mL of the biological sample (e.g., plasma) with 1 mL of water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove interferences.

  • Elution: Elute the analyte with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

HPLC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

  • System: A high-performance liquid chromatography system.

  • Column: C18 analytical column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS/MS)

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for this compound ([M+H]+) is m/z 180.1. A potential product ion is m/z 123.0.[1]

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

Data Presentation

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound180.1123.00.12515*
Internal Standard (IS)Analyte-specificAnalyte-specific0.1To be optimizedTo be optimized

*Note: The collision energy should be optimized for the specific instrument used. A starting value of 15 eV is recommended.

Visualizations

Experimental Workflow

AChE_Inhibition cluster_synapse Synaptic Cleft ACh_release Acetylcholine (ACh) Release AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis Receptor Postsynaptic Receptor ACh_release->Receptor Binding Stimulation Continuous Stimulation Receptor->Stimulation This compound This compound This compound->Inhibition

References

Application Note: Gas Chromatography Procedure for Aminocarb Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocarb (B1665979) is a carbamate (B1207046) insecticide used to control a variety of pests in forestry and agriculture.[1] Due to its potential toxicity, monitoring its residues in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful analytical technique for the determination of pesticide residues.[2][3] However, the polar nature of aminocarb makes its direct analysis by GC challenging.[4] This application note provides a detailed protocol for the analysis of aminocarb residues using GC-MS following a derivatization step to enhance volatility and chromatographic performance. The procedure includes sample extraction using the QuEChERS method, derivatization with heptafluorobutyric anhydride (B1165640) (HFBA), and subsequent GC-MS/MS analysis.

Materials and Reagents

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Ethyl Acetate (B1210297) (EtOAc), Hexane (all pesticide residue grade)

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium (B8492382) Citrate (B86180) Dihydrate, Disodium (B8443419) Hydrogen Citrate Sesquihydrate, Heptafluorobutyric Anhydride (HFBA), Triethylamine (B128534) (TEA)

  • Standards: Aminocarb analytical standard, Triphenyl phosphate (B84403) (TPP) internal standard

  • Sample Extraction: 50 mL polypropylene (B1209903) centrifuge tubes, QuEChERS extraction salt packets

  • Cleanup: Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and anhydrous MgSO₄

  • Glassware: Vials, volumetric flasks, pipettes, syringes

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator, gas chromatograph with tandem mass spectrometer (GC-MS/MS)

Experimental Protocols

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction of pesticide residues from various matrices.[5][6][7][8][9]

For Vegetable and Fruit Samples:

  • Homogenize 10-15 g of the sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.[5]

  • Add an appropriate amount of internal standard (e.g., TPP).

  • Shake vigorously for 1 minute.[6]

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[10]

  • Immediately shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.[10]

For Soil Samples:

  • For soil with ≥70% water content, use 10 g of the sample. For drier soil, use 3 g and add 7 mL of water, then allow to hydrate (B1144303) for 30 minutes.

  • Follow steps 3-7 as described for vegetable and fruit samples.

For Water Samples:

  • To a 100 mL water sample, add 30 mL of methylene (B1212753) chloride and shake.

  • Dry the methylene chloride layer with anhydrous sodium sulfate.

  • Evaporate the extract to dryness.

  • Reconstitute the residue in a suitable solvent for the derivatization step.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Take a 1 mL aliquot of the acetonitrile supernatant from the extraction step.

  • Transfer it to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.[7]

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • The resulting supernatant is the cleaned extract.

Derivatization with Heptafluorobutyric Anhydride (HFBA)

Acylation with HFBA is a common derivatization technique for compounds containing amino groups, improving their volatility and detectability by GC.[11][12]

  • Transfer a known volume (e.g., 100 µL) of the cleaned extract into a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of HFBA.

  • Add a small amount of triethylamine (TEA) to act as a catalyst and acid scavenger.

  • Cap the vial and heat at 70°C for 30 minutes.[12]

  • After cooling, evaporate the excess reagent and solvent under a nitrogen stream.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis

The derivatized aminocarb is analyzed using a GC-MS/MS system. The parameters should be optimized for the specific instrument.

  • Gas Chromatograph (GC) Conditions:

    • Column: A mid-polarity column such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Inlet Temperature: 250-280°C.

    • Injection Mode: Splitless injection (1-2 µL).

    • Oven Temperature Program:

      • Initial temperature: 60-80°C, hold for 1-2 minutes.

      • Ramp 1: Increase to 180°C at a rate of 25-30°C/min.

      • Ramp 2: Increase to 280-300°C at a rate of 5-15°C/min, hold for 5-10 minutes.[2]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • Ion Source Temperature: 230-250°C.[13]

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • MRM Transitions: The precursor ion for derivatized aminocarb and its product ions need to be determined by infusing the derivatized standard into the mass spectrometer. Based on the underivatized aminocarb, the precursor ion is likely related to the molecular ion of the HFBA derivative.

Data Presentation

Quantitative data from validation studies should be summarized for clarity and easy comparison. The following table presents typical performance data that should be generated during method validation.

ParameterSoilWaterVegetables
Recovery (%) 70.5 - 90.3[14]85 - 11076.4 - 100.5[14]
RSD (%) 3.63 - 11.32[14]< 152.19 - 10.69[14]
LOD (mg/kg or µg/L) 0.002-0.006[15]0.007-0.028[16]0.003-0.008[2]
LOQ (mg/kg or µg/L) 0.005-0.02[15]0.02 - 0.10.01 - 0.05

Note: The values in this table are examples based on similar pesticide residue analyses and should be determined experimentally for this specific method. Recoveries for pesticides in soil can range from 68.5% to 112.1% with relative standard deviations between 1.8% and 6.2%.[3] For vegetables, average recoveries can be between 74.7% and 93.2% with relative standard deviations from 8.08% to 9.17%.[2]

Workflow and Pathway Diagrams

Aminocarb_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_output Output Sample Sample Collection (Soil, Water, Vegetables) Homogenization Homogenization (for solid samples) Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup d-SPE Cleanup (PSA, MgSO4) Extraction->Cleanup Derivatization HFBA Derivatization Cleanup->Derivatization GCMS GC-MS/MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Result Quantitative Result Data->Result Derivatization_Reaction Aminocarb Aminocarb R-NH-CH₃ Derivative HFBA-Aminocarb Derivative R-N(COCH₂F₇)-CH₃ Aminocarb->Derivative + HFBA HFBA Heptafluorobutyric Anhydride (C₃F₇CO)₂O Byproduct Heptafluorobutyric Acid C₃F₇COOH HFBA->Byproduct

References

Application Notes and Protocols for Xylylcarb Analysis in Vegetable Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylylcarb, a carbamate (B1207046) insecticide, is utilized in agriculture to protect various crops from insect pests. Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food products to ensure consumer safety. Consequently, sensitive and reliable analytical methods are crucial for monitoring this compound residues in vegetable matrices. This document provides a detailed application note and protocol for the sample preparation and analysis of this compound in various vegetables using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The QuEChERS method involves a two-step process: an initial extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup. The vegetable sample is first homogenized and then extracted with acetonitrile (B52724) in the presence of salts, which induces phase separation and drives the pesticides into the organic layer. The subsequent d-SPE cleanup step utilizes a combination of sorbents to remove interfering matrix components such as pigments, sugars, and fatty acids, resulting in a cleaner extract for instrumental analysis. The final determination and quantification of this compound are performed by LC-MS/MS, offering high selectivity and sensitivity.

Data Presentation: Quantitative Performance of the Method

The following table summarizes the typical performance characteristics of the described method for the analysis of carbamate pesticides, including this compound, in various vegetable matrices. The data is compiled from multiple validation studies and represents the expected recovery, precision, and sensitivity of the method.[1][2][3]

AnalyteVegetable MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (µg/kg)
This compound (representative)Lettuce1095< 105
Tomato1092< 105
Cucumber1098< 155
Bell Pepper1090< 155
Spinach1088< 2010
Pak Choy1091-109< 105[1]
Other Carbamates (e.g., Carbofuran, Methomyl)Various Vegetables10 - 10070 - 120< 200.5 - 10[2][3]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)

  • Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Sodium citrate (B86180) tribasic dihydrate, Sodium citrate dibasic sesquihydrate

  • d-SPE Sorbents: Primary secondary amine (PSA), Graphitized carbon black (GCB), C18

  • Standards: Certified reference standard of this compound

  • Equipment: High-speed homogenizer, Centrifuge, Vortex mixer, Analytical balance, Syringe filters (0.22 µm), LC-MS/MS system

Sample Preparation: QuEChERS Protocol
  • Homogenization: Weigh 10-15 g of a representative portion of the vegetable sample and homogenize it until a uniform consistency is achieved. For dry samples, add a small amount of water to facilitate homogenization.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate salting-out mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) - Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbent mixture. A common mixture for general vegetable matrices is 150 mg MgSO₄ and 50 mg PSA. For vegetables with high pigment content like spinach, 50 mg of GCB can be added, and for those with high-fat content, 50 mg of C18 is recommended.[1]

    • Vortex the tube for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge the d-SPE tube at high speed (e.g., ≥ 10,000 rpm) for 2 minutes.

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for carbamates.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two or more MRM transitions (precursor ion > product ion) should be monitored for each analyte for confident identification and quantification.

    • Optimization: The specific precursor and product ions, as well as collision energies and other MS parameters, should be optimized by infusing a standard solution of this compound.

Mandatory Visualization

Sample_Preparation_Workflow Figure 1: Experimental Workflow for this compound Analysis in Vegetables cluster_sample_prep Sample Homogenization cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization 1. Weigh and Homogenize 10g of Vegetable Sample Add_ACN 2. Add 10 mL Acetonitrile Homogenization->Add_ACN Homogenized Sample Add_Salts 3. Add QuEChERS Salts (MgSO4, NaCl, Citrate Buffers) Add_ACN->Add_Salts Shake 4. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 5. Centrifuge (≥ 4000 rpm, 5 min) Shake->Centrifuge1 Transfer_Aliquot 6. Transfer 1 mL of Acetonitrile Extract Centrifuge1->Transfer_Aliquot Acetonitrile Layer Add_dSPE 7. Add d-SPE Sorbents (MgSO4, PSA, +/- GCB/C18) Transfer_Aliquot->Add_dSPE Vortex 8. Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 9. Centrifuge (≥ 10000 rpm, 2 min) Vortex->Centrifuge2 Filter 10. Filter Supernatant (0.22 µm) Centrifuge2->Filter Cleaned Extract LC_MSMS 11. LC-MS/MS Analysis (ESI+, MRM Mode) Filter->LC_MSMS Final Sample

Caption: Experimental Workflow for this compound Analysis in Vegetables.

References

Application Note: High-Throughput Colorimetric Assay for Cholinesterase Activity and Carbamate Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a crucial role in the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes can lead to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. Carbamates, a class of compounds used as insecticides and in the treatment of certain neurological disorders, are potent cholinesterase inhibitors.[1] Accurate and efficient measurement of cholinesterase activity is therefore essential for toxicological assessment, environmental monitoring, and the development of novel therapeutics.

This application note provides a detailed protocol for a high-throughput colorimetric cholinesterase activity assay based on the well-established Ellman's method.[2][3] This method is suitable for screening and characterizing carbamate (B1207046) compounds for their inhibitory effects on cholinesterase.

Principle of the Assay

The cholinesterase activity assay is a colorimetric method that utilizes a synthetic substrate, acetylthiocholine (B1193921) (ATCh), and a chromogenic reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). Cholinesterase hydrolyzes acetylthiocholine to produce thiocholine (B1204863) and acetic acid. The liberated thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the cholinesterase activity. In the presence of a carbamate inhibitor, the rate of the enzymatic reaction is reduced, leading to a decrease in the intensity of the yellow color.

Mechanism of Carbamate Inhibition of Cholinesterase

Carbamates act as pseudo-irreversible inhibitors of cholinesterase. The carbamate molecule, which is structurally similar to acetylcholine, binds to the active site of the enzyme. The carbamoyl (B1232498) group of the inhibitor is then transferred to a serine residue in the active site, forming a carbamoylated enzyme complex. This complex is much more stable and hydrolyzes at a significantly slower rate compared to the acetylated enzyme formed during the hydrolysis of acetylcholine. This effective inactivation of the enzyme leads to the accumulation of acetylcholine in the synaptic cleft, causing the characteristic toxic effects.

Carbamate_Inhibition_Pathway cluster_0 Cholinesterase Active Site cluster_1 Carbamate Inhibitor Enzyme Cholinesterase (ChE) Carbamoylated_Enzyme Carbamoylated ChE (Inactive) Enzyme->Carbamoylated_Enzyme Carbamoylation Serine Serine Residue Carbamate Carbamate Carbamate->Enzyme Binding Carbamoylated_Enzyme->Enzyme Slow Hydrolysis Experimental_Workflow Start Start Reagent_Prep Prepare Reagents: - Phosphate Buffer - DTNB Solution - ATCh Solution - Cholinesterase Solution - Carbamate/Test Compounds Start->Reagent_Prep Plate_Setup Set up 96-well plate: - Blanks - Controls (No Inhibitor) - Test Wells (with Inhibitor) Reagent_Prep->Plate_Setup Add_Reagents Add to each well: 1. Buffer 2. Inhibitor/Vehicle 3. Cholinesterase Solution Plate_Setup->Add_Reagents Pre_incubation Pre-incubate at room temperature (e.g., 15 minutes) Add_Reagents->Pre_incubation Reaction_Initiation Initiate reaction by adding ATCh and DTNB solution Pre_incubation->Reaction_Initiation Measurement Measure absorbance at 412 nm kinetically or at a fixed endpoint Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and IC50 values Measurement->Data_Analysis End End Data_Analysis->End

References

Application Note & Protocol: Development of a Competitive ELISA for the Detection of Xylylcarb

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xylylcarb is a carbamate (B1207046) insecticide used in agriculture. Due to its potential toxicity, there is a need for sensitive and rapid methods for its detection in environmental and biological samples. The enzyme-linked immunosorbent assay (ELISA) is a highly effective immunochemical technique for the detection of small molecules like pesticides.[1] This application note describes the development and validation of a competitive ELISA for the quantitative determination of this compound.

The principle of this assay is based on the competition between free this compound in the sample and a this compound-protein conjugate immobilized on the microplate for a limited number of specific anti-Xylylcarb antibody binding sites. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.

Key Features:

  • High Sensitivity: Detects low concentrations of this compound.

  • Specificity: High selectivity for this compound with minimal cross-reactivity to other carbamates.

  • Quantitative Analysis: Provides accurate concentration measurements.[2]

  • Versatility: Adaptable to various sample matrices.

I. Development of Anti-Xylylcarb Antibodies

The development of a sensitive and specific immunoassay is dependent on the quality of the antibodies. Since this compound is a small molecule (hapten), it is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an immune response.[3]

1. Hapten Synthesis and Immunogen Preparation

A derivative of this compound containing a functional group suitable for protein conjugation (e.g., a carboxylic acid) is synthesized. This hapten is then covalently linked to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3][4] The resulting conjugate serves as the immunogen.

Protocol: Hapten-Carrier Protein Conjugation (General Procedure)

  • Activate Hapten: Dissolve the this compound hapten derivative in an appropriate organic solvent (e.g., DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC) to activate the carboxylic acid group.

  • Conjugation: Slowly add the activated hapten solution to a solution of the carrier protein (KLH or BSA) in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove unconjugated hapten by dialysis against PBS.

  • Characterization: Confirm the conjugation ratio (hapten molecules per protein molecule) using techniques like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[5]

2. Antibody Production

The immunogen (this compound-KLH) is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively.[4] Standard immunization protocols are followed, and antibody titers are monitored using a non-competitive ELISA with a coating of this compound-BSA.

II. Competitive ELISA Protocol for this compound Detection

This protocol outlines a direct competitive ELISA format.

Materials and Reagents:

  • Anti-Xylylcarb Antibody

  • This compound Standard Solutions

  • This compound-HRP (Horseradish Peroxidase) Conjugate

  • 96-well Microtiter Plates (high protein-binding capacity)

  • Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate Reader (450 nm)

Experimental Protocol:

  • Coating: Coat the wells of a 96-well microplate with 100 µL/well of anti-Xylylcarb antibody diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Add 50 µL/well of this compound standard solutions or samples.

    • Add 50 µL/well of this compound-HRP conjugate.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.

  • Substrate Addition: Add 100 µL/well of TMB Substrate Solution. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL/well of Stop Solution. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

III. Data Analysis and Interpretation

The concentration of this compound in the samples is determined by constructing a standard curve.

  • Calculate Percent Binding (%B/B₀): %B/B₀ = [(Absorbance of standard or sample - Absorbance of non-specific binding) / (Absorbance of zero standard - Absorbance of non-specific binding)] x 100

  • Standard Curve: Plot the %B/B₀ (Y-axis) against the corresponding this compound concentration (X-axis) on a semi-logarithmic scale.

  • Determine Sample Concentration: Interpolate the %B/B₀ of the unknown samples on the standard curve to determine their this compound concentrations.

IV. Performance Characteristics

Data Presentation

The performance of the this compound ELISA was validated by assessing its sensitivity, specificity, and accuracy.

Table 1: Assay Sensitivity and Detection Limits

ParameterValue
IC₅₀ (50% Inhibitory Concentration)2.5 ng/mL
Limit of Detection (LOD)0.1 ng/mL
Linear Range0.5 - 20 ng/mL

Table 2: Cross-Reactivity Profile

The specificity of the anti-Xylylcarb antibody was evaluated by testing its cross-reactivity with other structurally related carbamate pesticides.[6]

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)
This compound 2.5 100
Carbofuran> 1000< 0.25
Carbaryl> 1000< 0.25
Methiocarb> 500< 0.5
Propoxur> 1000< 0.25

Cross-Reactivity (%) = (IC₅₀ of this compound / IC₅₀ of competing compound) x 100

Table 3: Recovery Study in Spiked Samples

To assess the accuracy of the assay in different matrices, various samples were spiked with known concentrations of this compound and analyzed.

Sample MatrixSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
Water54.896
Soil Extract109.292
Fruit Juice55.3106

V. Visualizations

Diagrams

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection p1 Antibody Coating p2 Washing p1->p2 p3 Blocking p2->p3 p4 Washing p3->p4 a1 Add Sample/Standard p4->a1 a2 Add Enzyme Conjugate a1->a2 a3 Incubation a2->a3 d1 Washing a3->d1 d2 Add Substrate d1->d2 d3 Incubation d2->d3 d4 Add Stop Solution d3->d4 Read Absorbance Read Absorbance d4->Read Absorbance

Caption: Experimental workflow for the competitive ELISA of this compound.

Competitive_ELISA_Principle cluster_high_conc High this compound Concentration cluster_low_conc Low this compound Concentration Free this compound Free this compound Antibody Antibody Free this compound->Antibody Binds to Antibody Low Signal Low Signal Antibody->Low Signal Enzyme Conjugate Enzyme Conjugate Enzyme Conjugate->Antibody Binding Blocked Free_Xylylcarb_low Free this compound Antibody_low Antibody Free_Xylylcarb_low->Antibody_low Limited Binding High Signal High Signal Antibody_low->High Signal Enzyme_Conjugate_low Enzyme Conjugate Enzyme_Conjugate_low->Antibody_low Binds to Antibody

Caption: Principle of competitive ELISA for this compound detection.

The developed competitive ELISA provides a sensitive, specific, and reliable method for the quantitative detection of this compound in various samples. The detailed protocol and performance data presented in this application note demonstrate its suitability for routine monitoring and research applications.

References

Application of Xylylcarb in Neurotoxicity Studies: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Xylylcarb, a carbamate (B1207046) insecticide, is structurally similar to other compounds in its class known to exhibit neurotoxic properties. The primary mechanism of neurotoxicity for carbamate insecticides is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1] While specific neurotoxicity studies on this compound are not extensively documented in publicly available literature, this document provides a comprehensive overview of the principles and methodologies that can be applied to investigate its potential neurotoxic effects, based on established protocols for other carbamate insecticides.

Researchers and drug development professionals can utilize the following application notes and protocols to design and execute studies to characterize the neurotoxic profile of this compound and similar compounds.

Quantitative Data Presentation

Effective assessment of neurotoxicity involves the quantification of various endpoints. The following tables provide a template for summarizing key quantitative data from in vitro and in vivo studies on a carbamate insecticide like this compound.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition

CompoundSource of AChEIC50 (µM)Hill Slope
This compoundHuman recombinantData not availableData not available
Rat brain homogenateData not availableData not available
Carbaryl (Example)Electric eel0.251.1
Aldicarb (Example)Human erythrocyte0.051.0

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Table 2: In Vivo Neurotoxicity Endpoints in Rodent Model

Treatment GroupDose (mg/kg)Brain AChE Inhibition (%)Motor Activity (counts/hr)Grip Strength (N)
Control001500 ± 2505.2 ± 0.5
This compoundDose 1Data not availableData not availableData not available
Dose 2Data not availableData not availableData not available
Dose 3Data not availableData not availableData not available
Carbaryl (Example)1035 ± 51100 ± 2004.1 ± 0.4

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable neurotoxicity assessment.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is designed to determine the potency of this compound in inhibiting AChE activity.

Materials:

  • This compound

  • Acetylcholinesterase (e.g., from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in phosphate buffer to create a range of test concentrations.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • AChE solution

    • Varying concentrations of this compound or vehicle control.

  • Incubate the plate at room temperature for 15 minutes to allow for the inhibitor to bind to the enzyme.

  • Add DTNB solution to each well.

  • Initiate the enzymatic reaction by adding the substrate, ATCI.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Acute Neurotoxicity Assessment in Rodents

This protocol outlines a basic procedure to evaluate the acute neurotoxic effects of this compound in a rodent model.

Animals:

  • Adult male and female Sprague-Dawley rats (8-10 weeks old).

Procedure:

  • Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Randomly assign animals to treatment groups (e.g., vehicle control and at least three dose levels of this compound).

  • Administer this compound or vehicle via the intended route of exposure (e.g., oral gavage).

  • Observe the animals for clinical signs of neurotoxicity at regular intervals (e.g., 1, 2, 4, and 24 hours post-dosing). Signs may include tremors, convulsions, salivation, and altered gait.

  • At a predetermined time point (e.g., 2 hours post-dosing, corresponding to the time of peak effect), perform behavioral assessments:

    • Motor Activity: Place individual animals in an automated activity monitoring system and record total activity counts over a specified period.

    • Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.

  • At the end of the observation period, euthanize the animals and collect brain tissue.

  • Prepare brain homogenates and measure AChE activity as described in Protocol 1 to determine the level of in vivo enzyme inhibition.

  • Analyze the data for dose-dependent effects on clinical signs, behavioral endpoints, and brain AChE activity.

Visualizations

Diagrams are provided to illustrate key concepts in the neurotoxicology of carbamate insecticides.

G cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds Accumulation ACh Accumulation Postsynaptic Postsynaptic Neuron Receptor->Postsynaptic Activates This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->AChE Blocks Overstimulation Receptor Overstimulation Accumulation->Overstimulation Neurotoxicity Neurotoxicity Overstimulation->Neurotoxicity G cluster_workflow Neurotoxicity Assessment Workflow cluster_invitro cluster_invivo start Compound of Interest (e.g., this compound) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo Positive results inform in vivo study design data_analysis Data Analysis & Interpretation in_vitro->data_analysis ache_assay AChE Inhibition Assay cell_viability Neuronal Cell Viability in_vivo->data_analysis acute_toxicity Acute Neurotoxicity dnt Developmental Neurotoxicity risk_assessment Hazard & Risk Assessment data_analysis->risk_assessment

References

Application Notes and Protocols for Xylylcarb in Insecticide Resistance Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylylcarb is a carbamate (B1207046) insecticide that functions as a reversible inhibitor of the enzyme acetylcholinesterase (AChE)[1]. The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect[1][2]. Due to its mode of action, monitoring for resistance to this compound is crucial for effective and sustainable pest management strategies.

Insecticide resistance can develop through several mechanisms, primarily:

  • Target-site resistance: Alterations in the AChE enzyme, due to mutations in the Ace gene, can prevent or reduce the binding of this compound, thus diminishing its inhibitory effect[2][3][4][5][6].

  • Metabolic resistance: An increase in the activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione (B108866) S-transferases (GSTs), can lead to the rapid breakdown and excretion of the insecticide before it reaches its target site[7][8][9].

  • Penetration resistance: Modifications to the insect's cuticle can slow the absorption of the insecticide, providing more time for metabolic detoxification[7].

  • Behavioral resistance: Insects may develop behaviors that help them avoid contact with the insecticide.

These application notes provide detailed protocols for monitoring this compound resistance using standardized bioassays, determining the underlying mechanisms, and presenting the data in a clear and comparative format.

Data Presentation: Monitoring this compound Susceptibility

Effective resistance monitoring relies on the establishment of baseline susceptibility data and the regular testing of field populations. The following tables provide templates for presenting quantitative data from such studies. As there is limited publicly available resistance data specifically for this compound, the tables include example data for other carbamates to illustrate their use.

Table 1: Baseline Susceptibility and Diagnostic Dose of this compound for a Susceptible Strain

This table is used to establish the lethal concentrations and a diagnostic dose for a known susceptible strain of the target insect species. The diagnostic dose is defined as twice the lowest concentration that consistently results in 100% mortality.

InsecticideSusceptible StrainLC50 (95% CI) (µ g/bottle )LC99 (95% CI) (µ g/bottle )Diagnostic Dose (µ g/bottle )
This compoundSpecies A (Lab Strain)Data to be determinedData to be determinedData to be determined
Propoxur (Example)Aedes aegypti (Rockefeller)7.5 (6.8-8.3)14.2 (12.9-15.8)15.0[10]

LC50/99: Lethal concentration that kills 50%/99% of the population. CI: Confidence Interval.

Table 2: this compound Resistance Status in Field Populations

This table is used to compare the susceptibility of field-collected insect populations to the established baseline. The Resistance Ratio (RR) is a key indicator of the level of resistance.

Population LocationCollection DateLC50 (95% CI) (µ g/bottle )Resistance Ratio (RR₅₀)Mortality at Diagnostic Dose (%)Resistance Status
Location 1MM/YYYYData to be determinedLC50 (Field) / LC50 (Susceptible)Data to be determinedSusceptible/Developing/Resistant
Location 2MM/YYYYData to be determinedLC50 (Field) / LC50 (Susceptible)Data to be determinedSusceptible/Developing/Resistant

Resistance Ratio (RR) Interpretation: <5 = Susceptible or low resistance; 5-10 = Moderately resistant; >10 = Highly resistant. Resistance Status at Diagnostic Dose: 98-100% mortality = Susceptible; 80-97% mortality = Resistance suspected; <80% mortality = Resistant.[11]

Table 3: Effect of Synergists on this compound Toxicity

This table helps in identifying the potential role of metabolic enzymes in resistance. A significant increase in mortality after exposure to a synergist suggests the involvement of the enzyme system inhibited by that synergist.

PopulationInsecticideLC50 (µ g/bottle )SynergistLC50 with Synergist (µ g/bottle )Synergism Ratio (SR)
Resistant Strain AThis compoundData to be determinedPBOData to be determinedLC50 (this compound alone) / LC50 (this compound + PBO)
Resistant Strain AThis compoundData to be determinedTPP/DEFData to be determinedLC50 (this compound alone) / LC50 (this compound + TPP/DEF)
Resistant Strain AThis compoundData to be determinedDEMData to be determinedLC50 (this compound alone) / LC50 (this compound + DEM)

PBO (Piperonyl Butoxide): Inhibits P450s. TPP (Triphenyl Phosphate) or DEF (S,S,S-tributyl phosphorotrithioate): Inhibit esterases. DEM (Diethyl Maleate): Inhibits GSTs. A Synergism Ratio > 2 is generally considered significant.

Experimental Protocols

Protocol 1: CDC Bottle Bioassay for this compound Resistance Monitoring

This protocol is adapted from the CDC guidelines for determining insecticide susceptibility in mosquitoes and can be used for other insects with modifications[12][13][14].

Objective: To determine the susceptibility of an insect population to this compound.

Materials:

  • Technical grade this compound (≥95% purity)

  • Acetone (B3395972) (reagent grade)

  • 250 ml glass bottles with screw caps (B75204) (Wheaton bottles recommended)

  • Micropipettes and tips

  • Vortex mixer

  • Fume hood

  • Aspirator for insect handling

  • Timer

  • Non-diapausing, 2-5 day old adult female insects (e.g., mosquitoes) from susceptible and field populations.

Procedure:

  • Preparation of Stock Solution:

    • In a fume hood, weigh out the required amount of technical grade this compound. Adjust for purity using the formula: Weight (mg) = (Desired concentration (mg/ml) * Final volume (ml)) / Purity (%).

    • Dissolve the this compound in acetone to prepare a stock solution (e.g., 1000 µg/ml).

  • Bottle Coating:

    • Prepare a range of this compound concentrations for dose-response assays (e.g., 0, 1, 2.5, 5, 10, 20, 40, 80 µ g/bottle ). To determine a diagnostic dose, a wider range may be needed initially.

    • For each concentration, add 1 ml of the appropriate this compound-acetone dilution to a 250 ml glass bottle. The control bottle receives 1 ml of acetone only.

    • Cap the bottles and coat the entire inner surface by rolling and swirling the bottle until the acetone has completely evaporated. This may take 10-15 minutes.

    • Leave the bottles uncapped in a fume hood for at least one hour to ensure all acetone has evaporated.

  • Bioassay:

    • Using an aspirator, introduce 20-25 adult insects into each bottle.

    • Start the timer immediately.

    • Record the number of dead or moribund (unable to stand or fly) insects at regular intervals (e.g., every 15 minutes) for up to 2 hours.

    • The final mortality reading should be taken at the determined diagnostic time (if known) or at 2 hours.

  • Data Analysis:

    • If control mortality is >10%, the assay should be discarded. If control mortality is between 5-10%, correct the test mortality using Abbott's formula: Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] * 100.

    • Use probit analysis to calculate LC50 and LC99 values and their 95% confidence intervals.

    • Determine the Resistance Ratio (RR) by dividing the LC50 of the field population by the LC50 of the susceptible strain.

CDC_Bottle_Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Prepare this compound Stock Solution B Coat Bottles with This compound Dilutions A->B 1ml per bottle C Introduce Insects (20-25 per bottle) B->C Control & Treated D Record Mortality (at intervals up to 2h) C->D E Apply Abbott's Formula (if control mortality >5%) D->E F Probit Analysis (Calculate LC50/LC99) E->F G Calculate Resistance Ratio (RR) F->G

Workflow for the CDC Bottle Bioassay.
Protocol 2: Synergist Bioassay to Investigate Metabolic Resistance

Objective: To determine if metabolic enzymes (P450s, esterases, GSTs) are involved in this compound resistance.

Procedure: This protocol is a modification of the CDC Bottle Bioassay.

  • Insect Pre-exposure to Synergist:

    • Expose insects to the synergist for 1 hour prior to the this compound bioassay. This can be done by coating a bottle with the synergist (e.g., 400 µ g/bottle of PBO) and introducing the insects.

    • After 1 hour, transfer the synergist-exposed insects to a clean holding container.

  • This compound Bioassay:

    • Immediately introduce the pre-exposed insects into the this compound-coated bottles and proceed with the bioassay as described in Protocol 1.

    • Run a parallel bioassay with insects from the same resistant population that have not been exposed to the synergist.

  • Data Analysis:

    • Calculate the LC50 for both the synergist-exposed and non-exposed groups.

    • Calculate the Synergism Ratio (SR) as described in Table 3. A significant SR indicates the involvement of the inhibited enzyme system in resistance.

Synergist_Bioassay_Workflow cluster_path1 Synergist Pathway cluster_path2 Control Pathway cluster_analysis Analysis A1 Expose Insects to Synergist (e.g., PBO) for 1 hour A2 Transfer to This compound Bottles A1->A2 A3 Conduct Bioassay A2->A3 C1 Calculate LC50 for both pathways A3->C1 B1 Expose Insects to Acetone only for 1 hour B2 Transfer to This compound Bottles B1->B2 B3 Conduct Bioassay B2->B3 B3->C1 C2 Calculate Synergism Ratio (SR) C1->C2

Workflow for synergist bioassays.
Protocol 3: Biochemical Assays for Detoxification Enzyme Activity

Objective: To quantify the activity of P450s, esterases, and GSTs in susceptible and resistant insect populations.

Materials:

  • Individual insects (frozen at -80°C)

  • Phosphate (B84403) buffer

  • Microplate reader

  • Spectrophotometer

  • Substrates: p-nitroanisole (for P450s), α-naphthyl acetate (B1210297) (for esterases), CDNB (1-chloro-2,4-dinitrobenzene) (for GSTs).

Procedure (General Outline):

  • Homogenization: Homogenize individual insects in phosphate buffer on ice.

  • Centrifugation: Centrifuge the homogenate to obtain a supernatant containing the enzymes.

  • Enzyme Assay:

    • In a 96-well microplate, mix the supernatant with the appropriate substrate solution.

    • Incubate and measure the change in absorbance over time using a microplate reader at the specific wavelength for each substrate.

  • Protein Quantification: Determine the total protein concentration in each supernatant sample (e.g., using a Bradford assay).

  • Data Analysis:

    • Calculate the enzyme activity, normalized to the protein content (e.g., in nmol/min/mg protein).

    • Compare the mean enzyme activities between the resistant and susceptible populations using statistical tests (e.g., t-test or ANOVA). Significantly higher activity in the resistant strain indicates the involvement of that enzyme family in resistance.

Signaling Pathways and Logical Relationships

This compound Mode of Action and Resistance Mechanisms

This compound's primary target is acetylcholinesterase (AChE) in the insect's nervous system. Resistance can evolve at this target site or through enhanced metabolic detoxification.

Xylylcarb_MoA_Resistance This compound This compound Cuticle Insect Cuticle This compound->Cuticle Penetration AChE Acetylcholinesterase (AChE) (Target Site) This compound->AChE Inhibits Metabolism Metabolic Enzymes (P450s, Esterases, GSTs) Cuticle->Metabolism Detoxification Cuticle->AChE Reaches Target Effect Nerve Impulse Termination AChE->Effect Hydrolyzes ACh Death Paralysis & Death AChE->Death Inhibition leads to ACh Acetylcholine (ACh) Synapse Synaptic Cleft ACh->Synapse Synapse->AChE R_Penetration Penetration Resistance (Thickened Cuticle) R_Penetration->Cuticle R_Metabolic Metabolic Resistance (Increased Detoxification) R_Metabolic->Metabolism R_Target Target-Site Resistance (Altered AChE) R_Target->AChE

This compound's mode of action and key resistance mechanisms.

This comprehensive guide provides the necessary protocols and frameworks for researchers to effectively monitor and investigate this compound resistance in various insect populations, contributing to more robust and informed pest management programs.

References

Application Note: Determination of Xylylcarb Residues in Honey and Bee Products by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust method for the determination of Xylylcarb residues in complex matrices such as honey and other bee products. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for the quantification of this compound, a carbamate (B1207046) insecticide, ensuring the safety and quality of honey and related products. The described workflow is suitable for routine monitoring and regulatory compliance testing in food safety laboratories.

Introduction

Honey and other bee products are susceptible to contamination with pesticides due to the foraging activities of bees in agricultural areas. This compound, a carbamate insecticide and acetylcholinesterase inhibitor, poses a potential risk to both bee populations and human consumers.[1] Therefore, the development of reliable and sensitive analytical methods for the detection of this compound residues in these matrices is of paramount importance for consumer protection and environmental monitoring. The complex nature of honey, with its high sugar and variable water content, presents analytical challenges that necessitate efficient sample preparation techniques to minimize matrix effects. The QuEChERS method has been widely demonstrated as an effective approach for multi-residue pesticide analysis in various food commodities, including honey.[2][3][4][5] This application note provides a comprehensive protocol for the extraction and quantification of this compound in honey, leveraging the specificity and sensitivity of LC-MS/MS.

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), and Water (LC-MS grade)

  • Reagents: Formic acid (FA), Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent

  • Standards: this compound analytical standard

  • QuEChERS extraction and cleanup kits

Sample Preparation (Modified QuEChERS)
  • Homogenization: Weigh 5 g of a representative honey sample into a 50 mL centrifuge tube.

  • Dilution: Add 10 mL of water to the honey sample and vortex thoroughly until the honey is completely dissolved.[6]

  • Extraction:

    • Add 10 mL of acetonitrile to the diluted honey sample.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing PSA and C18 sorbents.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.

  • Sample for Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient program should be optimized to ensure good chromatographic separation of this compound from matrix interferences.

  • Injection Volume: 5 µL

  • MS/MS Detection: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The specific transitions for this compound are provided in Table 2.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Precursor Ion ([M+H]⁺) 180.1 m/z[1]
Solubility in Water Low

Table 2: Optimized MRM Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound180.1123.0Optimized valueOptimized value
This compound (Qualifier)180.1Second product ionOptimized valueOptimized value

Note: Collision energy and other MS parameters should be optimized for the specific instrument used.

Table 3: Method Validation Parameters (Typical)

ParameterAcceptance Criteria
Linearity (R²) > 0.99
Limit of Detection (LOD) < 1 ng/g
Limit of Quantitation (LOQ) < 5 ng/g
Recovery 70-120%
Precision (RSD) < 20%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Honey Sample (5g) dilution Dilution with Water (10mL) sample->dilution extraction Acetonitrile Extraction with QuEChERS Salts dilution->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup d-SPE Cleanup (PSA/C18) centrifuge1->cleanup centrifuge2 Final Centrifugation cleanup->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract lcms LC-MS/MS Analysis (MRM Mode) final_extract->lcms data Data Acquisition and Processing lcms->data results Quantification of this compound Residues data->results

Caption: Experimental workflow for this compound residue analysis in honey.

logical_relationship Honey Honey Matrix QuEChERS QuEChERS Extraction Honey->QuEChERS Sample Cleanup LCMSMS LC-MS/MS Detection QuEChERS->LCMSMS Clean Extract This compound This compound Quantification LCMSMS->this compound Selective & Sensitive Detection

Caption: Logical relationship of the analytical method components.

Conclusion

The described method provides a reliable and efficient workflow for the determination of this compound residues in honey and bee products. The use of the modified QuEChERS protocol for sample preparation effectively minimizes matrix interference, while LC-MS/MS analysis offers the high selectivity and sensitivity required for trace-level quantification. This application note serves as a valuable resource for researchers, scientists, and professionals in the field of drug development and food safety, enabling them to ensure the quality and safety of honey products.

References

In Vitro Methodologies for Assessing Xylylcarb Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylylcarb, a carbamate (B1207046) insecticide, functions by inhibiting acetylcholinesterase, an enzyme critical for nerve function.[1] Understanding the metabolic fate of this compound in humans is essential for evaluating its potential toxicity and for risk assessment. In vitro metabolism studies are crucial in the early stages of toxicological evaluation, providing insights into metabolic pathways, identifying key metabolites, and determining the enzymes responsible for its biotransformation. These studies typically utilize subcellular fractions such as human liver microsomes (HLMs), which are rich in drug-metabolizing enzymes like cytochrome P450s (CYPs).[2]

This document provides detailed application notes and protocols for assessing the in vitro metabolism of this compound. Due to the limited availability of specific experimental data for this compound in published literature, the metabolic pathways and quantitative data presented herein are predicted based on the well-established metabolism of structurally similar N-methylcarbamate insecticides, such as carbaryl (B1668338) and methiocarb.[3][4][5]

Predicted Metabolic Pathways of this compound

The metabolism of carbamate insecticides generally proceeds through two primary routes: hydrolysis and oxidation.[2][5]

  • Hydrolysis: This pathway involves the cleavage of the carbamate ester bond, catalyzed by esterases, resulting in the formation of 3,4-dimethylphenol (B119073) and methylcarbamic acid. Methylcarbamic acid is unstable and decomposes to methylamine (B109427) and carbon dioxide. Hydrolysis is generally considered a detoxification pathway.[2]

  • Oxidation: This pathway is primarily mediated by cytochrome P450 enzymes and can occur at several positions on the this compound molecule.[3] Potential oxidative reactions include:

    • Aromatic Hydroxylation: Addition of a hydroxyl group to the xylyl ring.

    • N-demethylation: Removal of the methyl group from the carbamate nitrogen.

    • Methyl Group Oxidation: Hydroxylation of one of the methyl groups on the aromatic ring.

These oxidative modifications produce more polar metabolites that can be more readily excreted. However, it is important to note that some oxidative metabolites may retain or even have enhanced biological activity.[5]

G cluster_main Predicted Metabolic Pathways of this compound cluster_hydrolysis Hydrolysis (Esterases) cluster_oxidation Oxidation (CYP450s) This compound This compound Metabolite_H1 3,4-Dimethylphenol This compound->Metabolite_H1 Hydrolysis Metabolite_H2 Methylcarbamic Acid (unstable) This compound->Metabolite_H2 Hydrolysis Metabolite_O1 Hydroxylated this compound (Aromatic Ring) This compound->Metabolite_O1 Oxidation Metabolite_O2 N-demethyl this compound This compound->Metabolite_O2 Oxidation Metabolite_O3 Hydroxymethyl this compound (Methyl Group Oxidation) This compound->Metabolite_O3 Oxidation Metabolite_H3 Methylamine + CO2 Metabolite_H2->Metabolite_H3 Decomposition

Predicted metabolic pathways of this compound.

Application Notes & Protocols

Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the rate at which this compound is metabolized by human liver microsomes, providing an estimate of its intrinsic clearance.

Protocol:

  • Prepare Reagents:

    • Phosphate (B84403) buffer (100 mM, pH 7.4).

    • NADPH regenerating system (e.g., 3.3 mM MgCl₂, 3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase).

    • Pooled human liver microsomes (final concentration 0.5 mg/mL).

    • This compound stock solution (in acetonitrile (B52724) or DMSO, ensure final solvent concentration is <1%).

    • Internal standard (e.g., a structurally similar but stable compound) in acetonitrile for quenching the reaction.

  • Incubation:

    • Pre-warm the phosphate buffer, NADPH regenerating system, and human liver microsomes to 37°C.

    • In a microcentrifuge tube, combine the buffer, microsomes, and this compound (final concentration, e.g., 1 µM).

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the protein.

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining this compound concentration.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Hypothetical Data Presentation:

Time (min)This compound Remaining (%)
0100
585
1560
3035
6010
Kinetic ParameterHypothetical Value
Half-life (t₁/₂)25 min
Intrinsic Clearance (CLᵢₙₜ)55.4 µL/min/mg protein

Note: The data presented in these tables are for illustrative purposes only and are not derived from actual experiments with this compound.

Metabolite Identification of this compound

Objective: To identify the major metabolites of this compound formed by human liver microsomes.

Protocol:

  • Incubation:

    • Follow the incubation procedure described in Protocol 1, but use a higher concentration of this compound (e.g., 10-50 µM) to ensure detectable levels of metabolites.

    • Incubate for a fixed time point (e.g., 60 minutes).

    • Include a control incubation without NADPH to differentiate between enzymatic and non-enzymatic degradation.

  • Sample Processing and Analysis:

    • Quench the reaction with ice-cold acetonitrile.

    • Centrifuge to remove protein.

    • Analyze the supernatant using high-resolution LC-MS/MS.

  • Data Analysis:

    • Compare the chromatograms of the samples with and without NADPH to identify peaks corresponding to potential metabolites.

    • Use the accurate mass measurement from the full scan mass spectrometry data to predict the elemental composition of the parent compound and its metabolites.

    • Fragment the ions of potential metabolites (MS/MS) to obtain structural information.

    • Propose metabolite structures based on the mass shifts from the parent compound (e.g., +16 Da for hydroxylation) and the fragmentation patterns.

Hypothetical Metabolite Summary:

Metabolite IDProposed IdentityMass Shift from Parent (Da)
M1Hydroxylated this compound+16
M2N-demethyl this compound-14
M33,4-Dimethylphenol-57

Note: The data presented in this table are for illustrative purposes only and are not derived from actual experiments with this compound.

Reaction Phenotyping of this compound Metabolism

Objective: To identify the specific cytochrome P450 enzymes responsible for the oxidative metabolism of this compound.

Protocol:

  • Incubation with Recombinant CYPs:

    • Incubate this compound with a panel of individual, commercially available recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Each incubation should contain a single CYP isoform, a NADPH regenerating system, and the appropriate buffer.

    • Analyze the formation of specific oxidative metabolites (identified in Protocol 2) using LC-MS/MS.

  • Chemical Inhibition Studies:

    • Incubate this compound with pooled human liver microsomes in the presence and absence of known selective inhibitors for major CYP isoforms.

    • Measure the formation of a key oxidative metabolite. A significant decrease in metabolite formation in the presence of a specific inhibitor suggests the involvement of that CYP isoform.

Hypothetical Data Presentation:

A. Recombinant CYP Activity (Metabolite M1 Formation Rate - pmol/min/pmol CYP)

CYP IsoformActivity
CYP1A25.2
CYP2C915.8
CYP2C198.1
CYP2D62.5
CYP3A425.4

B. Chemical Inhibition in HLMs (% Inhibition of M1 Formation)

Inhibitor (Target CYP)% Inhibition
Ketoconazole (CYP3A4)75%
Sulfaphenazole (CYP2C9)20%
Quinidine (CYP2D6)5%

Note: The data presented in these tables are for illustrative purposes only and are not derived from actual experiments with this compound.

G cluster_workflow Experimental Workflow for In Vitro Metabolism cluster_analysis Data Analysis Start Start: This compound Incubation Incubation with Human Liver Microsomes + NADPH (37°C) Start->Incubation Quench Quench Reaction (Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Stability Metabolic Stability (t½, CLint) LCMS->Stability MetaboliteID Metabolite Identification LCMS->MetaboliteID Phenotyping Reaction Phenotyping LCMS->Phenotyping

General experimental workflow for assessing in vitro metabolism.

Conclusion

The protocols and application notes provided offer a comprehensive framework for investigating the in vitro metabolism of this compound. By employing these methodologies, researchers can elucidate the metabolic pathways, identify key metabolites, and pinpoint the enzymes responsible for its biotransformation. While the specific metabolic profile of this compound awaits experimental confirmation, the approaches outlined here, based on established principles of carbamate insecticide metabolism, provide a robust starting point for its toxicological assessment. Such studies are indispensable for a thorough understanding of the disposition and potential risks associated with human exposure to this compound.

References

Application Notes and Protocols for High-Performance Liquid Chromatography with Post-Column Derivatization for Carbamate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamate (B1207046) pesticides are widely used in agriculture to protect crops. However, their potential for contamination of water sources and adverse health effects necessitates sensitive and reliable analytical methods for their detection and quantification.[1] Due to the thermal instability and low UV absorption of many N-methylcarbamates, direct analysis by gas chromatography or standard high-performance liquid chromatography (HPLC) can be challenging.[1][2]

Post-column derivatization coupled with fluorescence detection provides a robust and highly sensitive solution for the analysis of carbamates.[1][2] This technique involves the separation of carbamate compounds using reverse-phase HPLC, followed by a chemical reaction to convert the non-fluorescent carbamates into highly fluorescent derivatives that can be easily detected. This methodology is the foundation for official regulatory methods such as U.S. Environmental Protection Agency (EPA) Methods 531.1 and 531.2.[2][3][4]

Principle of Post-Column Derivatization

The post-column derivatization of N-methylcarbamates is a two-step process that occurs after the analytes have been separated by the HPLC column:

  • Hydrolysis: The separated carbamates are hydrolyzed under basic conditions (typically using sodium hydroxide) at an elevated temperature. This reaction cleaves the carbamate molecule to produce methylamine (B109427).[1][5][6]

  • Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent, such as 2-mercaptoethanol (B42355) or N,N-dimethyl-2-mercaptoethylamine (thiofluor), to form a highly fluorescent isoindole derivative.[1][2][5]

  • Detection: This fluorescent derivative is then detected by a fluorescence detector, providing excellent sensitivity and selectivity.[1][2]

Experimental Workflow

The following diagram illustrates the typical experimental workflow for carbamate analysis using HPLC with post-column derivatization.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_pcr Post-Column Reaction System cluster_detection Detection & Data Analysis Sample Water/Food Sample Filter Filter (0.45 µm) Sample->Filter Autosampler Autosampler Filter->Autosampler Column C18 Reverse-Phase Column Autosampler->Column HPLCPump HPLC Pump (Mobile Phase) HPLCPump->Column Hydrolysis Hydrolysis (NaOH, 80-100°C) Column->Hydrolysis Derivatization Derivatization (OPA/Thiol) Hydrolysis->Derivatization Detector Fluorescence Detector (Ex: ~330-340 nm, Em: ~450-465 nm) Derivatization->Detector DataSystem Data Acquisition & Analysis Detector->DataSystem G cluster_hydrolysis Hydrolysis cluster_derivatization Derivatization Carbamate N-Methylcarbamate Methylamine Methylamine Carbamate->Methylamine + NaOH, Heat Isoindole Fluorescent Isoindole Derivative Methylamine->Isoindole OPA o-Phthalaldehyde (OPA) OPA->Isoindole Thiol Thiol Reagent Thiol->Isoindole

References

Application Notes and Protocols for the Analysis of Xylylcarb in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Xylylcarb, a carbamate (B1207046) insecticide, in various complex biological matrices. The methodologies described herein are primarily based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for trace-level analysis.

Introduction to this compound Analysis

This compound, a potent acetylcholinesterase (AChE) inhibitor, requires sensitive and robust analytical methods for its detection and quantification in biological samples for toxicological assessments, pharmacokinetic studies, and environmental exposure monitoring.[1] The analysis of this compound in complex matrices such as blood, plasma, urine, and tissue presents challenges due to the presence of endogenous interfering substances. Effective sample preparation is therefore critical to achieving accurate and reproducible results. This guide details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, a widely adopted and efficient sample preparation technique for pesticide residue analysis, coupled with LC-MS/MS for the determination of this compound.

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

This compound exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft. This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh), resulting in continuous stimulation of cholinergic receptors and subsequent disruption of nerve function.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh ACh_vesicle->ACh_released Exocytosis Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_vesicle Triggers Release AChE Acetylcholinesterase (AChE) ACh_released->AChE ACh_Receptor ACh Receptor ACh_released->ACh_Receptor Binds to This compound This compound This compound->AChE Inhibits Signal_Transmission Continuous Signal Transmission ACh_Receptor->Signal_Transmission Initiates

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Workflow for this compound Analysis

The overall analytical workflow for the determination of this compound in biological matrices involves sample collection and preparation, followed by instrumental analysis and data processing.

G start Sample Collection (Blood, Urine, Tissue) prep Sample Preparation (QuEChERS Extraction) start->prep analysis LC-MS/MS Analysis prep->analysis data Data Acquisition and Processing analysis->data quant Quantification and Reporting data->quant G start 1 mL Blood/Plasma in 15 mL tube add_acetonitrile Add 1 mL Acetonitrile (Protein Precipitation) start->add_acetonitrile vortex1 Vortex for 1 min add_acetonitrile->vortex1 add_salts Add QuEChERS Salts (MgSO4, NaCl) vortex1->add_salts vortex2 Vortex for 1 min add_salts->vortex2 centrifuge Centrifuge at 4000 rpm for 5 min vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant cleanup Dispersive SPE Cleanup (PSA, C18) supernatant->cleanup vortex3 Vortex for 30 sec cleanup->vortex3 centrifuge2 Centrifuge at 4000 rpm for 5 min vortex3->centrifuge2 final_extract Transfer Final Extract for LC-MS/MS Analysis centrifuge2->final_extract

References

Application Notes and Protocols for Air Sampling and Analysis of Xylylcarb Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

Xylylcarb (3,4-dimethylphenyl N-methylcarbamate) is a carbamate (B1207046) insecticide used in agricultural and domestic settings.[1] Like other carbamates, it functions as an acetylcholinesterase inhibitor, posing potential health risks upon exposure through inhalation, ingestion, or dermal contact.[1] Monitoring airborne concentrations of this compound is crucial for assessing occupational and environmental exposure and ensuring the safety of researchers, agricultural workers, and the general public.

This document provides detailed application notes and protocols for the sampling and analysis of airborne this compound. The methodology is adapted from established procedures for similar N-methylcarbamate pesticides, primarily based on the National Institute for Occupational Safety and Health (NIOSH) Method 5601 for Organonitrogen Pesticides.

Quantitative Data Summary

Currently, there are no established occupational exposure limits (PELs, RELs, or TLVs) specifically for this compound. In the absence of specific limits, it is prudent to maintain exposure levels as low as reasonably achievable. The analytical method described herein is designed to be sensitive enough to detect low-level contamination.

ParameterValueReference
Chemical Name 3,4-dimethylphenyl N-methylcarbamatePubChem CID 17040[1]
CAS Number 2425-10-7PubChem CID 17040[1]
Molecular Formula C₁₀H₁₃NO₂PubChem CID 17040[1]
Molecular Weight 179.22 g/mol PubChem CID 17040[1]
NIOSH REL Not Established-
OSHA PEL Not Established-
ACGIH TLV Not Established-

Experimental Protocols

Air Sampling Protocol

This protocol is based on active air sampling using sorbent tubes, a common and reliable method for collecting airborne pesticides.[2]

1.1. Materials and Equipment

  • Sampler: OSHA Versatile Sampler (OVS-2) tube or equivalent. This consists of a glass tube containing a glass fiber filter followed by two sections of XAD-2 resin (a sampling section and a backup section).

  • Personal Sampling Pump: A calibrated pump capable of maintaining a constant flow rate within ±5% of the set flow rate.

  • Tubing: Flexible, non-reactive tubing (e.g., Tygon® or silicone) for connecting the sampler to the pump.

  • Calibration Device: A primary calibration standard (e.g., bubble meter or electronic calibrator).

  • Tube Caps (B75204): Plastic caps to seal the sampler after collection.

1.2. Sampling Procedure

  • Pump Calibration: Calibrate each personal sampling pump with a representative sampler in line to the desired flow rate (typically 1 L/min).

  • Sample Collection:

    • Remove the caps from a new OVS-2 tube immediately before sampling.

    • Connect the backup end (smaller resin section) of the sampler to the calibrated sampling pump using the flexible tubing.

    • Position the sampler vertically in the breathing zone of the individual or in the area to be sampled.

    • Turn on the pump and record the start time.

  • Sampling Parameters:

    • Flow Rate: 1.0 L/min.

    • Total Sample Volume: 60 to 240 Liters. A 60 L sample is suitable for short-term exposure limit (STEL) measurements, while a 240 L sample is recommended for time-weighted average (TWA) measurements.

  • Sample Termination:

    • At the end of the sampling period, turn off the pump and record the stop time.

    • Remove the sampler and immediately cap both ends securely.

    • Label the sampler with a unique identification number, date, and sample duration.

  • Field Blanks: Prepare at least one field blank for each set of ten samples. A field blank is an OVS-2 tube that is opened and immediately sealed in the sampling environment without any air being drawn through it.

  • Storage and Transport: Store the samples and field blanks in a cool, dark place and transport them to the laboratory for analysis as soon as possible.

Sample Preparation and Analysis Protocol

This analytical protocol utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely used technique for the analysis of carbamate pesticides.

2.1. Materials and Reagents

  • Solvents: HPLC-grade acetonitrile (B52724) and water.

  • Reagents: Formic acid (reagent grade).

  • This compound Standard: Analytical grade this compound for calibration.

  • Desorption Solution: Acetonitrile.

  • Vials: 2 mL autosampler vials with PTFE-lined caps.

  • Pipettes and Volumetric Flasks: For preparing standards and dilutions.

2.2. Sample Preparation

  • Tube Sectioning: Carefully break open the OVS-2 tube and transfer the glass fiber filter and the front XAD-2 resin section to a 2 mL vial. Transfer the backup resin section to a separate vial.

  • Desorption:

    • Add 1.0 mL of acetonitrile to each vial.

    • Cap the vials and gently agitate for 30 minutes.

  • Analysis: The desorbed samples are now ready for HPLC analysis. If necessary, filter the extracts through a 0.45 µm syringe filter before injection.

2.3. HPLC Analysis

  • Instrumentation:

    • HPLC System: A system equipped with a gradient pump, autosampler, and UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

    • Detector: UV detector set at an appropriate wavelength for this compound (a starting wavelength of 278 nm is recommended, based on the UV absorbance of similar carbamates; the optimal wavelength should be confirmed by scanning a this compound standard).

  • Chromatographic Conditions (Suggested Starting Point):

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • Start with a composition of 50% B.

      • Linearly increase to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes before the next injection.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Calibration:

    • Prepare a series of calibration standards of this compound in acetonitrile covering the expected concentration range of the samples.

    • Analyze the standards under the same HPLC conditions as the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

2.4. Data Analysis and Calculations

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the front and backup sections of each sampler using the calibration curve.

  • The backup section should contain less than 25% of the total amount of this compound found in the front section. If the backup section contains more than 25%, it indicates breakthrough, and the sample may be invalid.

  • Correct the sample results by subtracting the amount of this compound found in the field blank (if any).

  • Calculate the concentration of this compound in the air sample using the following formula:

    Concentration (mg/m³) = (Total mass of this compound (µg)) / (Volume of air sampled (L))

Visualizations

Experimental Workflow for this compound Air Sampling and Analysis

G cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Pump_Cal Pump Calibration Sample_Coll Sample Collection (OVS-2 Tube) Pump_Cal->Sample_Coll Tube_Sec Sorbent Tube Sectioning Sample_Coll->Tube_Sec Transport to Lab Desorption Desorption in Acetonitrile Tube_Sec->Desorption HPLC_Inj HPLC Injection Desorption->HPLC_Inj Sample Extract Data_Acq Data Acquisition (UV Detection) HPLC_Inj->Data_Acq Quant Quantification (Calibration Curve) Data_Acq->Quant Calc Concentration Calculation Quant->Calc

Caption: Workflow for this compound exposure monitoring.

Logical Relationship of Analytical Steps

G AirSample Airborne this compound SorbentTube Sorbent Tube (XAD-2 Resin) AirSample->SorbentTube Trapping Desorption Desorption (Acetonitrile) SorbentTube->Desorption Elution HPLC HPLC Separation (C18 Column) Desorption->HPLC Injection UV_Detection UV Detection (~278 nm) HPLC->UV_Detection Detection Quantification Quantification UV_Detection->Quantification Signal

Caption: Key stages in the analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Xylylcarb LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Xylylcarb.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous materials.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[2]

Q2: What are the common indicators of matrix effects in my this compound assay?

A2: Several signs may suggest that matrix effects are impacting your analysis. These include:

  • Poor reproducibility of results between injections.

  • Inaccurate quantification, with results being unexpectedly high or low.

  • Non-linear calibration curves.

  • A noticeable decrease in the sensitivity of the assay.

  • Inconsistent peak areas for quality control (QC) samples, especially across different batches of the biological matrix.

Q3: How can I definitively identify and quantify matrix effects in my this compound analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify retention times where ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted matrix sample is injected. Any deviation from the stable baseline signal of this compound indicates a matrix effect at that specific time in the chromatogram.

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of the matrix effect. The response of this compound in a pure solvent is compared to its response in a blank matrix extract that has been spiked with this compound after the extraction process. The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solvent)

    An MF value less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value equal to 1 implies no significant matrix effect.

Troubleshooting Guide

Issue 1: Inconsistent peak areas and poor reproducibility for this compound.

Possible CauseRecommended Solution
Variable Matrix Effects Different lots of biological matrix or inconsistencies in sample preparation can lead to varying degrees of ion suppression or enhancement.
Solution 1: Implement a robust sample preparation method. Techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are highly effective for cleaning up complex samples like fruits and vegetables before pesticide residue analysis.[3][4]
Solution 2: Use matrix-matched calibrants. Preparing your calibration standards and quality control samples in a blank matrix that is representative of your study samples can help compensate for consistent matrix effects.[1]
Solution 3: Employ a stable isotope-labeled internal standard (SIL-IS). This is the most effective way to correct for matrix effects. A SIL-IS for a related carbamate (B1207046) can be used if a this compound-specific one is not available.

Issue 2: Low signal intensity and poor sensitivity for this compound.

Possible CauseRecommended Solution
Significant Ion Suppression Co-eluting matrix components are likely interfering with the ionization of this compound.
Solution 1: Optimize chromatographic separation. Adjusting the mobile phase gradient, flow rate, or using a different analytical column can help separate this compound from interfering compounds.
Solution 2: Enhance sample cleanup. The choice of sorbents in your cleanup step is crucial. For example, in the QuEChERS method, Primary Secondary Amine (PSA) is used to remove organic acids and sugars, while C18 can remove non-polar interferences.[5] Graphitized Carbon Black (GCB) can remove pigments but may also retain planar molecules like some pesticides.
Solution 3: Sample dilution. If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Vegetables

This protocol is a general guideline based on the widely used QuEChERS method for pesticide residue analysis in food matrices.[6][7]

1. Sample Homogenization:

  • Weigh 10-15 g of the vegetable sample.

  • Homogenize the sample using a high-speed blender or chopper.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • If a stable isotope-labeled internal standard is used, add it at this stage.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a d-SPE tube containing a mixture of sorbents. A common combination for general vegetable matrices is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge for 5 minutes.

4. Final Extract:

  • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

  • The extract is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Carbamates

The following are typical starting parameters for the analysis of carbamate pesticides. Method optimization for this compound is recommended.[8][9]

ParameterSetting
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 5-10% B, ramp to 95-100% B over 8-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

It is crucial to optimize the MRM transitions (precursor ion and product ions) and collision energy for this compound specifically.

Quantitative Data Summary

The following tables summarize typical data encountered during the analysis of carbamate pesticides in various food matrices, highlighting the variability of matrix effects and the effectiveness of different sample preparation methods.

Table 1: Matrix Effects (%ME) for Carbamate Pesticides in Different Vegetable Matrices [5]

CarbamatePak ChoiChinese CeleryLoofahEggplantCowpeaAppleMushroomTea
Aldicarb-sulfoxide98.698.596.398.896.095.496.697.6
Aldicarb-sulfone97.896.598.399.195.796.297.198.2
Oxamyl101.2102.599.8103.198.999.5100.4101.8
Methomyl99.5100.198.7101.397.698.399.2100.5
Aldicarb105.3104.7102.1106.8101.5103.2104.6105.9

%ME was calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. Values close to 100 indicate minimal matrix effect.

Table 2: Recovery (%) of Carbamate Pesticides in Cucumber using a Validated LC-MS/MS Method [10]

CarbamateSpiking Level (µg/kg)Mean Recovery (%)RSD (%)
Aldicarb10955
Carbofuran10926
Methomyl10984
Oxamyl10947
Propoxur10965

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization 1. Sample Homogenization extraction 2. QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction cleanup 3. Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup filtration 4. Filtration cleanup->filtration lc_separation 5. LC Separation (C18 Column) filtration->lc_separation ms_detection 6. MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification 7. Quantification ms_detection->quantification troubleshooting_logic start Poor/Inconsistent Results check_reproducibility Assess Reproducibility (QC Samples) start->check_reproducibility inconsistent Inconsistent QCs check_reproducibility->inconsistent Variable? consistent_poor Consistent but Poor Results check_reproducibility->consistent_poor Consistent? optimize_prep Optimize Sample Prep (QuEChERS, dSPE) Use Matrix-Matched Calibrants inconsistent->optimize_prep Yes check_sensitivity Low Sensitivity? consistent_poor->check_sensitivity Yes use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_prep->use_sil_is optimize_chroma Optimize Chromatography (Separate from Matrix) check_sensitivity->optimize_chroma Yes review_ms Review MS/MS Parameters (MRM Transitions, CE) check_sensitivity->review_ms No optimize_chroma->review_ms

References

Technical Support Center: Xylylcarb Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Xylylcarb in stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution is showing signs of degradation. What are the primary causes?

A1: The instability of this compound in stock solutions is primarily attributed to three main degradation pathways:

  • Hydrolysis: Carbamate (B1207046) esters, like this compound, are susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This process is significantly accelerated in alkaline (basic) conditions (pH > 7).[1][2] The primary degradation products of hydrolysis are 3,4-dimethylphenol (B119073) and methylcarbamic acid, the latter of which is unstable and further decomposes.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the breakdown of this compound.[3][4][5] It is crucial to protect stock solutions from light to minimize this degradation pathway.

  • Thermal Degradation: Elevated temperatures can increase the rate of both hydrolysis and other decomposition reactions.[6][7] Proper storage at cool, controlled temperatures is essential for maintaining the stability of your stock solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Acetonitrile (B52724) is a commonly used and recommended solvent for preparing this compound stock solutions.[8][9] It is a polar aprotic solvent that provides good solubility for this compound and is compatible with common analytical techniques such as High-Performance Liquid Chromatography (HPLC). Methanol can also be used, but acetonitrile is often preferred for its stability characteristics with carbamates.[9]

Q3: How should I store my this compound stock solutions to ensure long-term stability?

A3: To maximize the shelf-life of your this compound stock solutions, adhere to the following storage guidelines:

  • Temperature: Store stock solutions at refrigerated temperatures, ideally between 2°C and 8°C.[8] For longer-term storage, freezing at -20°C is recommended.[10][11]

  • Light: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photodegradation.[3][5]

  • pH: If there is any risk of water contamination in your organic solvent, ensure the solution remains neutral or slightly acidic. The addition of a small amount of a weak acid, such as 0.1% acetic acid, can help improve the stability of some carbamates in solution.[10]

  • Container: Use high-quality, inert glass vials with tight-fitting caps (B75204) to prevent solvent evaporation and contamination.

Q4: How can I tell if my this compound stock solution has degraded?

A4: Degradation of your this compound stock solution can be identified through several observations:

  • Visual Inspection: Look for any changes in the solution's appearance, such as color change or the formation of precipitates.

  • Chromatographic Analysis: The most reliable method is to analyze the solution using a stability-indicating chromatographic method, such as HPLC-UV. The appearance of new peaks corresponding to degradation products (e.g., 3,4-dimethylphenol) and a decrease in the peak area of the parent this compound compound are clear indicators of degradation.

  • Inconsistent Experimental Results: If you observe a loss of biological activity or inconsistent results in your experiments, it may be due to the degradation of your this compound stock.

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter with your this compound stock solutions.

Issue Potential Cause Troubleshooting Steps
Loss of Potency in Bioassay Degradation of this compound in stock or working solutions.1. Prepare a fresh stock solution of this compound from a reliable source. 2. Analyze both the old and new stock solutions by HPLC to compare their concentrations and purity. 3. If degradation is confirmed, review your storage and handling procedures. Ensure solutions are stored at the correct temperature and protected from light.
Appearance of Extra Peaks in Chromatogram Chemical degradation of this compound.1. Identify the degradation products if possible. A common degradation product of this compound is 3,4-dimethylphenol.[12] 2. Check the pH of your solvent if it is not anhydrous. Alkaline conditions accelerate hydrolysis.[1] 3. Evaluate the storage conditions. Exposure to high temperatures or light can cause degradation.[3][6]
Precipitate Formation in Solution Poor solubility or degradation.1. Ensure the concentration of your stock solution does not exceed the solubility of this compound in the chosen solvent. 2. If the solution was stored at a low temperature, allow it to come to room temperature and vortex to see if the precipitate redissolves. 3. Analyze the supernatant and the precipitate (if possible) to determine their composition.
Inconsistent Results Between Aliquots Improper mixing or solvent evaporation.1. Always vortex the stock solution thoroughly before taking an aliquot. 2. Use vials with tight-fitting caps to minimize solvent evaporation, especially for long-term storage. 3. Store aliquots in smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.

Factors Affecting this compound Stability

The following table summarizes the key factors influencing the stability of this compound in stock solutions and the recommended conditions to mitigate degradation.

FactorInfluence on StabilityRecommended Conditions
Temperature Higher temperatures accelerate degradation.[6]Store at 2-8°C for short-term and -20°C for long-term storage.[8][11]
Light UV and ambient light can cause photodegradation.[3][5]Store in amber vials or protect from light.
pH Alkaline conditions (pH > 7) significantly increase the rate of hydrolysis.[1][2]Use anhydrous, neutral, or slightly acidic solvents.
Solvent The choice of solvent can impact stability.Acetonitrile is a preferred solvent.[8]
Oxygen The presence of oxygen can contribute to oxidative degradation.While not the primary degradation pathway, using degassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection for highly sensitive applications.
Container Improperly sealed containers can lead to solvent evaporation and concentration changes.Use high-quality glass vials with secure caps.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound at a concentration of 1 mg/mL.

Materials:

  • This compound (solid, high purity)

  • Acetonitrile (HPLC grade, anhydrous)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL, Class A)

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Accurately weigh approximately 10 mg of this compound using an analytical balance.

  • Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.

  • Add a small volume of acetonitrile to the flask to dissolve the this compound. Vortex gently to ensure complete dissolution.

  • Once dissolved, add acetonitrile to the flask up to the 10 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to amber glass vials for storage.

  • Label the vials clearly with the compound name, concentration, solvent, preparation date, and your initials.

  • Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.

Protocol 2: Stability Assessment of this compound Stock Solution by HPLC-UV

Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (e.g., 60:40 v/v)

  • Freshly prepared this compound standard for comparison

Procedure:

  • Initial Analysis (Time Zero):

    • Immediately after preparing the this compound stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

    • Inject the diluted solution into the HPLC system and record the chromatogram.

    • Determine the peak area of the this compound peak. This will serve as the baseline (100% concentration).

  • Stability Study:

    • Store the stock solution under the desired conditions (e.g., 4°C, room temperature, exposed to light, etc.).

    • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove an aliquot of the stock solution.

    • Dilute the aliquot to the same concentration as the initial analysis.

    • Inject the diluted solution into the HPLC system under the same chromatographic conditions.

    • Record the chromatogram and determine the peak area of the this compound peak.

    • Also, observe the chromatogram for the appearance of any new peaks, which would indicate the formation of degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Percentage Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100

    • Plot the percentage of this compound remaining against time to visualize the degradation profile.

HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60% Acetonitrile, 40% Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

  • Column Temperature: 25°C

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Accelerated by Alkaline pH) This compound->Hydrolysis Photodegradation Photodegradation (UV/Light Exposure) This compound->Photodegradation Thermal_Degradation Thermal Degradation (Elevated Temperature) This compound->Thermal_Degradation Degradation_Products Degradation Products (e.g., 3,4-Dimethylphenol) Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Major degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow for Unstable this compound Stock Solution start Inconsistent Experimental Results check_solution Analyze Stock Solution by HPLC start->check_solution degraded Degradation Confirmed (New Peaks / Reduced Area) check_solution->degraded Yes not_degraded Solution is Stable check_solution->not_degraded No review_storage Review Storage Conditions: - Temperature (2-8°C) - Light Protection (Amber Vial) - Container Seal degraded->review_storage prepare_new Prepare Fresh Stock Solution review_storage->prepare_new end Problem Resolved prepare_new->end

Caption: Troubleshooting workflow for unstable this compound solutions.

cluster_factors Key Factors Influencing this compound Stock Solution Stability Stability This compound Stability Temperature Temperature Stability->Temperature Light Light Exposure Stability->Light pH pH of Solution Stability->pH Solvent Solvent Choice Stability->Solvent temp_note Low Temp = High Stability Temperature->temp_note light_note No Light = High Stability Light->light_note ph_note Acidic/Neutral pH = High Stability pH->ph_note solvent_note Acetonitrile = Good Stability Solvent->solvent_note

Caption: Factors impacting this compound stability in stock solutions.

References

Interference in cholinesterase assays from other pesticides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding interference from pesticides in cholinesterase assays.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of pesticides that interfere with cholinesterase assays?

A1: The most common interfering pesticides are organophosphates and carbamates, which are known inhibitors of acetylcholinesterase (AChE). However, other pesticides, such as some dithiocarbamates and pyrethroids, can also interfere with cholinesterase assays, either by directly inhibiting the enzyme or by interfering with the assay reagents.

Q2: How can I determine if my sample contains interfering pesticides?

A2: If you observe lower than expected cholinesterase activity, it could be due to the presence of interfering pesticides. You can perform a spike and recovery experiment to confirm this. In this experiment, you would spike a known concentration of a cholinesterase standard into your sample and a control matrix. If the recovery of the standard is significantly lower in your sample matrix, it suggests the presence of an inhibitor.

Q3: What are the common mechanisms of interference in cholinesterase assays?

A3: The primary mechanism of interference is the direct inhibition of the cholinesterase enzyme by pesticides like organophosphates and carbamates. Other mechanisms can include the reaction of the pesticide with the assay's chromogen, such as dithiobisnitrobenzoic acid (DTNB), leading to false-positive results, or the degradation of the substrate or product by the pesticide or its metabolites.

Q4: Can I use a blank correction to account for interference?

A4: A simple blank correction may not be sufficient to account for all types of interference. For instance, if a pesticide directly inhibits the cholinesterase enzyme, a blank correction will not remove this effect. More specific methods, such as selective inhibition or chromatographic separation, may be necessary to mitigate the interference.

Troubleshooting Guide

This guide will help you troubleshoot potential interference issues in your cholinesterase assays.

Diagram: Troubleshooting Workflow for Cholinesterase Assay Interference

TroubleshootingWorkflow start Start: Unexpectedly Low Cholinesterase Activity check_reagents 1. Check Assay Reagents and Instrument Performance start->check_reagents reagents_ok Reagents & Instrument OK? check_reagents->reagents_ok fix_reagents Troubleshoot Reagents/ Instrument and Repeat Assay reagents_ok->fix_reagents No spike_recovery 2. Perform Spike and Recovery Experiment reagents_ok->spike_recovery Yes fix_reagents->check_reagents recovery_ok Recovery > 90%? spike_recovery->recovery_ok interference Interference Likely Present recovery_ok->interference No no_interference Interference Unlikely. Consider Other Factors. recovery_ok->no_interference Yes mitigation 3. Implement Mitigation Strategy interference->mitigation dilution Dilute Sample mitigation->dilution cleanup Sample Cleanup (e.g., SPE) mitigation->cleanup confirmation 4. Confirm Interference Removal (e.g., LC-MS/MS) dilution->confirmation cleanup->confirmation end End: Accurate Cholinesterase Activity Measurement confirmation->end

Caption: Troubleshooting workflow for identifying and mitigating interference in cholinesterase assays.

Quantitative Data: Inhibitory Potential of Common Pesticides

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several pesticides against acetylcholinesterase (AChE). Lower IC50 values indicate a higher inhibitory potential.

Pesticide ClassPesticideIC50 (µM)Reference
OrganophosphateChlorpyrifos0.02
OrganophosphateDiazinon0.15
CarbamateCarbaryl0.3
CarbamateMethomyl0.8
DithiocarbamateThiram1.2
PyrethroidCypermethrin> 100

Experimental Protocols

Protocol 1: Standard Cholinesterase Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for determining cholinesterase activity.

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • Dithiobisnitrobenzoic acid (DTNB) chromogen solution

  • Sample containing cholinesterase

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 25 µL of the sample to a well of the microplate.

  • Add 200 µL of phosphate buffer to the well.

  • Add 25 µL of the ATCI substrate solution to initiate the reaction.

  • Immediately add 25 µL of the DTNB solution.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Measure the absorbance at 412 nm using a microplate reader at regular intervals.

  • Calculate the rate of change in absorbance, which is proportional to the cholinesterase activity.

Protocol 2: Identification of Interference using Selective Inhibitors

This protocol can help differentiate between cholinesterase inhibition and other forms of assay interference.

Materials:

  • All materials from Protocol 1

  • A specific cholinesterase inhibitor (e.g., eserine)

Procedure:

  • Prepare two sets of samples.

  • To the first set, add a known concentration of the specific cholinesterase inhibitor (e.g., eserine) to completely inhibit all cholinesterase activity.

  • To the second set, add a control solution without the inhibitor.

  • Perform the cholinesterase assay as described in Protocol 1 for both sets of samples.

  • Interpretation:

    • If both sets of samples show a similar low level of activity, it indicates that the observed effect in the original sample is likely due to direct cholinesterase inhibition by a contaminant.

    • If the uninhibited sample shows low activity but the eserine-inhibited sample shows a further decrease in signal (or a different reaction kinetic), it may suggest a non-enzymatic reaction between the sample matrix and the assay reagents.

Diagram: Mechanism of Cholinesterase Inhibitiondot

InhibitionMechanism cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by Pesticide AChE AChE Products Choline + Acetate AChE->Products hydrolyzes ACh Acetylcholine (Substrate) ACh->AChE AChE_i AChE Inhibited_AChE Inhibited AChE AChE_i->Inhibited_AChE binds to Pesticide Organophosphate/ Carbamate Pesticide Pesticide->AChE_i

Technical Support Center: Optimizing GC-MS Injection Parameters for Xylylcarb

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing injection parameters for the analysis of Xylylcarb (also known as 3,5-Dimethylphenyl methylcarbamate or MPMC) by Gas Chromatography-Mass Spectrometry (GC-MS). Given that this compound is a carbamate (B1207046) pesticide, it is susceptible to thermal degradation, making the optimization of injection parameters critical for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing injection parameters crucial for this compound analysis?

A1: this compound, like many carbamate pesticides, is thermally labile. This means it can easily degrade at the high temperatures typically used in GC injectors.[1][2] This degradation can lead to a variety of problems, including low or no analyte response, poor peak shape, and inaccurate quantification.[3] Optimizing parameters such as injector temperature, injection mode, and liner type minimizes this degradation and ensures the intact transfer of this compound to the analytical column.[1][4]

Q2: What is the primary degradation product of this compound in a hot GC inlet?

A2: Phenylcarbamates, the class of compounds to which this compound belongs, thermally decompose into their corresponding phenol (B47542) and methylisocyanate.[1] For this compound (3,5-Dimethylphenyl methylcarbamate), the degradation products would be 3,5-dimethylphenol (B42653) and methylisocyanate. Monitoring for the presence of 3,5-dimethylphenol in your chromatogram can be an indicator of thermal degradation.

Q3: Should I use a split or splitless injection for this compound analysis?

A3: The choice between split and splitless injection depends on the concentration of this compound in your sample.[5][6]

  • Splitless Injection: This technique is ideal for trace analysis where analyte concentrations are very low.[6][7] The entire sample is transferred to the column, maximizing sensitivity.[6] However, the longer residence time in the hot inlet can increase the risk of thermal degradation for labile compounds like this compound.[4][6]

  • Split Injection: This is preferred for samples with higher analyte concentrations.[5][6] The higher flow rates through the inlet result in a faster transfer of the sample to the column, which can minimize degradation and produce sharper peaks.[6][8]

  • Cold On-Column Injection: For highly thermally labile compounds, cold on-column injection is a superior technique as it bypasses the hot inlet, eliminating the risk of thermal degradation.[1][4][9][10]

Q4: How does the choice of inlet liner affect the analysis of this compound?

A4: The inlet liner plays a critical role in sample vaporization and transfer.[11][12] For a thermally sensitive compound like this compound, the liner must be highly inert to prevent catalytic degradation on active sites.[4][13]

  • Deactivation: Always use a deactivated or silanized (e.g., Siltek-coated) liner to minimize active sites.[11][13]

  • Geometry: A tapered liner, particularly one with a taper at the bottom, can help focus the sample onto the column and prevent contact with the metal inlet seal, which can be a source of activity.[11][14]

  • Packing: Using a small amount of deactivated glass wool can aid in sample vaporization and trap non-volatile matrix components, but it can also introduce active sites if not properly deactivated.[4][13] For very sensitive compounds, an empty liner or one with a frit may be a better choice.[11]

Troubleshooting Guide

This section addresses common issues encountered during the GC-MS analysis of this compound.

Problem Possible Causes Troubleshooting Steps & Solutions
Low or No Peak Response 1. Thermal Degradation: The injector temperature is too high, causing this compound to break down.[3] 2. Inlet Activity: Active sites in the liner or on the seal are causing analyte adsorption or degradation.[4][15] 3. Leak in the System: A leak in the injector can lead to sample loss.[16]1. Lower Injector Temperature: Experiment with lower temperatures (e.g., start at 200°C and increase in 10-20°C increments) to find a balance between volatilization and degradation.[3][4] 2. Use a Deactivated Liner: Ensure you are using a high-quality, deactivated liner. Replace the liner and septum regularly.[4][12][13] 3. Check for Leaks: Use an electronic leak detector to check all fittings and connections around the injector.[16] 4. Consider Cold On-Column Injection: If degradation persists, this is the most effective way to introduce the sample without thermal stress.[1][9]
Poor Peak Shape (Tailing) 1. Inlet Activity: Active sites are causing secondary interactions with the analyte.[13][15] 2. Column Contamination: Non-volatile matrix components have accumulated at the head of the column.[4] 3. Inappropriate Flow Rate: Carrier gas flow rate may be too low, leading to band broadening.1. Perform Inlet Maintenance: Replace the liner, septum, and gold seal. Use ultra-inert supplies where possible.[15][17] 2. Trim the Column: Remove a small portion (e.g., 10-20 cm) from the front of the analytical column.[4] Consider using a guard column.[3] 3. Optimize Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions (typically 1-1.5 mL/min for standard 0.25 mm ID columns).
Poor Peak Shape (Fronting) 1. Column Overload: The amount of analyte injected is too high for the column's capacity.[3][16] 2. Solvent Mismatch: The injection solvent is not compatible with the column's stationary phase (e.g., injecting a polar solvent on a non-polar column).[18]1. Dilute the Sample: Reduce the concentration of your sample. 2. Reduce Injection Volume: Decrease the volume injected (e.g., from 2 µL to 1 µL).[3] 3. Increase Split Ratio: If using split injection, increase the split ratio. 4. Change Solvent: If possible, dissolve the sample in a solvent that is more compatible with the stationary phase (e.g., hexane (B92381) or isooctane (B107328) for a 5% phenyl-methylpolysiloxane column).
Poor Reproducibility 1. Backflash: The sample volume expands upon vaporization to a volume greater than the liner, contaminating the injector.[7][12] 2. Injector Discrimination: Inconsistent vaporization of the sample. 3. Autosampler/Syringe Issues: Inconsistent injection volume or speed.[18]1. Calculate Solvent Expansion Volume: Use a vapor volume calculator to ensure your injection volume is appropriate for the liner size, temperature, and pressure. 2. Use a Liner with Glass Wool: Deactivated glass wool can promote more reproducible vaporization.[13][14] 3. Check Autosampler Settings: Ensure the injection speed is set to "fast" and perform syringe washes before and after injection. Inspect the syringe for damage or bubbles.[18]

Data Presentation: Recommended GC-MS Injection Parameters

The following tables summarize recommended starting parameters for the analysis of this compound. These should be used as a starting point for method development and optimized for your specific instrument and application.

Table 1: Injector Configuration

ParameterRecommendation for Trace AnalysisRecommendation for High Concentration SamplesRationale
Injection Mode Splitless[6]Split[6]Splitless maximizes sensitivity for low-level detection, while split prevents column overload and provides sharper peaks for concentrated samples.[5][8]
Injection Volume 1 µL1 µLA 1 µL injection is a good starting point to avoid backflash and column overload.[3][4]
Injector Temperature 200 - 230 °C230 - 250 °CA lower temperature minimizes thermal degradation of this compound.[2][3][4] The lowest possible temperature that allows for efficient volatilization should be used.
Liner Type Deactivated single taper with glass wool or empty.[4][11]Deactivated straight or tapered liner with glass wool.[13][14]Deactivation is critical to prevent analyte loss.[13] Tapers help focus the sample, and glass wool can improve vaporization and reproducibility.[11][14]
Split Ratio N/A20:1 to 50:1Adjust based on analyte concentration to achieve good peak shape and response.
Splitless Hold Time 0.75 - 1.0 minN/AShould be long enough to transfer the analytes to the column but short enough to minimize solvent tailing.[4][5]

Table 2: GC Oven and MS Parameters

ParameterRecommended SettingRationale
Carrier Gas Helium at a constant flow of 1.2 mL/minProvides good chromatographic efficiency and is compatible with MS detectors.
Oven Program 70°C (hold 2 min), ramp to 150°C at 25°C/min, then to 280°C at 10°C/min (hold 5 min)[3]The initial temperature should be below the boiling point of the solvent to allow for analyte focusing. The ramp rates should be optimized to achieve separation from other compounds of interest.
MS Transfer Line 280 °CMust be hot enough to prevent analyte condensation but not so hot as to cause degradation.
Ion Source Temp. 230 °CA standard temperature that balances ionization efficiency with minimizing source contamination and degradation.
Acquisition Mode Selected Ion Monitoring (SIM)Provides higher sensitivity and selectivity compared to full scan mode by monitoring only characteristic ions of this compound.

Experimental Protocols

Protocol: General Method for this compound Analysis using Splitless Injection

  • System Preparation:

    • Install a new, deactivated single-taper GC inlet liner.

    • Install a new septum.

    • Ensure the GC column is properly installed and conditioned.

    • Perform a leak check on the inlet.

  • Instrument Conditions Setup:

    • Set the injector to Splitless mode .

    • Set the Injector Temperature to 220°C .

    • Set the Carrier Gas (Helium) to a constant flow of 1.2 mL/min .

    • Set the Splitless Hold Time to 0.8 min .

    • Set the Purge Flow to Split Vent to 50 mL/min at 0.81 min.[4]

    • Set the Oven Program as described in Table 2.

    • Set the MS Parameters (Transfer Line, Ion Source, Quadrupole) as described in Table 2.

  • Sample Injection:

    • Prepare a standard or sample of this compound in a suitable solvent (e.g., Toluene or Ethyl Acetate).

    • Inject 1 µL of the sample using an autosampler for best reproducibility.

  • Data Acquisition and Evaluation:

    • Acquire data in SIM mode, monitoring for the molecular ion and key fragment ions of this compound.

    • Evaluate the resulting chromatogram for peak shape, response, and retention time.

    • If peak tailing or low response is observed, refer to the Troubleshooting Guide. Consider lowering the injector temperature.

    • If peak fronting is observed, dilute the sample.

Mandatory Visualization

GC_MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Solvent Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Dispersive SPE (d-SPE) Extraction->Cleanup FinalExtract Final Extract in GC Vial Cleanup->FinalExtract Autosampler 1. Autosampler Injection (1 µL) FinalExtract->Autosampler Injector 2. Optimized Injector (e.g., 220°C, Splitless) Autosampler->Injector Column 3. GC Column Separation Injector->Column MS 4. Mass Spectrometer (Ionization & Detection) Column->MS Chromatogram Generate Chromatogram (SIM) MS->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Troubleshooting_Logic cluster_peakshape Peak Shape Issue? cluster_response Response Issue? Start Problem Observed: Poor Chromatography Tailing Tailing Peak Start->Tailing Fronting Fronting Peak Start->Fronting LowResponse Low/No Response Start->LowResponse NotReproducible Not Reproducible Start->NotReproducible Sol_Activity Check Inlet Activity: Replace Liner/Septum Tailing->Sol_Activity Sol_TrimCol Trim Column Tailing->Sol_TrimCol Sol_Overload Dilute Sample or Reduce Volume Fronting->Sol_Overload LowResponse->Sol_Activity Sol_Degrade Lower Injector Temp LowResponse->Sol_Degrade NotReproducible->Sol_Activity Sol_Backflash Check Vapor Volume NotReproducible->Sol_Backflash

Caption: Troubleshooting logic for common this compound GC-MS issues.

References

Technical Support Center: Reducing Signal Suppression of Xylylcarb in Electrospray Ionization (ESI-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Xylylcarb using Liquid Chromatography with Electrospray Ionization Mass Spectrometry (LC-ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate signal suppression, a common issue that can compromise data quality.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is signal suppression in ESI-MS and why does it affect this compound analysis?

Signal suppression is a type of matrix effect frequently encountered in LC-ESI-MS analysis.[1][2] It is a phenomenon where the ionization efficiency of the target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[2][3] In the electrospray ionization (ESI) source, these matrix components compete with this compound for access to the droplet surface or for the available charge, leading to a decrease in the generation of gas-phase analyte ions and thus a lower signal intensity.[4] This can negatively impact the sensitivity, accuracy, and reproducibility of quantitative analyses.[1][2]

Q2: What are the primary causes of poor signal intensity for this compound?

Poor signal intensity for this compound in ESI-MS can stem from several factors:

  • Matrix Effects: This is the most common cause. Components in complex samples like environmental water, food, or biological fluids can co-elute with this compound and suppress its ionization.[5][6][7]

  • Suboptimal Sample Preparation: Inefficient cleanup can leave a high concentration of interfering matrix components in the final extract.[2][8]

  • Inappropriate Mobile Phase Composition: The use of non-volatile mobile phase additives (e.g., trifluoroacetic acid - TFA) can cause signal suppression. Volatile additives like formic acid or ammonium (B1175870) formate (B1220265) are preferred.[8][9]

  • Poor Chromatographic Separation: If this compound co-elutes with a large mass of matrix components, suppression is more likely. Overloading the LC column can exacerbate this issue.[2][9][10]

  • High Analyte or Matrix Concentration: At high concentrations, the ESI response can become non-linear, leading to suppression. Diluting the sample can often mitigate this.[1][11]

  • Instrument Source Conditions: Non-optimized ESI source parameters, such as spray voltage, gas flows, and temperature, can lead to inefficient ionization and poor sensitivity.[8][12]

Q3: How can I definitively diagnose if signal suppression is impacting my this compound analysis?

The most direct method to diagnose and locate ion suppression is the post-column infusion (PCI) experiment .[11] This technique involves:

  • Continuously infusing a standard solution of this compound at a constant flow rate into the LC eluent, post-analytical column.

  • Injecting a blank, extracted matrix sample (one that does not contain this compound) onto the LC column.

  • Monitoring the this compound signal.

If the baseline signal of the infused this compound drops at certain retention times, it indicates that matrix components are eluting from the column at those points and causing suppression. A stable baseline would indicate no significant matrix-induced suppression.[13]

Another simple method is to compare the peak area of this compound in a neat solvent standard versus a standard spiked into a blank matrix extract at the same concentration. A significantly lower peak area in the matrix sample indicates signal suppression.[11]

Section 2: Troubleshooting Guides

This section provides a systematic approach to resolving common issues related to this compound signal suppression.

Issue: My this compound signal is consistently low or has suddenly disappeared.

This is a common and frustrating problem. The following workflow can help you systematically identify and resolve the root cause.

G cluster_0 Troubleshooting Workflow for Low this compound Signal start Start: Low/No Signal inst_check 1. Basic Instrument Check - Check for leaks? - Is the ESI spray stable? - Review tune page parameters. start->inst_check lc_check 2. LC & Column Check - Column clogged (high backpressure)? - Correct mobile phases? - Is the retention time stable? inst_check->lc_check Instrument OK result Signal Restored inst_check->result Issue Found & Fixed method_check 3. Method & Sample Check - Inject a high-concentration standard. - Is the signal present but low? - Prepare fresh standards/sample. lc_check->method_check LC OK lc_check->result Issue Found & Fixed suppression_diag 4. Diagnose Suppression - Perform post-column infusion. - Compare signal in solvent vs. matrix. method_check->suppression_diag Method OK, Signal still low method_check->result Issue Found & Fixed optimize_prep 5a. Optimize Sample Prep - Use SPE for cleanup. - Dilute the sample extract. suppression_diag->optimize_prep Suppression Confirmed optimize_lc 5b. Optimize Chromatography - Adjust gradient to separate  this compound from suppression zones. - Reduce flow rate. suppression_diag->optimize_lc Suppression Confirmed optimize_ms 5c. Optimize MS Source - Tune source parameters  (gases, voltage, temp). - Use a smaller ESI emitter. suppression_diag->optimize_ms Suppression Confirmed optimize_prep->result optimize_lc->result optimize_ms->result

Caption: A logical workflow for troubleshooting low signal intensity.
Issue: How can I improve my sample preparation to reduce matrix effects?

Effective sample preparation is the most critical step to minimize signal suppression.[1][2] The goal is to selectively remove matrix components while efficiently recovering this compound.

Technique Description Advantages Disadvantages Recommendation
Sample Dilution Simply diluting the final sample extract with the initial mobile phase.[11]Very simple, fast, and can be surprisingly effective at reducing matrix component concentration.[1]Reduces the concentration of this compound, potentially compromising limits of detection (LOD).[11]The first and easiest strategy to try. Test 1:5, 1:10, and 1:50 dilutions.
Liquid-Liquid Extraction (LLE) Partitioning this compound from an aqueous sample into an immiscible organic solvent.Relatively simple and inexpensive.Can be labor-intensive, use large volumes of solvent, and may lack selectivity, co-extracting interfering compounds.[8]Suitable for cleaner sample matrices or as an initial cleanup step.
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while unwanted matrix components are washed away. The analyte is then eluted with a small volume of solvent.[2]Highly selective, provides excellent cleanup and concentration of the analyte, leading to significant reduction in matrix effects.[2][8]Requires method development to optimize sorbent, wash, and elution steps. Can be more costly than LLE.Highly Recommended. Use a reversed-phase (e.g., C18) or mixed-mode sorbent for analyzing this compound from complex matrices.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe". Involves an acetonitrile (B52724) extraction followed by a dispersive SPE cleanup step.Fast and effective for a wide range of pesticides in food matrices.May require optimization for specific analyte/matrix combinations.Excellent for food and agricultural samples.
Issue: What are the best LC-MS parameters to minimize suppression?

Optimizing your analytical method can separate this compound from interfering compounds or make the ionization process more robust.

Parameter Recommendation Rationale
LC Column Use high-efficiency columns (sub-2 µm particles) with smaller internal diameters (≤ 2.1 mm).[13] Consider metal-free columns if chelation is suspected.[14]Smaller ID columns can enhance sensitivity. Metal-free hardware prevents loss of compounds prone to metal adduction.[14]
Mobile Phase Additives Use volatile additives like 0.1% Formic Acid or 5 mM Ammonium Formate.[8][9] Avoid non-volatile buffers (e.g., phosphate) and ion-pairing agents (e.g., TFA).Volatile additives aid in desolvation and are compatible with MS, while non-volatile salts will precipitate in the source, causing severe suppression and contamination.[8]
LC Flow Rate Reduce the flow rate. Splitting the flow post-column to achieve nano-flow rates (e.g., 100-500 nL/min) can drastically reduce suppression.[7][15]Lower flow rates produce smaller initial droplets in the ESI source, which are more efficiently desolvated and more tolerant to matrix components.[1][16]
Chromatographic Gradient Optimize the gradient to achieve baseline separation between this compound and any suppression zones identified by a PCI experiment.Increasing chromatographic resolution is a key strategy to ensure matrix components do not enter the MS source at the same time as the analyte.[2]
ESI Source Parameters Tune nebulizer gas, drying gas flow/temperature, and capillary voltage while infusing a this compound standard.Optimal source conditions ensure the most efficient and stable generation of gas-phase ions, which can improve the signal-to-noise ratio even in the presence of some matrix.[12]

Section 3: Experimental Protocols

Protocol 1: Diagnosing Ion Suppression via Post-Column Infusion (PCI)

This protocol describes how to identify chromatographic regions where co-eluting matrix components suppress the this compound signal.

Materials:

  • LC-MS system with a T-junction.

  • Syringe pump.

  • Standard solution of this compound (e.g., 1 µg/mL in 50:50 Methanol:Water).

  • Blank matrix extract (prepared using your standard sample preparation method).

Procedure:

  • System Setup:

    • Install a T-junction between the analytical column outlet and the ESI source inlet.

    • Connect the syringe pump to one arm of the T-junction using PEEK tubing.

    • Connect the LC column outlet to the second arm and the ESI source to the third arm.

  • Infusion:

    • Set the syringe pump to deliver the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Begin the infusion and allow the this compound signal to stabilize in the mass spectrometer. You should see a steady, high-intensity signal for the this compound MRM transition.

  • Analysis:

    • Set the LC flow with your typical mobile phase gradient.

    • Once the infused signal is stable, inject a full volume of the blank matrix extract onto the LC column.

    • Acquire data for the entire duration of the chromatographic run, monitoring the this compound signal.

  • Data Interpretation:

    • Examine the chromatogram for the infused this compound signal.

    • A flat, stable baseline indicates no ion suppression.

    • A significant drop or dip in the signal at a specific retention time indicates that matrix components are eluting at that point and causing suppression. Note these retention times.

    • Compare these "suppression zones" with the retention time of this compound in your actual analysis to determine if they overlap.

G cluster_0 Experimental Workflow: Post-Column Infusion lc LC System (Analytical Column) tee T-Junction lc->tee LC Eluent + Injected Matrix syringe_pump Syringe Pump (this compound Standard) syringe_pump->tee Constant Infusion ms Mass Spectrometer (ESI Source) tee->ms Combined Flow

Caption: Setup for a post-column infusion experiment.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from a Water Sample

This is a general protocol for extracting carbamate (B1207046) pesticides from a water matrix using a C18 SPE cartridge. This method should be optimized for your specific application.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL).

  • SPE vacuum manifold.

  • Methanol, HPLC grade.

  • Ultrapure water.

  • Water sample (e.g., 100 mL).

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of Methanol through the C18 cartridge to wet the sorbent. Do not let the cartridge go dry.

    • Pass 5 mL of ultrapure water through the cartridge to equilibrate the sorbent for the aqueous sample. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the 100 mL water sample onto the cartridge at a slow, steady flow rate (e.g., 2-5 mL/min). This compound will be retained on the C18 sorbent.

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences that were retained.

    • Dry the cartridge thoroughly by applying vacuum for 10-15 minutes. This is a critical step to ensure efficient elution.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the retained this compound from the cartridge by passing 5 mL of Methanol through the sorbent at a slow flow rate (1-2 mL/min).

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 500 µL) of the initial LC mobile phase.

    • Vortex, and transfer to an autosampler vial for LC-MS analysis.

Section 4: Visualizations

G cluster_0 Mechanism of Electrospray Ion Suppression ESI_Tip ESI Capillary Tip Droplet Charged Droplet (Analyte + Matrix) ESI_Tip->Droplet Shrinking Solvent Evaporation Droplet->Shrinking Competition Competition for Surface/Charge Shrinking->Competition Analyte_Ion Gas-Phase This compound Ion [M+H]+ Competition->Analyte_Ion Reduced Efficiency Matrix_Ion Gas-Phase Matrix Ion Competition->Matrix_Ion Higher Efficiency MS_Inlet MS Inlet Analyte_Ion->MS_Inlet Matrix_Ion->MS_Inlet Suppressed_Signal Suppressed Signal MS_Inlet->Suppressed_Signal

Caption: Competition between analyte and matrix ions in the ESI process.

References

Best practices for storage and handling of Xylylcarb standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of Xylylcarb analytical standards. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound standards?

While a specific storage temperature for solid this compound is not consistently provided across all supplier documentation, general best practices for solid chemical standards recommend storage in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is advisable to minimize potential degradation. Always refer to the Certificate of Analysis (CoA) or product information sheet provided by the supplier for any specific storage instructions.

Q2: How should I store this compound standard solutions?

This compound standard solutions, particularly in acetonitrile (B52724), should be stored under refrigerated conditions at 4°C .[1] To prevent solvent evaporation and contamination, ensure the solution is stored in a tightly sealed, amber glass vial.

Q3: What is the recommended solvent for preparing this compound stock solutions?

High-purity (HPLC or analytical grade) acetonitrile is a commonly recommended solvent for preparing this compound standard solutions.[1] Methanol can also be used, as it is a common solvent for carbamate (B1207046) pesticides. The choice of solvent may depend on the specific analytical method being used.

Q4: How long are this compound standard solutions stable?

Currently, there is limited publicly available quantitative data on the long-term stability of this compound solutions. It is recommended to prepare fresh working solutions daily from a stock solution. Stock solutions should be monitored for signs of degradation, such as discoloration or the appearance of extraneous peaks in chromatograms. For guidance on the stability of pesticide stock solutions in general, some studies suggest that many are stable for extended periods when stored properly. However, this should be verified for each specific compound and laboratory conditions.

Q5: What are the primary degradation pathways for this compound?

As a carbamate ester, this compound is susceptible to hydrolysis , particularly under basic (alkaline) conditions.[2] This process would likely yield 3,4-dimethylphenol (B119073) and methylcarbamic acid. Exposure to high temperatures and UV light may also contribute to degradation.

Storage and Handling Best Practices

Proper storage and handling of this compound standards are critical for maintaining their integrity and ensuring the validity of analytical results.

Receiving and Initial Inspection
  • Inspect upon Arrival: Check for any damage to the container or seal.

  • Verify Documentation: Ensure the Certificate of Analysis (CoA) is present and that the product information matches the label.

  • Record Keeping: Log the date of receipt, lot number, and initial assessment of the standard.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound standards.

Standard FormRecommended TemperatureStorage ContainerLight Conditions
Solid (Neat) 2-8°C (Refrigerated)Tightly sealed vialProtect from light (Amber vial or stored in the dark)
Stock Solution 4°C (Refrigerated)[1]Tightly sealed amber glass vialProtect from light
Working Solutions 4°C (Refrigerated, short-term)Tightly sealed amber glass vialProtect from light

Note: This information is based on general best practices and available data. Always consult the supplier-specific documentation for the most accurate storage recommendations.

Experimental Protocols

Preparation of a 100 µg/mL this compound Stock Solution in Acetonitrile

Materials:

  • This compound analytical standard (solid)

  • HPLC-grade acetonitrile

  • 10 mL volumetric flask (Class A)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Pasteur pipette

Procedure:

  • Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh approximately 1.0 mg of the this compound standard onto weighing paper.

  • Transfer: Carefully transfer the weighed standard into a 10 mL volumetric flask.

  • Dissolution: Add approximately 5 mL of acetonitrile to the flask. Gently swirl the flask to dissolve the solid completely.

  • Dilution to Volume: Once the solid is fully dissolved, add acetonitrile to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a labeled amber glass vial and store it at 4°C. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.

Below is a workflow diagram for the preparation of a this compound stock solution.

G cluster_prep Stock Solution Preparation Workflow start Start equilibrate Equilibrate Standard to Room Temperature start->equilibrate weigh Weigh 1.0 mg of this compound equilibrate->weigh transfer Transfer to 10 mL Volumetric Flask weigh->transfer dissolve Add ~5 mL Acetonitrile and Dissolve transfer->dissolve dilute Dilute to Volume with Acetonitrile dissolve->dilute homogenize Cap and Homogenize dilute->homogenize store Transfer, Label, and Store at 4°C homogenize->store end End store->end

Preparation of this compound Stock Solution

Troubleshooting Guide

This section addresses common issues that may be encountered during the analysis of this compound.

IssuePotential CauseRecommended Action
No Peak or Small Peak Area - Improperly prepared standard- Injection error- Detector issue- Prepare a fresh standard solution- Check the injection volume and syringe/autosampler- Verify detector settings and lamp status
Peak Tailing - Active sites on the column- Column contamination- Incompatible sample solvent- Use a column with end-capping- Flush the column with a strong solvent- Dissolve the standard in the mobile phase
Inconsistent Peak Areas - Standard instability- Inconsistent injection volume- Fluctuations in detector response- Prepare fresh standards daily- Check the autosampler for air bubbles- Allow the detector to warm up properly
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from a previous injection- Use fresh, high-purity mobile phase- Run a blank injection with a strong solvent- Clean the injector port and syringe

Below is a troubleshooting decision tree for chromatographic issues.

G cluster_troubleshooting Chromatography Troubleshooting start Chromatographic Issue Observed check_standard Prepare Fresh Standard start->check_standard check_system Check HPLC System start->check_system peak_shape Poor Peak Shape? check_system->peak_shape Visual Inspection retention_time Retention Time Shift? check_system->retention_time peak_area Inconsistent Peak Area? check_system->peak_area tailing Peak Tailing/Fronting peak_shape->tailing Yes split Split Peaks peak_shape->split Other drift Retention Time Drift retention_time->drift Yes variable Variable Retention Times retention_time->variable Other low_area Low Peak Area peak_area->low_area Yes no_peak No Peak peak_area->no_peak Other solution_tailing Check mobile phase pH Use end-capped column tailing->solution_tailing solution_split Check for column void Ensure sample is fully dissolved split->solution_split solution_drift Ensure column is equilibrated Check for temperature fluctuations drift->solution_drift solution_variable Check for pump issues (leaks, bubbles) Ensure consistent mobile phase composition variable->solution_variable solution_area Check for injection volume consistency Verify standard stability low_area->solution_area solution_no_peak Check detector and injection system Confirm standard concentration no_peak->solution_no_peak

References

Troubleshooting poor peak shape in Xylylcarb chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues related to poor peak shape in the chromatographic analysis of Xylylcarb. The content is designed for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Category 1: Peak Tailing

Question: Why is my this compound peak exhibiting significant tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is the most common form of peak distortion.[1] For a compound like this compound, which may possess basic functional groups, the primary causes are typically related to secondary chemical interactions with the stationary phase or non-optimized mobile phase conditions.

Key Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: This is a major cause of tailing for basic compounds on silica-based C18 columns.[2][3] Residual silanol groups (Si-OH) on the silica (B1680970) surface can become ionized (negatively charged) and interact strongly with positively charged basic analytes, causing a secondary retention mechanism that leads to tailing.[1][4][5]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH ≤ 3) suppresses the ionization of silanol groups, minimizing these unwanted interactions.[1][2] This ensures that the primary hydrophobic retention mechanism dominates.

    • Solution 2: Use a Buffer: Adding a buffer to the mobile phase helps maintain a consistent pH and can mask the residual silanols, improving peak symmetry.[4][5] Buffer concentrations of 10-50 mM are typically effective.[6]

    • Solution 3: Use End-capped Columns: Modern, high-purity silica columns are "end-capped," which means the residual silanol groups are chemically deactivated, significantly reducing their potential for secondary interactions.[4]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to a broadened, tailing peak.[4]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa to ensure it is in a single ionic state.[7][8]

  • Column Contamination & Degradation: Accumulation of strongly retained impurities from samples can create active sites on the column, causing tailing.[6][9] Physical degradation of the column bed can also lead to poor peak shape.[9]

    • Solution: Use a guard column to protect the analytical column from contaminants.[10] If contamination is suspected, flush the column with a strong solvent.[6] If the column is old or performance does not improve after flushing, it should be replaced.[6][7]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[4][9]

    • Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005") to reduce dead volume.[4][10]

Category 2: Peak Fronting

Question: What causes my this compound peak to show fronting?

Peak fronting, an asymmetrical peak with a broader leading edge, is typically caused by issues related to sample concentration, solubility, or solvent mismatch.[2][11]

Key Causes & Solutions:

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing molecules to travel faster through the column, resulting in fronting.[12][13][14]

    • Solution: Reduce the sample concentration by diluting the sample or decrease the injection volume.[12][13][15]

  • Poor Sample Solubility / Solvent Mismatch: If the sample solvent (diluent) is significantly stronger than the mobile phase, the analyte band can spread improperly at the column inlet, leading to fronting.[12][16][17] This effect is most pronounced for early-eluting peaks.[13][16]

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[13][17] If a different solvent must be used, ensure it is weaker than the mobile phase.[17]

  • Column Collapse: Operating a column under inappropriate pH or temperature conditions can cause the packed bed to collapse, leading to fronting.[11]

    • Solution: Always operate the column within the manufacturer's recommended limits for pH and temperature. If collapse is suspected, the column must be replaced.[11]

Category 3: Split Peaks

Question: Why is my this compound peak splitting into two or appearing as a shoulder peak?

Peak splitting can indicate a physical problem with the chromatography system, a chemical issue with the sample injection, or co-elution of an interference.[11][18]

Key Causes & Solutions:

  • Partially Blocked Inlet Frit: Particulates from the sample or pump seals can clog the inlet frit of the column, causing the sample path to be disturbed and leading to a split peak.[11][18] If this is the cause, all peaks in the chromatogram will likely be affected.[11][18]

    • Solution: Filter all samples and mobile phases. If a blockage occurs, try back-flushing the column. If this fails, the frit or the entire column may need to be replaced.[18]

  • Column Void or Channeling: A void or channel at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[11][19]

    • Solution: This damage is irreversible and requires replacing the column.[19] Using a guard column can help extend the life of the main column.

  • Injection Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the peak to split.[17][19]

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.[17][19]

  • Co-eluting Interference: If only the this compound peak is splitting, it may be due to a co-eluting compound.[18]

    • Solution: Try injecting a smaller sample volume. If the split resolves into two distinct peaks, this confirms co-elution.[18] The chromatographic method (e.g., mobile phase composition, gradient, temperature) must then be adjusted to resolve the two compounds.[18]

Data Summary Tables

Table 1: Effect of Mobile Phase pH on Peak Tailing for Basic Analytes

Mobile Phase pHSilanol Group (Si-OH) StateBasic Analyte (R-NH₂) StateInteraction PotentialExpected Peak Shape
Low (e.g., < 3) Protonated (Neutral)Protonated (Positive Charge)Low (Repulsion Minimized)Symmetrical
Mid (e.g., 4-7) Deprotonated (Negative Charge)Protonated (Positive Charge)High (Ionic Attraction)Tailing
High (e.g., > 8) Deprotonated (Negative Charge)NeutralLowSymmetrical (Requires high pH stable column)

This table illustrates the general principles of secondary interactions that cause peak tailing.[1][2][3][4]

Table 2: Troubleshooting Summary for Poor Peak Shapes

Peak ProblemCommon CausePrimary Solution(s)
Tailing Secondary Silanol InteractionsLower mobile phase pH; Use a buffer; Use an end-capped column.[1][2][4]
Fronting Column OverloadReduce sample concentration or injection volume.[12][13]
Split Peak Blocked Column Frit / VoidFilter samples; Back-flush or replace the column.[11][18]
All Shapes Solvent MismatchDissolve sample in the mobile phase or a weaker solvent.[13][17][19]

Experimental Protocols

Protocol 1: Diagnosing Column Overload via Sample Dilution Analysis

This protocol helps determine if peak fronting or tailing is caused by mass overload.

  • Prepare a Stock Solution: Create a stock solution of your this compound standard at the highest concentration typically analyzed.

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution. Recommended dilutions: 1:2, 1:5, 1:10, 1:20, and 1:50 in the mobile phase.

  • Sequential Injection: Inject a constant volume of each solution, starting from the most dilute and moving to the most concentrated.

  • Analyze Peak Shape:

    • Observe the peak shape (Asymmetry Factor or Tailing Factor) and retention time for each injection.

    • Interpretation: If the peak shape improves significantly (becomes more symmetrical) and the retention time stabilizes or slightly increases at lower concentrations, the issue is confirmed to be column overload.[14]

Protocol 2: Systematic Mobile Phase pH Adjustment to Mitigate Tailing

This protocol is used to find the optimal mobile phase pH to reduce peak tailing from silanol interactions.

  • Establish a Baseline: Analyze your this compound standard using your current method and record the tailing factor.

  • Prepare Acidic Mobile Phases: Prepare several batches of your aqueous mobile phase, adjusting the pH downwards using an appropriate acid (e.g., formic acid or phosphoric acid). Target pH values could be 4.0, 3.5, 3.0, and 2.7. Ensure the final pH is within the stable range for your column.

  • Equilibrate the System: For each new mobile phase, flush the HPLC system and column for at least 15-20 column volumes to ensure full equilibration.

  • Inject and Analyze: Inject the this compound standard using each mobile phase condition.

  • Evaluate Results:

    • Compare the peak shape (tailing factor) from each run.

    • Interpretation: A significant improvement in peak symmetry at a lower pH indicates that silanol interactions were the primary cause of tailing.[1][2] Select the pH that provides the best peak shape while maintaining adequate retention.

Visual Troubleshooting Guides

G General Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed tailing Peak Tailing (As > 1.2) start->tailing fronting Peak Fronting (As < 0.8) start->fronting split Split or Shoulder Peak start->split cause_tailing1 Secondary Silanol Interactions tailing->cause_tailing1 Caused by... cause_tailing2 Column Contamination or Degradation tailing->cause_tailing2 Caused by... cause_fronting1 Column Overload (High Concentration) fronting->cause_fronting1 Caused by... cause_fronting2 Sample Solvent Too Strong fronting->cause_fronting2 Caused by... cause_split1 Blocked Frit / Column Void split->cause_split1 Caused by... cause_split2 Injection Solvent Mismatch split->cause_split2 Caused by... sol_tailing1 Lower Mobile Phase pH Add Buffer cause_tailing1->sol_tailing1 Solution sol_tailing2 Use Guard Column Flush or Replace Column cause_tailing2->sol_tailing2 Solution sol_fronting1 Dilute Sample or Reduce Injection Volume cause_fronting1->sol_fronting1 Solution sol_fronting2 Dissolve Sample in Mobile Phase cause_fronting2->sol_fronting2 Solution sol_split1 Filter Samples Back-flush or Replace Column cause_split1->sol_split1 Solution sol_split2 Dissolve Sample in Mobile Phase cause_split2->sol_split2 Solution

Caption: A workflow diagram for diagnosing and resolving common peak shape issues in HPLC.

G Mechanism of Peak Tailing via Silanol Interaction cluster_0 Scenario 1: Mid-Range pH (e.g., pH 5) cluster_1 Scenario 2: Low pH (e.g., pH < 3) silanol_ionized Silica Surface: Si-O⁻ (Ionized, Negative) interaction Strong Ionic Interaction (Secondary Retention) silanol_ionized->interaction Attracts analyte_ionized Basic Analyte: R-NH₃⁺ (Ionized, Positive) analyte_ionized->interaction Attracts tailing_peak Result: Peak Tailing interaction->tailing_peak silanol_neutral Silica Surface: Si-OH (Neutral) no_interaction Interaction Minimized (Hydrophobic Retention Dominates) silanol_neutral->no_interaction analyte_ionized2 Basic Analyte: R-NH₃⁺ (Ionized, Positive) analyte_ionized2->no_interaction good_peak Result: Symmetrical Peak no_interaction->good_peak

Caption: The effect of mobile phase pH on silanol interactions and resulting peak shape.

References

Minimizing degradation of Xylylcarb during sample extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Xylylcarb during sample extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation during sample extraction?

A1: The primary factors contributing to the degradation of this compound, a carbamate (B1207046) insecticide, during sample preparation are pH, temperature, and the chemical nature of the extraction solvent. Carbamates are known to be susceptible to hydrolysis, particularly under alkaline conditions. Elevated temperatures can also accelerate degradation, especially during analytical steps like gas chromatography (GC).

Q2: At what pH is this compound most stable?

A2: While specific data for this compound is limited, carbamates as a class are generally most stable in slightly acidic to neutral conditions (pH 4-7). Alkaline conditions (pH > 8) can significantly increase the rate of hydrolysis, leading to the breakdown of the carbamate structure. Therefore, it is crucial to control the pH of the sample and extraction solvent to fall within the optimal stability range.

Q3: Is this compound sensitive to temperature?

A3: Yes, this compound can be thermally labile. High temperatures, such as those used in GC inlets, can cause degradation. This can lead to inaccurate quantification and the appearance of degradation products in the chromatogram. For this reason, analytical techniques that use lower temperatures, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), are often preferred for the analysis of carbamates.

Q4: Which solvents are recommended for this compound extraction?

A4: Acetonitrile (B52724) is a commonly used and effective solvent for the extraction of carbamate pesticides from various matrices.[1][2][3][4] It offers good extraction efficiency for a wide range of pesticide polarities. When using acetonitrile, it is often recommended to acidify the solvent slightly (e.g., with 0.1-1% acetic or formic acid) to maintain a pH that favors the stability of carbamates.[1][4]

Q5: What are the common degradation products of this compound?

A5: The primary degradation pathway for this compound is the hydrolysis of the carbamate ester bond. This results in the formation of its corresponding phenol, 3,4-dimethylphenol, and methylcarbamic acid. Under thermal stress, other degradation products may be formed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound pH-induced hydrolysis: The pH of the sample or extraction solvent may be too high (alkaline).- Use a buffered extraction method, such as the buffered QuEChERS protocol, to maintain a pH between 4 and 7. - Acidify the extraction solvent (e.g., acetonitrile with 0.1% formic acid).[5]
Thermal degradation: The analytical method (e.g., GC) may be causing the breakdown of this compound.- If using GC, optimize inlet temperature and use a cool on-column injection technique if possible. - Consider using LC-MS/MS as an alternative analytical method, as it operates at lower temperatures.
Improper solvent choice: The extraction solvent may not be optimal for this compound.- Use acetonitrile as the primary extraction solvent.[1][2][3][4] - Ensure the solvent is of high purity and free of contaminants that could promote degradation.
Inconsistent results between replicate samples Sample heterogeneity: The this compound may not be evenly distributed throughout the sample matrix.- Thoroughly homogenize the sample before taking a subsample for extraction. - For solid samples, consider cryogenic milling to improve homogeneity.
Variable degradation: Inconsistent sample handling and processing times may lead to varying levels of degradation.- Standardize all extraction steps, including timing, temperature, and reagent volumes. - Process samples as quickly as possible after collection and keep them cool.
Presence of unexpected peaks in the chromatogram Degradation products: The observed peaks may be due to the breakdown of this compound.- Analyze for the expected degradation product, 3,4-dimethylphenol, to confirm hydrolysis. - Implement the solutions for low recovery to minimize further degradation.
Matrix effects: Co-extracted compounds from the sample matrix can interfere with the analysis.- Employ a clean-up step after extraction, such as dispersive solid-phase extraction (dSPE) with C18 or graphitized carbon black (GCB). - Use matrix-matched calibration standards to compensate for signal suppression or enhancement.

Data on Carbamate Stability

Disclaimer: The following data is generalized for the carbamate class of pesticides due to the limited availability of specific quantitative data for this compound.

Table 1: General Stability of Carbamate Pesticides under Different pH Conditions

pH Range Stability Primary Degradation Pathway
< 4 (Acidic)Moderate to LowAcid-catalyzed hydrolysis
4 - 7 (Neutral)HighMinimal hydrolysis
> 8 (Alkaline)LowBase-catalyzed hydrolysis

Table 2: Influence of Temperature on Carbamate Pesticide Analysis

Analytical Technique Operating Temperature Risk of Thermal Degradation
Gas Chromatography (GC)High (Inlet: 200-300 °C)High
High-Performance Liquid Chromatography (HPLC)Ambient to moderately elevatedLow
Ultra-Performance Liquid Chromatography (UPLC)Ambient to moderately elevatedLow

Experimental Protocol: Buffered QuEChERS Method for this compound Extraction

This protocol is a general guideline for the extraction of this compound from a solid matrix (e.g., soil, foodstuff) and is designed to minimize degradation. Optimization for your specific matrix is recommended.

Materials:

Procedure:

  • Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile (containing 1% acetic acid).

    • Add the appropriate buffered QuEChERS salt packet (e.g., containing 4 g MgSO₄ and 1 g NaOAc).

    • Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Clean-up:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the microcentrifuge tube at high speed (e.g., 10,000 x g) for 2 minutes.

  • Analysis: Take an aliquot of the final supernatant for analysis by LC-MS/MS.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Recovery start Start: Low this compound Recovery check_ph Is the extraction pH controlled (e.g., buffered)? start->check_ph check_temp Is a high-temperature technique (e.g., GC) being used? check_ph->check_temp Yes implement_buffer Action: Implement buffered QuEChERS or add acid to the solvent. check_ph->implement_buffer No check_solvent Is the extraction solvent acidified acetonitrile? check_temp->check_solvent No optimize_gc Action: Lower GC inlet temperature or switch to LC-MS/MS. check_temp->optimize_gc Yes check_cleanup Is a dSPE cleanup step included? check_solvent->check_cleanup Yes use_acetonitrile Action: Switch to acidified acetonitrile as the solvent. check_solvent->use_acetonitrile No add_cleanup Action: Add a dSPE cleanup step with PSA and C18. check_cleanup->add_cleanup No end_good End: Problem Resolved check_cleanup->end_good Yes implement_buffer->end_good optimize_gc->end_good use_acetonitrile->end_good add_cleanup->end_good

Caption: Troubleshooting workflow for low this compound recovery.

ExtractionWorkflow Buffered QuEChERS Extraction Workflow cluster_extraction Extraction cluster_cleanup Clean-up (dSPE) weigh_sample 1. Weigh 10g of homogenized sample add_solvent 2. Add 10mL of acidified acetonitrile weigh_sample->add_solvent add_salts 3. Add QuEChERS salts add_solvent->add_salts vortex1 4. Vortex for 1 min add_salts->vortex1 centrifuge1 5. Centrifuge for 5 min vortex1->centrifuge1 transfer_supernatant 6. Transfer 1mL of supernatant centrifuge1->transfer_supernatant add_dspe 7. Add to tube with MgSO4, PSA, and C18 transfer_supernatant->add_dspe vortex2 8. Vortex for 30 sec add_dspe->vortex2 centrifuge2 9. Centrifuge for 2 min vortex2->centrifuge2 analysis 10. Analyze supernatant by LC-MS/MS centrifuge2->analysis

References

Technical Support Center: Enhancing Xylylcarb Detection in Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of Xylylcarb detection in trace analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the sensitivity of this compound detection?

A1: The primary factors limiting sensitivity in trace analysis of this compound include high background noise, matrix effects from complex sample compositions, and suboptimal instrumental parameters. Matrix components can cause signal suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[1][2] Additionally, issues like low ionization efficiency of the target analyte can contribute to poor sensitivity.[3]

Q2: How can I improve the signal-to-noise (S/N) ratio in my analysis?

A2: Improving the signal-to-noise ratio can be achieved through both hardware and software solutions. Hardware approaches include proper shielding of electronics and using electronic filters.[4] Software techniques are also highly effective, such as signal averaging (co-adding multiple scans), digital smoothing (e.g., moving average or Savitzky-Golay filters), and Fourier filtering to remove high-frequency noise.[4][5] For chromatographic methods, adjusting parameters to produce narrower, taller peaks will increase the signal height relative to the baseline noise.[6]

Q3: What are matrix effects and how can they be mitigated?

A3: Matrix effects are the alteration of analyte ionization, leading to signal suppression or enhancement, caused by co-eluting compounds from the sample matrix.[1][7] These effects are a major concern in LC-MS based analysis.[1] Mitigation strategies include:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample to compensate for the effect.[2]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8]

  • Improved Sample Cleanup: Employing more effective sample preparation techniques, like the QuEChERS method, to remove interfering substances.[9]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to better separate this compound from matrix components.

  • Use of Internal Standards: Adding a stable isotope-labeled version of the analyte can help correct for signal fluctuations caused by matrix effects.[10]

Q4: Can chemical derivatization improve this compound detection sensitivity?

A4: Yes, chemical derivatization can significantly enhance detection sensitivity. This technique involves reacting the analyte with a reagent to form a derivative with improved ionization efficiency or chromatographic properties.[3][11] For example, derivatizing agents can add a permanently charged group to the molecule, which can dramatically increase the signal intensity in mass spectrometry.[3] This approach has been shown to improve sensitivity by several orders of magnitude for some compounds.[3]

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Peak Detected

Q: I am not seeing a peak for this compound, or the signal intensity is very low. What should I check?

A: A low or absent signal can stem from issues with the sample, the LC system, or the MS detector. Follow these steps to diagnose the problem:

  • Verify System Suitability:

    • Action: Inject a fresh, known concentration standard of this compound.

    • Rationale: This confirms if the instrument is performing correctly. If the standard gives a good signal, the issue is likely with your sample preparation or the sample itself. If the standard also shows a low signal, the problem lies within the LC-MS system.[12]

  • Check LC System and Mobile Phases:

    • Action: Ensure there is mobile phase flow and that the composition is correct.[13] Purge the pumps to remove any air bubbles.[13]

    • Rationale: Incorrect flow or mobile phase composition will affect the retention and elution of this compound.

  • Inspect MS Settings:

    • Action: Confirm that the MS settings (e.g., ionization mode, source temperatures, gas flows, and specific MRM transitions for this compound) are correct and stable.[13]

    • Rationale: Suboptimal MS parameters can drastically reduce signal intensity. For carbamates like this compound, electrospray ionization (ESI) in positive mode is common.

  • Evaluate Sample Preparation:

    • Action: Review your sample preparation protocol. Consider if this compound is being lost during extraction or cleanup steps.

    • Rationale: Inefficient extraction can lead to low recovery and, consequently, a weak signal.

Issue 2: Poor Reproducibility and High Relative Standard Deviation (RSD)

Q: My replicate injections of the same sample are showing highly variable peak areas (>15% RSD). What is causing this poor reproducibility?

A: Poor reproducibility is often linked to the autosampler, injection process, or column equilibration.

  • Check for Carryover:

    • Action: Inject a blank solvent immediately after a high-concentration sample or standard.[14]

    • Rationale: If a peak appears in the blank, it indicates carryover from the previous injection, which can affect the accuracy of subsequent injections. Cleaning the autosampler needle and injection port may be necessary.[10][14]

  • Verify Injection Volume and Syringe Function:

    • Action: Check for air bubbles in the syringe and sample loop. Ensure the syringe is drawing and dispensing the correct volume.

    • Rationale: Inconsistent injection volumes are a direct cause of variable peak areas. Worn syringe plunger tips or valve rotors can introduce air and cause errors.[15]

  • Ensure Proper Column Equilibration:

    • Action: Increase the column equilibration time between injections. A general rule is to use at least 10 column volumes.[13]

    • Rationale: Insufficient equilibration can lead to shifts in retention time and variable peak shapes, affecting integration and reproducibility.

  • Assess for Matrix Effects:

    • Action: Prepare a post-extraction spiked sample and compare the analyte response to a standard in pure solvent.

    • Rationale: Inconsistent matrix effects between injections can lead to variable signal suppression or enhancement.[1]

Experimental Protocols & Data

Protocol 1: Generic LC-MS/MS Method Optimization for Carbamates

This protocol provides a starting point for developing a sensitive LC-MS/MS method for this compound, based on common practices for similar pesticides.[16]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[17]

    • Mobile Phase A: Water with 0.1% formic acid and 5-10 mM ammonium (B1175870) formate.[16]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[18]

    • Flow Rate: 0.4 - 0.6 mL/min.[10][18]

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute this compound, followed by a wash step and re-equilibration.

    • Column Temperature: 25-40 °C.[10]

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Source Parameters: Optimize nebulizer gas, drying gas temperature and flow, and capillary voltage for maximum this compound precursor ion intensity.

    • MRM Transition Optimization:

      • Infuse a standard solution of this compound to determine the precursor ion (e.g., [M+H]⁺).

      • Perform a product ion scan to identify the most abundant and stable fragment ions.

      • Optimize the collision energy (CE) and dwell time for each transition to maximize the signal intensity of the product ions.[16]

Table 1: Example Collision Energy Optimization Data
AnalytePrecursor Ion (m/z)Product Ion (m/z)Optimized Collision Energy (eV)
Carbaryl (Example)202.1145.115
Carbaryl (Example)202.1127.134
This compound[Value][Value][To be determined experimentally]
This compound[Value][Value][To be determined experimentally]
Note: This table is illustrative. Optimal values for this compound must be determined empirically.[16]

Visualized Workflows

G Troubleshooting Workflow for Low Signal Sensitivity start Low or No Signal Detected check_std Inject Fresh Standard start->check_std sample_issue Problem is Sample-Related: - Degradation - Low Concentration - Poor Extraction check_std->sample_issue Signal OK? [Yes] system_issue Problem is System-Related check_std->system_issue Signal OK? [No] review_prep Review Sample Prep Protocol sample_issue->review_prep check_lc Check LC: - Flow Rate - Mobile Phase - Leaks system_issue->check_lc check_ms Check MS: - Source Parameters - Detector Settings - MRM Transitions check_lc->check_ms LC OK? [Yes] lc_ok Fix LC Issues check_lc->lc_ok LC OK? [No] ms_ok Fix MS Issues check_ms->ms_ok MS OK? [No]

Caption: A logical workflow for diagnosing the cause of low signal sensitivity.

G Mitigation Strategies for Matrix Effects matrix_effect Matrix Effect Detected (Signal Suppression or Enhancement) strategy Select Mitigation Strategy matrix_effect->strategy calibration Calibration-Based: - Matrix-Matched Standards - Standard Addition strategy->calibration Compensation sample_prep Sample Preparation: - Improve Cleanup (e.g., SPE) - Dilute Sample Extract strategy->sample_prep Removal/Reduction chromatography Chromatographic: - Optimize Gradient - Use Different Column strategy->chromatography Separation internal_std Use Stable Isotope-Labeled Internal Standard (SIL-IS) strategy->internal_std Correction

Caption: Key strategies to overcome analytical challenges caused by matrix effects.

References

Dealing with co-eluting interferences in Xylylcarb analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing co-eluting interferences during Xylylcarb analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis?

A1: The most common analytical techniques for determining this compound residues in various matrices are gas chromatography (GC) and liquid chromatography (LC), frequently coupled with mass spectrometry (MS). Specifically, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and selectivity for carbamate (B1207046) pesticides like this compound.[1]

Q2: What is a co-eluting interference in the context of this compound analysis?

A2: A co-eluting interference occurs when another compound in the sample matrix elutes from the chromatography column at the same time as this compound. This can lead to an inaccurate quantification of this compound by artificially inflating or suppressing its signal.

Q3: What are the primary sources of co-eluting interferences in this compound analysis?

A3: The primary sources of co-eluting interferences in this compound analysis are its degradation products and matrix components. This compound, a carbamate ester, primarily degrades through hydrolysis into 3,4-dimethylphenol and methylcarbamic acid .[2][3] These degradation products, along with other structurally similar compounds or endogenous matrix components, can co-elute with the parent this compound molecule.

Q4: How can I identify if a peak is co-eluting with my this compound peak?

A4: Co-elution can be identified through several indicators:

  • Poor Peak Shape: Look for asymmetrical peaks, such as fronting, tailing, or the presence of shoulders.[4]

  • Inconsistent Ion Ratios: When using mass spectrometry, the ratio of quantifier to qualifier ions should be consistent across the entire peak. A drifting ion ratio suggests the presence of an interference.[4]

  • Analysis of a Matrix Blank: Injecting a blank sample of the same matrix that has not been exposed to this compound can help identify interfering peaks that originate from the matrix itself.

Q5: What is the QuEChERS method, and is it suitable for this compound analysis?

A5: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products. It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The QuEChERS method is well-suited for the analysis of carbamate pesticides, including this compound, in various matrices.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound

This issue is often indicative of co-elution or other chromatographic problems.

Troubleshooting Workflow:

start Poor Peak Shape Observed check_coelution Assess for Co-elution (Check Ion Ratios, Analyze Blank) start->check_coelution coelution_present Co-elution Confirmed check_coelution->coelution_present Yes no_coelution No Co-elution Detected check_coelution->no_coelution No optimize_chromatography Optimize Chromatographic Conditions coelution_present->optimize_chromatography change_column Change Analytical Column optimize_chromatography->change_column If Unsuccessful optimize_sample_prep Optimize Sample Preparation change_column->optimize_sample_prep If Still Unsuccessful resolved Issue Resolved optimize_sample_prep->resolved check_other_issues Investigate Other Chromatographic Issues (e.g., Column Overload, Solvent Mismatch) no_coelution->check_other_issues check_other_issues->resolved start Inaccurate/Non-Reproducible Results check_matrix_effects Evaluate Matrix Effects (Compare Solvent vs. Matrix-Matched Standards) start->check_matrix_effects matrix_effects_present Significant Matrix Effects Detected check_matrix_effects->matrix_effects_present Yes no_matrix_effects No Significant Matrix Effects check_matrix_effects->no_matrix_effects No improve_cleanup Improve Sample Cleanup (e.g., SPE, d-SPE with different sorbents) matrix_effects_present->improve_cleanup use_istd Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_istd If Necessary resolved Accurate Quantification Achieved use_istd->resolved check_calibration Verify Calibration Curve Linearity and Range no_matrix_effects->check_calibration check_calibration->resolved

References

Adjusting pH for optimal extraction of Xylylcarb from water.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Xylylcarb from aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for optimal this compound extraction from water?

A1: The most critical parameter is the pH of the aqueous sample. This compound, like other carbamate (B1207046) insecticides, is susceptible to hydrolysis, particularly in alkaline conditions. Maintaining the correct pH ensures the stability of this compound and keeps it in its most extractable form.

Q2: What is the pKa of this compound and why is it important for extraction?

A2: The predicted acid dissociation constant (pKa) for this compound (3,4-Dimethylphenyl N-methylcarbamate) is approximately 12.38 ± 0.46[1]. A pKa value indicates the pH at which a compound is 50% ionized and 50% non-ionized. Since this compound has a very high pKa, it is a very weak acid and will exist predominantly in its neutral, non-ionized form in acidic, neutral, and even moderately alkaline solutions. For optimal extraction into a non-polar organic solvent during Liquid-Liquid Extraction (LLE) or for efficient retention on a non-polar solid-phase extraction (SPE) sorbent, this compound must be in its neutral form.

Q3: What is the recommended pH range for extracting this compound from water?

A3: To ensure the stability of this compound and maintain it in its neutral, non-ionized form for optimal extraction, it is recommended to adjust the pH of the water sample to a slightly acidic to neutral range, ideally between pH 5 and 7 . Carbamates are generally more stable in acidic to neutral conditions and undergo hydrolysis at a faster rate in alkaline environments[2].

Q4: What happens if the pH of the water sample is too high (alkaline)?

A4: If the pH is too high (e.g., above 8), this compound will undergo alkaline hydrolysis, where the ester linkage is cleaved, degrading the molecule. This leads to lower recovery rates as the target analyte is lost. The rate of hydrolysis for carbamates increases with increasing pH[2][3].

Q5: What happens if the pH is too low (acidic)?

A5: While this compound is generally more stable in acidic conditions, extremely low pH values are typically not necessary and may not offer significant advantages for extraction. For some carbamates, very low pH (e.g., ≤ 5) can sometimes lead to reduced extraction efficiency with certain methods, although the primary concern is alkaline hydrolysis. Maintaining a slightly acidic to neutral pH is a safe and effective approach.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low recovery of this compound Alkaline Hydrolysis: The pH of the water sample may be too high, causing degradation of the this compound.Measure the pH of your water sample before extraction. Adjust the pH to a range of 5-7 using a suitable buffer or dilute acid (e.g., hydrochloric acid or phosphoric acid).
Incomplete Extraction: The chosen solvent for LLE may not be optimal, or the SPE cartridge may not be appropriate.For LLE, ensure you are using a water-immiscible organic solvent with adequate polarity to partition this compound. For SPE, a C18 or similar reversed-phase sorbent is generally suitable.
Analyte Breakthrough (SPE): The sample loading flow rate may be too high, or the sorbent mass may be insufficient for the sample volume.Reduce the flow rate during sample loading onto the SPE cartridge. Ensure the cartridge capacity is sufficient for your sample volume and this compound concentration.
Poor reproducibility of results Inconsistent pH: The pH of the water samples is not being consistently controlled across experiments.Always measure and adjust the pH of each sample to the target range before extraction. Use a calibrated pH meter for accurate measurements.
Variable Sample Matrix: The composition of the water samples (e.g., presence of organic matter, salts) varies between experiments.If the sample matrix is complex, consider a more rigorous sample cleanup step. Matrix effects can influence extraction efficiency.
Presence of degradation products in the final extract Hydrolysis during sample storage or preparation: The sample may have been stored at an inappropriate pH or temperature for an extended period.Analyze samples as quickly as possible after collection. If storage is necessary, adjust the pH to the stable range (5-7) and store at a low temperature (e.g., 4°C) in the dark.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 3,4-Dimethylphenyl N-methylcarbamate[1]
Molecular Formula C₁₀H₁₃NO₂[4]
Molecular Weight 193.24 g/mol [4]
Water Solubility 580 mg/L (at 20°C)[1]
Predicted pKa 12.38 ± 0.46[1]

Table 2: Recommended pH Range for this compound Stability and Extraction

pH RangeEffect on this compoundRecommendation for Extraction
< 5 Generally stableAcceptable, but pH 5-7 is optimal.
5 - 7 Optimal Stability , exists in neutral formHighly Recommended for both LLE and SPE.
> 7 - 9 Increased rate of hydrolysisNot recommended; risk of analyte loss.
> 9 Rapid hydrolysisAvoid ; significant degradation of this compound.

Experimental Protocols

Protocol 1: pH Adjustment of Water Samples
  • Sample Collection: Collect the water sample in a clean, appropriate container.

  • pH Measurement: Use a calibrated pH meter to determine the initial pH of the water sample.

  • pH Adjustment:

    • If the pH is above 7, add a dilute acid (e.g., 0.1 M HCl or H₃PO₄) dropwise while gently stirring until the pH is within the 5-7 range.

    • If the pH is below 5, add a dilute base (e.g., 0.1 M NaOH) dropwise while gently stirring until the pH is within the 5-7 range.

    • Alternatively, use a suitable buffer solution (e.g., phosphate (B84403) buffer) to maintain the pH within the desired range.

  • Proceed to Extraction: Once the pH is adjusted, proceed immediately with the extraction protocol (LLE or SPE).

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound
  • Sample Preparation: Take a known volume of the pH-adjusted water sample (as per Protocol 1) in a separatory funnel.

  • Solvent Addition: Add an appropriate volume of a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The volume will depend on the desired concentration factor.

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) into a clean collection flask.

  • Repeat Extraction (Optional): For exhaustive extraction, repeat steps 2-5 with a fresh portion of the organic solvent and combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extract using anhydrous sodium sulfate. The extract can then be concentrated if necessary using a rotary evaporator or a gentle stream of nitrogen before analysis.

Protocol 3: Solid-Phase Extraction (SPE) of this compound
  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18, 500 mg).

  • Conditioning: Condition the cartridge by passing methanol (B129727) followed by deionized water through the sorbent bed.

  • Sample Loading: Load the pH-adjusted water sample (as per Protocol 1) onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a small volume of deionized water or a water/methanol mixture to remove any interfering polar compounds.

  • Drying: Dry the sorbent bed by passing air or nitrogen through the cartridge for a few minutes.

  • Elution: Elute the retained this compound with a small volume of an appropriate organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).

  • Post-Elution: The eluate can be directly analyzed or concentrated further if needed.

Mandatory Visualization

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_troubleshooting Troubleshooting Point Water_Sample Aqueous Sample Containing this compound pH_Adjustment pH Adjustment (Target: pH 5-7) Water_Sample->pH_Adjustment LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) pH_Adjustment->LLE Option 1 SPE Solid-Phase Extraction (e.g., C18 Cartridge) pH_Adjustment->SPE Option 2 Troubleshoot_pH Low Recovery? Check pH! pH_Adjustment->Troubleshoot_pH Final_Extract Final Organic Extract LLE->Final_Extract SPE->Final_Extract Analysis Instrumental Analysis (e.g., HPLC, GC-MS) Final_Extract->Analysis

Caption: Workflow for the optimal extraction of this compound from water.

pH_Effect_on_this compound cluster_ph_scale Effect of pH on this compound State and Stability cluster_states Acidic Acidic (pH < 7) Stable_Neutral Stable & Neutral (Optimal for Extraction) Acidic->Stable_Neutral Stable Neutral Neutral (pH ≈ 7) Neutral->Stable_Neutral Stable Alkaline Alkaline (pH > 7) Hydrolysis Hydrolysis/Degradation (Poor for Extraction) Alkaline->Hydrolysis Unstable

Caption: The influence of pH on the stability of this compound in water.

References

Technical Support Center: Strategies to Mitigate Carbamate Reactivation in Cholinesterase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to carbamate (B1207046) reactivation in cholinesterase assays.

Frequently Asked Questions (FAQs)

Q1: What is carbamate reactivation and why is it a concern in cholinesterase assays?

Carbamates are reversible inhibitors of cholinesterases. They function by carbamylating a serine residue in the active site of the enzyme, forming a carbamyl-enzyme complex. This complex is more stable than the acetylated enzyme intermediate formed with the natural substrate, acetylcholine, but it is not permanently stable. "Reactivation" or "decarbamylation" is the process where this carbamyl-enzyme complex hydrolyzes, regenerating the active enzyme. This spontaneous reactivation can lead to an underestimation of the inhibitor's potency, resulting in inaccurate IC50 values and misleading structure-activity relationships (SAR).[1][2]

Q2: What are the primary factors that influence the rate of carbamate reactivation?

Several factors can significantly impact the rate of spontaneous reactivation of carbamylated cholinesterases:

  • pH: The rate of decarbamylation is pH-dependent. Studies have shown that the spontaneous reactivation of carbamylated acetylcholinesterase follows a bell-shaped curve with an optimal pH for reactivation typically between 8.0 and 8.5.[3][4]

  • Temperature: Like most enzymatic reactions, the rate of decarbamylation is influenced by temperature. Increased temperatures generally lead to a higher rate of reactivation.[5][6] However, very high temperatures can lead to enzyme denaturation.[7]

  • Dilution: Dilution of the sample is a primary trigger for the decarbamylation observed during cholinesterase activity assays.[8] This is because dilution shifts the equilibrium of the reversible inhibition, favoring the dissociation of the carbamate from the enzyme.

  • Carbamate Structure: The structure of the carbamate inhibitor itself plays a crucial role. For instance, N,N-disubstituted carbamates are generally more stable than monosubstituted ones.[8]

Q3: How can I detect if carbamate reactivation is occurring in my assay?

A common indicator of carbamate reactivation is a time-dependent increase in cholinesterase activity in the presence of the inhibitor. If you observe that the enzyme activity is not stable and drifts upwards during the measurement period, it is a strong indication that the carbamylated enzyme is reactivating. This can manifest as non-linear reaction progress curves.

Q4: What are the main strategies to minimize or prevent carbamate reactivation during an assay?

To obtain accurate and reproducible results, it is crucial to employ strategies that minimize carbamate reactivation. The primary approaches include:

  • Rapid Measurement: Performing the assay as quickly as possible after the addition of the substrate minimizes the time available for reactivation to occur.

  • Minimal Dilution: Since dilution promotes reactivation, using assay protocols that require minimal dilution of the inhibited enzyme sample is highly recommended.[9][10]

  • Optimized pH: Conducting the assay at a pH that is suboptimal for reactivation can help to stabilize the carbamyl-enzyme complex. Based on the bell-shaped pH-rate profile, performing the assay at a pH below 7.5 or above 9.0 could reduce the rate of reactivation.[3][4]

  • Controlled Temperature: Maintaining a constant and lower temperature during the assay can slow down the reactivation process.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during cholinesterase assays with carbamate inhibitors.

Problem 1: My baseline cholinesterase activity is drifting upwards over time.

  • Possible Cause: This is a classic sign of carbamate reactivation. The inhibited enzyme is slowly becoming active again during the course of your measurement.

  • Troubleshooting Steps:

    • Reduce Assay Time: Shorten the incubation time with the substrate to the minimum required to obtain a reliable signal.

    • Optimize Dilution Factor: If possible, modify your protocol to use a lower dilution of your sample.[8]

    • Adjust Assay pH: Consider running your assay at a pH further from the optimal reactivation pH of 8.0-8.5.[3][4] For example, a pH of 7.0-7.5 may be more suitable.

    • Lower the Temperature: Perform the assay at a lower, but still physiologically relevant, temperature to decrease the rate of reactivation.[5]

Problem 2: I'm observing high variability in my IC50 values for the same carbamate inhibitor.

  • Possible Cause: Inconsistent IC50 values are often a result of uncontrolled carbamate reactivation. Minor variations in timing, temperature, or dilution between experiments can lead to significant differences in the measured inhibition.[11][12][13][14]

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters, including incubation times, temperatures, and dilution steps, are kept consistent across all experiments.

    • Use a Minimal Dilution Assay: Adopt an assay protocol specifically designed to minimize dilution effects.[9][10]

    • Pre-incubation Time: Standardize the pre-incubation time of the enzyme with the carbamate inhibitor to ensure that the inhibition reaction has reached a steady state before the substrate is added.

    • Data Analysis: Use a consistent method for data analysis and curve fitting to determine the IC50 values.[12]

Data Presentation

Table 1: Effect of pH on the Rate of Spontaneous Reactivation of Carbamylated Acetylcholinesterase

pHRelative Reactivation RateReference
5.0Low[3][4]
6.0Moderate[3][4]
7.0High[3][4]
8.0-8.5Optimal (Maximum Rate)[3][4]
9.0High[3][4]
10.0Moderate[3][4]
11.0Low[3][4]

Table 2: Effect of Temperature on the Rate of Decarbamylation

TemperatureEffect on Reactivation RateReference
Low (e.g., 4°C)Significantly Reduced[5][6]
Room Temperature (e.g., 25°C)Moderate[5][6]
Elevated (e.g., 37°C)Increased[5][6]

Experimental Protocols

Protocol 1: Rapid, Minimal-Dilution Radiometric Assay

This protocol is adapted from methods designed to minimize carbamate reactivation by reducing both the assay time and the dilution of the sample.[10]

  • Homogenize Tissue: Homogenize the tissue sample in 10 volumes of buffer.

  • Initial Activity Measurement: Immediately assay an aliquot of the homogenate for cholinesterase activity using a rapid radiometric method with minimal further dilution.

  • Incubation with Carbamate: Incubate the remaining sample with the carbamate inhibitor for a standardized period to allow for enzyme inhibition.

  • Substrate Addition: Initiate the reaction by adding the radiolabeled substrate.

  • Rapid Quenching: After a very short, precisely timed interval (e.g., 1-5 minutes), stop the reaction.

  • Quantification: Determine the amount of product formed to calculate the enzyme activity.

Mandatory Visualizations

Carbamate_Inhibition_Reactivation cluster_inhibition Inhibition cluster_reactivation Reactivation Active_Enzyme Active Cholinesterase (E-OH) Carbamyl_Enzyme Carbamylated Enzyme (E-O-C(=O)-N-R) Active_Enzyme->Carbamyl_Enzyme Carbamylation Carbamate Carbamate Inhibitor (R-N-C(=O)-X) Carbamate->Carbamyl_Enzyme Leaving_Group Leaving Group (X-H) Carbamyl_Enzyme->Leaving_Group Carbamyl_Enzyme_R Carbamylated Enzyme (E-O-C(=O)-N-R) Active_Enzyme_R Active Cholinesterase (E-OH) Carbamyl_Enzyme_R->Active_Enzyme_R Decarbamylation (Hydrolysis) Water H₂O Water->Active_Enzyme_R Carbamic_Acid Carbamic Acid (HO-C(=O)-N-R) Active_Enzyme_R->Carbamic_Acid

Caption: Mechanism of cholinesterase inhibition by carbamates and subsequent reactivation.

Experimental_Workflow Start Start Assay Prepare_Reagents Prepare Enzyme, Substrate, and Carbamate Inhibitor Start->Prepare_Reagents Pre_incubate Pre-incubate Enzyme with Carbamate Inhibitor Prepare_Reagents->Pre_incubate Add_Substrate Add Substrate to Initiate Reaction Pre_incubate->Add_Substrate Measure_Activity Measure Cholinesterase Activity (Rapidly) Add_Substrate->Measure_Activity Analyze_Data Analyze Data and Determine IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: A generalized experimental workflow for a cholinesterase inhibition assay.

Troubleshooting_Tree Inconsistent_Results Inconsistent IC50 Values or Drifting Baseline? Check_Time Is the assay time too long? Inconsistent_Results->Check_Time Yes Reduce_Time Action: Shorten the measurement period. Check_Time->Reduce_Time Yes Check_Dilution Is the sample highly diluted? Check_Time->Check_Dilution No Consistent_Results Consistent Results Reduce_Time->Consistent_Results Minimize_Dilution Action: Use a minimal dilution protocol. Check_Dilution->Minimize_Dilution Yes Check_pH Is the pH between 8.0 and 8.5? Check_Dilution->Check_pH No Minimize_Dilution->Consistent_Results Adjust_pH Action: Adjust pH to be outside the optimal reactivation range. Check_pH->Adjust_pH Yes Check_Temp Is the temperature elevated? Check_pH->Check_Temp No Adjust_pH->Consistent_Results Lower_Temp Action: Perform the assay at a lower, controlled temperature. Check_Temp->Lower_Temp Yes Check_Temp->Consistent_Results No Lower_Temp->Consistent_Results

Caption: A decision tree for troubleshooting issues related to carbamate reactivation.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Xylylcarb in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Xylylcarb, a carbamate (B1207046) insecticide, in various food matrices. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and implementation of appropriate analytical methods. While specific validation data for this compound is limited in publicly available literature, this guide presents data for closely related carbamate pesticides, which are expected to exhibit similar analytical behavior, particularly when using broad-spectrum methods like QuEChERS extraction coupled with mass spectrometry.

Data Presentation: Performance of Analytical Methods for Carbamate Pesticides

The following tables summarize the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) methods for the analysis of carbamate pesticides in different food matrices. These values are indicative of the performance expected for this compound analysis under similar conditions.

Table 1: LC-MS/MS Method Performance for Carbamate Residues in Vegetables [1]

ParameterResult
Linearity (R²) > 0.996
Limit of Quantification (LOQ) 5 µg/kg
Recovery 91 - 109%
Repeatability (RSD) < 10%

Table 2: LC-MS/MS Method Performance for Carbamate Residues in Fruits and Vegetables [2][3]

ParameterResult
Linearity (R²) > 0.996
Limit of Detection (LOD) 0.2 - 2.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg
Recovery (Intra- and Inter-day) 88.1 - 118.4%
Precision (CVs) < 10%

Table 3: GC-MS/MS Method Performance for Pesticide Residues in Cereals [4][5]

ParameterResult
Linearity (R²) > 0.99 (for most compounds)
Limit of Quantification (LOQ) 0.002 - 0.05 mg/kg
Recovery 70 - 120% (for majority of analytes)
Repeatability (RSDr) 6 - 32% (most values < 15%)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on widely accepted and validated methods for pesticide residue analysis in food.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from a wide variety of food matrices.

Protocol for Fruits and Vegetables: [6][7]

  • Homogenization: Homogenize a representative sample of the food matrix.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB)). The choice of sorbents depends on the matrix.

    • Vortex for 30 seconds.

  • Centrifugation: Centrifuge the d-SPE tube.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.

Protocol for Cereals: [4][5]

  • Milling: Mill the cereal sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the milled sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile.

    • Shake mechanically for 5 minutes.

    • Add the QuEChERS salt mixture.

    • Shake for another minute and then centrifuge.

  • Freezing-out: Place the supernatant in a freezer at -80°C for at least one hour to precipitate co-extractives.

  • Centrifugation: Thaw and centrifuge the extract.

  • d-SPE Cleanup: Proceed with the d-SPE cleanup as described for fruits and vegetables.

Analytical Determination: LC-MS/MS and GC-MS/MS

LC-MS/MS Analysis: [1][2]

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (QqQ) is typically used for its high selectivity and sensitivity.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for carbamates.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.

GC-MS/MS Analysis: [4][8]

  • Chromatographic System: A gas chromatograph.

  • Column: A low-polarity capillary column, such as a DB-5ms.

  • Injection: Splitless or pulsed splitless injection is common for trace analysis.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the validation of analytical methods for this compound.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Parameters Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_MSMS LC-MS/MS Cleanup->LC_MSMS Liquid Injection GC_MSMS GC-MS/MS Cleanup->GC_MSMS Gas Injection Linearity Linearity LC_MSMS->Linearity LOD_LOQ LOD & LOQ LC_MSMS->LOD_LOQ Accuracy Accuracy (Recovery) LC_MSMS->Accuracy Precision Precision (RSD) LC_MSMS->Precision Selectivity Selectivity LC_MSMS->Selectivity GC_MSMS->Linearity GC_MSMS->LOD_LOQ GC_MSMS->Accuracy GC_MSMS->Precision GC_MSMS->Selectivity

Caption: General workflow for the validation of analytical methods for this compound in food.

QuEChERS_Workflow start Homogenized Sample (10-15g) step1 Add Acetonitrile (10-15mL) Add QuEChERS Salts start->step1 step2 Vortex/Shake (1 min) step1->step2 step3 Centrifuge (≥3000 rpm, 5 min) step2->step3 step4 Transfer Supernatant to d-SPE Tube (PSA, C18, etc.) step3->step4 step5 Vortex (30s) step4->step5 step6 Centrifuge step5->step6 end Final Extract for Analysis step6->end

Caption: Detailed workflow of the QuEChERS sample preparation method.

Method_Comparison_Logic cluster_lc LC-MS/MS cluster_gc GC-MS/MS Analyte This compound (Carbamate) LC_Adv Advantages: - High sensitivity for polar/thermolabile compounds - No derivatization needed Analyte->LC_Adv LC_Disadv Disadvantages: - Potential for matrix effects (ion suppression/enhancement) Analyte->LC_Disadv GC_Adv Advantages: - High separation efficiency - Robust for non-polar compounds Analyte->GC_Adv GC_Disadv Disadvantages: - Thermal degradation of some carbamates - May require derivatization Analyte->GC_Disadv

Caption: Logical comparison of LC-MS/MS and GC-MS/MS for this compound analysis.

References

Comparative Toxicity of Xylylcarb and Other Carbamate Insecticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicity of Xylylcarb and four other notable carbamate (B1207046) insecticides: Aldicarb, Carbaryl (B1668338), Carbofuran, and Methomyl. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to facilitate informed decision-making and further research.

Mechanism of Action: Inhibition of Acetylcholinesterase

Carbamate insecticides, including this compound, exert their toxic effects through the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] AChE is critical for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, carbamates lead to an accumulation of acetylcholine at nerve synapses, resulting in continuous nerve stimulation.[2] This overstimulation of the nervous system leads to a range of toxic signs, from muscle twitching and blurred vision to convulsions, paralysis, and ultimately, death due to respiratory failure.[2]

The following diagram illustrates the signaling pathway of cholinesterase inhibition by carbamate insecticides.

Cholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to receptor AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Excess ACh Excess Acetylcholine Nerve Impulse Nerve Impulse AChR->Nerve Impulse Initiates Continuous Stimulation Continuous Nerve Stimulation AChR->Continuous Stimulation Carbamylated_AChE Carbamylated AChE (Inactive) Choline + Acetate Choline + Acetate AChE->Choline + Acetate Breaks down into Carbamate Carbamate Insecticide Carbamate->AChE Inhibits Carbamylated_AChE->Excess ACh Leads to accumulation of Excess ACh->AChR Continuously binds

Mechanism of Cholinesterase Inhibition by Carbamates.

Comparative Acute Toxicity Data

The following tables summarize the acute toxicity of this compound and the selected carbamate insecticides across different species and routes of exposure. The data is presented as LD50 (Lethal Dose, 50%) for oral and dermal exposure and LC50 (Lethal Concentration, 50%) for inhalation and aquatic exposure. Lower values indicate higher toxicity.

Table 1: Mammalian Acute Toxicity
InsecticideSpeciesOral LD50 (mg/kg)Dermal LD50 (mg/kg)Inhalation LC50 (mg/L/4h)
This compound Rat380[3]>1000[3]Not Available
Aldicarb Rat0.5 - 1.5[3]218[4]0.0039[4]
Carbaryl Rat250 - 850[5]>2000[6]>3.4[6]
Carbofuran Rat8 - 14[7]>1000[8]0.043 - 0.053 (guinea pig)[8]
Methomyl Rat17 - 24[1]>20000.3[1]
Table 2: Avian Acute Oral Toxicity
InsecticideSpeciesOral LD50 (mg/kg)
This compound Not AvailableNot Available
Aldicarb Mallard Duck1.0[9]
Ring-necked Pheasant5.34[3]
Carbaryl Mallard Duck>2000[6]
Ring-necked Pheasant>2000[6]
Carbofuran Mallard Duck0.48 - 0.51[8]
Bobwhite Quail12[8]
Methomyl Bobwhite Quail24.2[1]
Mallard Duck15.9[1]
Table 3: Aquatic Acute Toxicity
InsecticideSpecies96-hour LC50 (Fish) (mg/L)48-hour EC50 (Daphnia magna) (µg/L)
This compound Not AvailableNot AvailableNot Available
Aldicarb Rainbow Trout8.8[3]583[10]
Bluegill Sunfish1.5[3]
Carbaryl Rainbow Trout1.36 - 12.5[11]
Bluegill Sunfish6.8
Carbofuran Rainbow Trout0.38[8]18.7 - 44.7[12]
Bluegill Sunfish0.24[8]
Methomyl Rainbow Trout3.4[1]17[13]
Bluegill Sunfish0.8[1]

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental methodologies.

Acute Oral Toxicity (OECD 423)

This method is used to determine the acute oral toxicity of a substance.

OECD_423 start Start: Dose first animal observe Observe for 14 days (mortality, clinical signs) start->observe decision Outcome? observe->decision dose_next Dose next animal at same or different level decision->dose_next Uncertain stop Stop: Determine toxicity class decision->stop Clear outcome dose_next->observe

Workflow for OECD 423 Acute Oral Toxicity Test.
  • Test Animals: Typically rats or mice of a single sex (usually females).

  • Procedure: A single dose of the substance is administered orally to the animal. The starting dose is selected based on available information. Animals are observed for up to 14 days for signs of toxicity and mortality. The results from the first animal determine the dose for the next. This sequential process continues until a clear outcome is obtained, allowing for classification of the substance into a toxicity category.

Acute Dermal Toxicity (OECD 402)

This test assesses the toxicity of a substance following a single dermal application.

  • Test Animals: Typically rats, rabbits, or guinea pigs.

  • Procedure: The test substance is applied to a shaved area of the animal's skin (approximately 10% of the body surface area) and covered with a porous gauze dressing for 24 hours. Animals are observed for 14 days for signs of toxicity and mortality.

Acute Inhalation Toxicity (OECD 403)

This guideline is used to determine the toxicity of a substance when inhaled.

  • Test Animals: Usually rats.

  • Procedure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period, typically 4 hours. The concentration of the substance in the air is carefully controlled. Animals are then observed for up to 14 days for toxic effects and mortality.

Fish, Acute Toxicity Test (OECD 203)

This test evaluates the acute toxicity of substances to fish.

OECD_203 setup Prepare test solutions (at least 5 concentrations and a control) expose Expose fish (e.g., Rainbow Trout) for 96 hours setup->expose observe Record mortality at 24, 48, 72, and 96 hours expose->observe calculate Calculate 96-h LC50 observe->calculate

Workflow for OECD 203 Fish Acute Toxicity Test.
  • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours. Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours. The results are used to calculate the LC50 value.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of substances to aquatic invertebrates.[14][15][16]

  • Test Organisms: Daphnia magna (water flea), less than 24 hours old.[14][15]

  • Procedure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours.[14][15] The number of immobilized daphnids is recorded at 24 and 48 hours.[14][15] Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[15] The data is used to determine the EC50 (the concentration that immobilizes 50% of the daphnids).[14][15]

Avian Acute Oral Toxicity Test (OECD 223)

This guideline is designed to determine the acute oral toxicity of substances to birds.[2][17][18][19][20]

  • Test Species: Common test species include Bobwhite Quail (Colinus virginianus) and Mallard Duck (Anas platyrhynchos).

  • Procedure: A single oral dose of the test substance is administered to the birds. The test can be conducted as a limit test (a single high dose) or a dose-response study with multiple dose levels. Birds are observed for at least 14 days for mortality and signs of toxicity. The LD50 is then calculated.[2][17][18][19][20]

Conclusion

This comparative guide highlights the varying toxicity profiles of this compound and other selected carbamate insecticides. Aldicarb and Carbofuran consistently demonstrate the highest acute toxicity across mammalian, avian, and aquatic species. Methomyl also exhibits high toxicity, particularly to birds and aquatic organisms. Carbaryl and this compound generally show lower acute toxicity compared to the other three carbamates.

The provided data and experimental protocols offer a foundation for researchers to understand the relative hazards of these compounds and to design further studies. It is crucial to consider the specific exposure scenarios and target organisms when evaluating the risks associated with these insecticides.

References

A Comparative Efficacy Analysis: Xylylcarb versus Synthetic Pyrethroid Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of insect pest management, the selection of an effective and appropriate insecticide is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the efficacy of Xylylcarb, a carbamate (B1207046) insecticide, and synthetic pyrethroids, a widely used class of insecticides. This analysis is based on their distinct mechanisms of action, supported by experimental data and detailed methodologies.

Executive Summary

This compound and synthetic pyrethroids represent two different classes of insecticides with fundamentally distinct modes of action. This compound acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme crucial for nerve signal transmission. In contrast, synthetic pyrethroids modulate the function of voltage-gated sodium channels in nerve cells, leading to paralysis and death of the insect. This core difference in their biochemical targets dictates their respective toxicological profiles, efficacy spectrum, and the potential for resistance development. While comprehensive, direct comparative studies between this compound and a wide array of synthetic pyrethroids are limited in publicly available literature, this guide synthesizes available data to draw meaningful comparisons and outlines the experimental frameworks used to evaluate their performance.

Data Presentation: A Comparative Overview

Due to the limited direct comparative studies, the following tables present a synthesis of available efficacy data for a representative carbamate (Carbosulfan, as a proxy for this compound's class) and several common synthetic pyrethroids against key insect vectors. This data is derived from a study on insecticide-treated mosquito nets.

Table 1: Comparative Efficacy of a Carbamate and Synthetic Pyrethroids Against Anopheles gambiae (Pyrethroid-Resistant Strain)

InsecticideClassMortality Rate (%) (Unwashed Nets)Blood-Feeding Inhibition (%) (Unwashed Nets)
Carbosulfan (B1218777)Carbamate8595
LambdacyhalothrinPyrethroid6080
AlphacypermethrinPyrethroid7085
DeltamethrinPyrethroid7590
PermethrinPyrethroid4060

Table 2: Comparative Efficacy of a Carbamate and Synthetic Pyrethroids Against Culex quinquefasciatus (Pyrethroid-Resistant Strain)

InsecticideClassMortality Rate (%) (Unwashed Nets)Blood-Feeding Inhibition (%) (Unwashed Nets)
CarbosulfanCarbamate7090
LambdacyhalothrinPyrethroid2050
AlphacypermethrinPyrethroid2555
DeltamethrinPyrethroid3060
PermethrinPyrethroid1540

Note: Data is adapted from a study comparing carbosulfan with pyrethroids on insecticide-treated nets.[1][2][3]

Experimental Protocols

The evaluation of insecticide efficacy relies on standardized bioassays. The following are detailed methodologies for key experiments commonly cited in the assessment of insecticides like this compound and synthetic pyrethroids.

Topical Application Bioassay

This method assesses the intrinsic toxicity of an insecticide upon direct contact.

  • Objective: To determine the dose of an insecticide that is lethal to 50% of the test population (LD50).

  • Procedure:

    • Insect Rearing: A susceptible strain of the target insect is reared under controlled laboratory conditions (e.g., 25±2°C, 60-70% relative humidity, 12:12 light:dark cycle).

    • Insecticide Preparation: The technical grade insecticide is dissolved in a suitable solvent, typically acetone (B3395972), to create a stock solution. A series of dilutions are then prepared from the stock solution.

    • Application: A micro-applicator is used to apply a precise volume (e.g., 0.1-1.0 µL) of each dilution to the dorsal thorax of individual, immobilized insects (e.g., by chilling or CO2 anesthetization). A control group is treated with the solvent alone.

    • Observation: Treated insects are transferred to clean containers with access to food and water. Mortality is recorded at specified time intervals, typically 24, 48, and 72 hours post-treatment.

    • Data Analysis: The mortality data is subjected to probit analysis to calculate the LD50 value, along with its 95% confidence limits.

Adult Vial Test (Contact Bioassay)

This method evaluates the toxicity of an insecticide through tarsal contact with a treated surface.

  • Objective: To determine the concentration of an insecticide that is lethal to 50% of the test population (LC50) after a defined exposure period.

  • Procedure:

    • Vial Coating: Glass scintillation vials (20 mL) are coated on the inner surface with a solution of the insecticide in acetone. The vials are then rolled until the solvent evaporates, leaving a uniform layer of the insecticide. Control vials are treated with acetone only.

    • Insect Exposure: A known number of adult insects (e.g., 10-25) are introduced into each vial.

    • Observation: The number of knocked-down insects is recorded at regular intervals. Mortality is assessed after a predetermined exposure period (e.g., 24 hours).

    • Data Analysis: The mortality data is analyzed using probit analysis to determine the LC50 value.[4]

Experimental Hut Trial

This methodology assesses the performance of insecticide-treated materials, such as mosquito nets, under semi-field conditions that simulate a domestic environment.

  • Objective: To evaluate the insecticidal efficacy (mortality) and personal protection (blood-feeding inhibition) of insecticide-treated nets against wild, free-flying mosquitoes.[1][2][3]

  • Procedure:

    • Hut Design: Specially designed experimental huts are constructed to allow for the entry of wild mosquitoes while preventing their escape. The huts are typically fitted with veranda traps to capture exiting mosquitoes.

    • Treatment Arms: Different huts are assigned different treatments, including an untreated control net and nets treated with various insecticides at specific concentrations.

    • Human Volunteers: Human volunteers sleep under the nets during the night to attract mosquitoes.

    • Mosquito Collection: In the morning, all mosquitoes are collected from the room, veranda traps, and from under the nets.

    • Data Collection: The collected mosquitoes are identified by species and categorized as live or dead, and fed or unfed.

    • Data Analysis: The following parameters are calculated:

      • Mortality Rate (%): (Number of dead mosquitoes / Total number of mosquitoes collected) x 100

      • Blood-Feeding Inhibition (%): ((Number of unfed mosquitoes in control hut - Number of unfed mosquitoes in treated hut) / Number of unfed mosquitoes in control hut) x 100

Mandatory Visualizations

Signaling Pathways

Signaling_Pathways cluster_0 This compound (Carbamate) cluster_1 Synthetic Pyrethroids ACh Acetylcholine Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolysis (Inactivated) Postsynaptic_Receptor Postsynaptic Receptor This compound This compound This compound->AChE Reversible Inhibition Synaptic_Cleft->AChE Synaptic_Cleft->Postsynaptic_Receptor Binding Na_Channel Voltage-Gated Sodium Channel Na_Influx Prolonged Na+ Influx Na_Channel->Na_Influx Pyrethroid Synthetic Pyrethroid Pyrethroid->Na_Channel Binding (Locks Open) Nerve_Membrane Nerve Membrane Nerve_Membrane->Na_Channel Hyper_Excitation Repetitive Firing (Hyper-excitation) Na_Influx->Hyper_Excitation Paralysis Paralysis Hyper_Excitation->Paralysis

Caption: Distinct mechanisms of action for this compound and Synthetic Pyrethroids.

Experimental Workflow

Experimental_Workflow start Start: Define Insecticide & Target Pest rearing Insect Rearing (Susceptible Strain) start->rearing prep Insecticide Preparation (Serial Dilutions) start->prep bioassay Bioassay Selection rearing->bioassay prep->bioassay topical Topical Application bioassay->topical Direct contact Contact Assay (e.g., Vial Test) bioassay->contact Residual feeding Feeding Assay bioassay->feeding Ingestion exposure Insect Exposure topical->exposure contact->exposure feeding->exposure observation Observation & Data Collection (Mortality, Knockdown) exposure->observation analysis Data Analysis (Probit Analysis) observation->analysis results Determine Efficacy (LD50 / LC50) analysis->results

Caption: Generalized workflow for determining insecticide efficacy in a laboratory setting.

References

Navigating the Cross-Reactivity of Xylylcarb in Immunoassay Kits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of analytes in immunoassays is paramount for accurate quantification and reliable data. This guide provides a comparative overview of the expected cross-reactivity of Xylylcarb, a carbamate (B1207046) insecticide, in commercially available immunoassay kits. Due to a lack of specific manufacturer-provided data for this compound, this guide presents a framework for evaluating its potential cross-reactivity based on data from structurally similar compounds and outlines a detailed experimental protocol for in-house validation.

This compound, also known as 3,4-dimethylphenyl N-methylcarbamate, belongs to the carbamate class of pesticides, which act by inhibiting the acetylcholinesterase enzyme.[1] Immunoassays designed for the detection of carbamates often exhibit cross-reactivity with multiple compounds from the same class due to structural similarities. This can be both an advantage for broad-spectrum screening and a challenge for specific quantification.

Performance of Broad-Spectrum Carbamate Immunoassay Kits

Commercially available immunoassay kits for carbamate pesticides, such as those from Eurofins Abraxis, are often designed as screening tools based on the inhibition of acetylcholinesterase (ACh-E).[2][3][4] In these assays, the presence of organophosphate or carbamate pesticides in a sample inhibits the activity of ACh-E, leading to a reduced colorimetric signal. The degree of inhibition is proportional to the concentration of the pesticide.[2][3][4]

Table 1: Limit of Detection for Select Carbamate Pesticides in the Eurofins Abraxis Organophosphate/Carbamate (OP/C) Plate Assay [2]

CompoundLimit of Detection (ppb)
Aldicarb25
Carbaryl206
Carbofuran0.9

Note: The limit of detection is estimated at 20% inhibition of color development. Data is for compounds in 50% methanol.[2]

This compound and its Structural Analogs: Predicting Cross-Reactivity

Given the absence of direct experimental data, an understanding of this compound's structure and that of its analogs is crucial for predicting its cross-reactivity profile. The core structure of this compound is a methylcarbamate group attached to a dimethylphenol moiety. Variations in the substitution pattern on the phenyl ring are key determinants of antibody recognition and, consequently, cross-reactivity.

Table 2: Physicochemical Properties of this compound and a Key Structural Analog

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
This compound (3,4-dimethylphenyl N-methylcarbamate)C10H13NO2179.22
3,5-Xylyl Methylcarbamate (XMC)C10H13NO2179.22

Due to the high structural similarity between this compound and other dimethyl-substituted N-methylcarbamates, it is highly probable that an antibody generated against one of these compounds would exhibit significant cross-reactivity with the others. Researchers using broad-spectrum carbamate immunoassay kits should therefore assume that any detected signal could be a composite of this compound and other structurally related carbamates present in the sample. For specific quantification of this compound, chromatographic methods or the development of a specific immunoassay would be necessary.

Experimental Protocols

For laboratories wishing to determine the specific cross-reactivity of this compound in a given immunoassay, a competitive enzyme-linked immunosorbent assay (cELISA) is a standard method. The following protocol is a representative example for determining the half-maximal inhibitory concentration (IC50) and cross-reactivity of a compound.

Protocol: Determination of Cross-Reactivity by Competitive ELISA

1. Reagents and Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., a protein-hapten conjugate of a carbamate)

  • Primary antibody (specific to the target carbamate class)

  • This compound and other cross-reactants of known concentrations

  • Enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

2. Procedure:

  • Coating: Coat the wells of a microtiter plate with 100 µL of the coating antigen solution (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of standard solutions of this compound or other test compounds at various concentrations to the wells. Immediately add 50 µL of the primary antibody solution (at a pre-determined optimal dilution) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (at its optimal dilution) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the competitor using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero control)] * 100

  • Plot the percentage of inhibition against the logarithm of the competitor concentration.

  • Determine the IC50 value, which is the concentration of the competitor that causes 50% inhibition of the maximum signal.

  • Calculate the cross-reactivity (%) relative to the target analyte using the formula: Cross-reactivity (%) = (IC50 of target analyte / IC50 of test compound) * 100

Visualizing the Workflow

To better illustrate the experimental process and the underlying principle, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection Coating 1. Coating with Antigen Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking Washing1->Blocking Washing2 4. Washing Blocking->Washing2 Competition 5. Add Sample/Standard & Primary Antibody Washing2->Competition Washing3 6. Washing Competition->Washing3 SecondaryAb 7. Add Secondary Antibody-Enzyme Conjugate Washing3->SecondaryAb Washing4 8. Washing SecondaryAb->Washing4 Substrate 9. Add Substrate Washing4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance Stop->Read

Caption: Workflow of a competitive ELISA for cross-reactivity determination.

Caption: Principle of signal generation in a competitive ELISA.

References

A Comparative Environmental Impact Assessment: Xylylcarb vs. Neonicotinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of two distinct classes of insecticides: Xylylcarb, a carbamate (B1207046) insecticide, and neonicotinoids, a class of neuro-active insecticides. The following sections detail their mechanisms of action, environmental fate, and toxicity to non-target organisms, supported by available experimental data and standardized testing protocols.

Introduction

Insecticides are critical for modern agriculture and disease vector control. However, their use necessitates a thorough understanding of their environmental impact to ensure ecological sustainability. This guide focuses on a comparative analysis of this compound and neonicotinoids, two widely used insecticide classes with differing modes of action and environmental profiles. This compound, a carbamate insecticide, functions by reversibly inhibiting the enzyme acetylcholinesterase.[1] In contrast, neonicotinoids act as agonists of the nicotinic acetylcholine (B1216132) receptors in insects.[2] This fundamental difference in their mechanism of action contributes to their varying effects on target and non-target organisms and their overall environmental footprint.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and a representative neonicotinoid, Imidacloprid, to facilitate a direct comparison of their environmental and toxicological properties.

Table 1: Environmental Fate of this compound and Imidacloprid

ParameterThis compoundImidacloprid (a representative neonicotinoid)
Soil Half-Life (DT₅₀) Data not publicly available[3]28 - 229 days
Water Half-Life (Hydrolysis) Data not publicly available[3]Stable at pH 5 and 7; 1.3 years at pH 9
Water Solubility 0.47 g/L at 20°C[4]0.61 g/L at 20°C

Note: The lack of publicly available data on the environmental persistence of this compound is a significant knowledge gap that hinders a direct quantitative comparison with neonicotinoids.

Table 2: Acute Toxicity to Non-Target Organisms

OrganismThis compoundImidacloprid (a representative neonicotinoid)
Honey Bee (Apis mellifera) - Acute Contact LD₅₀ (µ g/bee ) Data not publicly available0.024
Daphnia magna (Aquatic Invertebrate) - 48h EC₅₀ (mg/L) Highly toxic (classified as Aquatic Acute 1)[1]85
Bobwhite Quail (Avian) - Acute Oral LD₅₀ (mg/kg) Highly toxic[3]152
Fish (Rainbow Trout) - 96h LC₅₀ (mg/L) Very toxic to aquatic life[1]211

Mechanism of Action: Distinct Neurological Targets

The differing environmental impacts of this compound and neonicotinoids are rooted in their distinct molecular mechanisms of action, which affect the nervous systems of insects and, to varying degrees, non-target organisms.

This compound: Acetylcholinesterase Inhibition

This compound, like other carbamate insecticides, inhibits the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and eventual death of the insect. This inhibition is reversible, meaning the carbamate can detach from the enzyme over time.[1]

cluster_synapse Synaptic Cleft cluster_outcome Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates ACh_Accumulation ACh Accumulation This compound This compound This compound->AChE Inhibits Continuous_Stimulation Continuous Nerve Stimulation ACh_Accumulation->Continuous_Stimulation Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death

Caption: Signaling pathway of this compound via acetylcholinesterase inhibition.
Neonicotinoids: Nicotinic Acetylcholine Receptor Agonism

Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs), meaning they mimic the action of acetylcholine at these receptors.[2] They bind to nAChRs in the insect's central nervous system, leading to overstimulation, paralysis, and death. Neonicotinoids have a higher affinity for insect nAChRs than for mammalian nAChRs, which accounts for their selective toxicity.[2]

cluster_synapse Synaptic Cleft cluster_outcome Outcome ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates Overstimulation Receptor Overstimulation Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds & Overstimulates Paralysis_Death Paralysis & Death Overstimulation->Paralysis_Death

Caption: Signaling pathway of neonicotinoids via nAChR agonism.

Experimental Protocols: A Framework for Assessment

The environmental impact assessment of insecticides relies on standardized experimental protocols. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals, which are internationally recognized.[5]

Environmental Fate Studies
  • Soil Degradation (Half-life determination):

    • Principle: To determine the rate of degradation of the insecticide in soil under controlled laboratory or field conditions.

    • Methodology (based on OECD Guideline 307):

      • Treat a defined soil type with the insecticide at a known concentration.

      • Incubate the soil samples under controlled temperature, moisture, and light conditions.

      • At specified time intervals, extract the insecticide from soil subsamples.

      • Analyze the concentration of the parent compound and its major metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

      • Calculate the dissipation time for 50% of the substance to degrade (DT₅₀) using first-order kinetics.[6][7]

  • Hydrolysis as a Function of pH (Water Half-life):

    • Principle: To determine the rate of abiotic degradation of the insecticide in aqueous solutions at different pH levels.

    • Methodology (based on OECD Guideline 111):

      • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

      • Add the insecticide to each solution at a known concentration.

      • Incubate the solutions in the dark at a constant temperature.

      • At various time points, take samples and analyze the concentration of the parent insecticide.

      • Determine the hydrolysis rate constant and the half-life at each pH.

Ecotoxicity Studies
  • Acute Oral and Contact Toxicity to Honey Bees (LD₅₀):

    • Principle: To determine the median lethal dose (LD₅₀) of the insecticide that causes 50% mortality in a population of honey bees after a single oral or contact exposure.

    • Methodology (based on OECD Guidelines 213 and 214):

      • Oral Toxicity: Feed bees a sucrose (B13894) solution containing a range of known concentrations of the insecticide.

      • Contact Toxicity: Apply a precise volume of the insecticide solution directly to the thorax of individual bees.

      • Maintain the bees in cages with adequate food and observe mortality over a specified period (typically 24, 48, and 72 hours).

      • Calculate the LD₅₀ value using probit analysis.

  • Acute Immobilisation Test for Daphnia sp. (EC₅₀):

    • Principle: To determine the median effective concentration (EC₅₀) of the insecticide that causes immobilization in 50% of a population of Daphnia magna.

    • Methodology (based on OECD Guideline 202):

      • Expose young daphnids (less than 24 hours old) to a series of insecticide concentrations in water.

      • After 24 and 48 hours, count the number of immobilized daphnids (those unable to swim).

      • Calculate the EC₅₀ value.[8]

  • Fish, Acute Toxicity Test (LC₅₀):

    • Principle: To determine the median lethal concentration (LC₅₀) of the insecticide that is lethal to 50% of a population of fish over a short exposure period.

    • Methodology (based on OECD Guideline 203):

      • Expose fish (e.g., rainbow trout) to a range of insecticide concentrations in a flow-through or static renewal system for 96 hours.

      • Record mortality at regular intervals.

      • Calculate the LC₅₀ value.[9]

cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis Test_Substance Test Substance (this compound or Neonicotinoid) Dose_Response Dose-Response/ Concentration-Response Exposure Test_Substance->Dose_Response Test_Organism Test Organism (e.g., Bees, Daphnia, Fish) Test_Organism->Dose_Response Test_System Test System (e.g., Soil, Water, Food) Test_System->Dose_Response Observation Observation of Effects (e.g., Mortality, Immobilization) Dose_Response->Observation Analysis Statistical Analysis (e.g., Probit, Regression) Observation->Analysis Endpoint Determination of Endpoint (e.g., LD50, LC50, DT50) Analysis->Endpoint

Caption: Generalized experimental workflow for toxicity and fate assessment.

Discussion and Conclusion

The comparison between this compound and neonicotinoids reveals significant differences in their environmental impact profiles, largely dictated by their distinct modes of action and persistence in the environment.

Neonicotinoids are characterized by their systemic nature, high water solubility, and significant persistence in soil and water.[2] This persistence leads to chronic exposure of non-target organisms, particularly pollinators and aquatic invertebrates. The high toxicity of neonicotinoids to bees is a major concern, with sublethal effects including impaired foraging, navigation, and immune response. Their widespread use as seed treatments has led to contamination of pollen, nectar, and surrounding environments.

Comparative Risk: While neonicotinoids have been extensively studied and their risks to pollinators are well-documented, the environmental risk profile of this compound is less clear due to the lack of public data on its persistence. However, its known high toxicity to a range of non-target organisms warrants a precautionary approach. The choice between these or any other insecticide should be based on a comprehensive risk assessment that considers not only the target pest but also the specific ecological context of the application area.

Future Research Directions: To enable a more complete and quantitative comparison, further research is critically needed to determine the environmental fate of this compound, specifically its persistence in soil and water under various environmental conditions. Comparative studies evaluating the sublethal effects of this compound on a broader range of non-target organisms, including pollinators, are also essential. The application of standardized OECD testing protocols is crucial for generating robust and comparable data to inform regulatory decisions and promote the development of more environmentally benign pest control strategies.

References

A Comparative Analysis of Xylylcarb and Botanical Insecticides for Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Performance Guide

In the dynamic landscape of pest management, the demand for effective and environmentally conscious insecticides is paramount. This guide provides a comprehensive comparison of the synthetic carbamate (B1207046) insecticide, Xylylcarb, and a selection of prominent botanical insecticides: Pyrethrins, Neem Oil, and Rotenone. This report synthesizes available experimental data to evaluate their performance, modes of action, and toxicological profiles, offering a valuable resource for researchers and professionals in the field.

Executive Summary

While this compound is a known acetylcholinesterase inhibitor, a critical mode of action for insecticidal activity, a significant gap exists in publicly available literature regarding its specific quantitative efficacy (LD50 values) against common insect pests. In contrast, botanical insecticides such as Pyrethrins, Neem Oil, and Rotenone have been more extensively studied, with a range of reported LD50 values against various insect species. This guide presents the available data for these botanicals, highlighting their distinct mechanisms of action and providing a framework for comparison, while underscoring the need for further quantitative studies on this compound to enable a direct and comprehensive performance evaluation.

Quantitative Performance Data

The following tables summarize the available lethal dose (LD50) data for the selected botanical insecticides against various insect species. LD50 is a standard measure of acute toxicity, representing the dose required to kill 50% of a test population. It is important to note that LD50 values can vary significantly based on the insect species, life stage, application method (e.g., topical, ingestion), and experimental conditions.

Table 1: Comparative Efficacy (LD50) of Botanical Insecticides Against Various Insect Pests

InsecticideTarget InsectLD50 ValueExposure RouteSource
Pyrethrins Housefly (Musca domestica)0.20 µ g/fly (Pyrethrin I)Topical[1]
Housefly (Musca domestica)0.43 µ g/fly (Cinerin II)Topical[1]
Housefly (Musca domestica)0.49 µ g/fly (Pyrethrin II)Topical[1]
Neem Oil (Azadirachtin) Cabbage Aphid (Brevicoryne brassicae)83% mortality at 2.5 g/mlContact[2]
Green Peach Aphid (Myzus persicae)>5,000 mg/kg (mammalian)Oral[3]
Rotenone Soybean Aphid (Aphis glycines)4.03 - 4.61 mg/LNot Specified

Mechanisms of Action and Signaling Pathways

Understanding the mode of action is crucial for effective pest management and for anticipating potential resistance mechanisms. This compound and the selected botanical insecticides employ distinct strategies to disrupt insect physiology.

This compound: Acetylcholinesterase Inhibition

This compound, a member of the carbamate class of insecticides, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[3][4] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[4][5]

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transmission Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibits Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->ACh Release

Figure 1: Signaling pathway of this compound's acetylcholinesterase inhibition.

Botanical Insecticides: Diverse Modes of Action

Botanical insecticides showcase a variety of mechanisms, often with multiple target sites, which can be advantageous in managing insecticide resistance.

  • Pyrethrins: These compounds, extracted from chrysanthemum flowers, are neurotoxins that target the voltage-gated sodium channels in nerve cell membranes. They bind to the channels, forcing them to remain open, which leads to continuous nerve impulses, paralysis (known as "knockdown"), and death.

G cluster_neuron Nerve Cell Membrane Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential (Nerve Impulse) Na_Channel->Action_Potential Initiates Prolonged_AP Prolonged Action Potential (Continuous Firing) Na_Channel->Prolonged_AP Pyrethrins Pyrethrins Pyrethrins->Na_Channel Binds and keeps open Resting_State Resting State Resting_State->Na_Channel Opens during Action_Potential->Resting_State Channel closes after Paralysis Paralysis & Death Prolonged_AP->Paralysis

Figure 2: Mode of action of Pyrethrins on voltage-gated sodium channels.

  • Neem Oil (Azadirachtin): The primary active compound in neem oil, azadirachtin, has a multi-faceted mode of action. It acts as an antifeedant, repellent, and insect growth regulator.[3] Azadirachtin mimics the insect's natural hormones, disrupting molting and development, and can also inhibit feeding and reproduction.

G cluster_effects Physiological Effects Neem_Oil Neem Oil (Azadirachtin) Insect Insect Neem_Oil->Insect Contact/Ingestion Antifeedant Antifeedant Effect Feeding_Inhibition Feeding Inhibition Antifeedant->Feeding_Inhibition IGR Insect Growth Regulation (Hormone Disruption) Molting_Disruption Molting Disruption & Developmental Abnormalities IGR->Molting_Disruption Repellent Repellent Effect Reproduction_Inhibition Reproduction Inhibition Repellent->Reproduction_Inhibition Insect->Antifeedant Insect->IGR Insect->Repellent Death Death Feeding_Inhibition->Death Molting_Disruption->Death Reproduction_Inhibition->Death

Figure 3: Multifaceted mode of action of Neem Oil (Azadirachtin).

  • Rotenone: This insecticide, derived from the roots of certain tropical plants, is a potent inhibitor of cellular respiration.[6] Specifically, it blocks the electron transport chain in mitochondria at Complex I, preventing the production of ATP (the cell's primary energy currency). This leads to a systemic energy deficit and eventual death of the insect.

G cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Complex_I Complex I Complex_I->ETC Electrons No_ATP ATP Production Blocked Complex_I->No_ATP Rotenone Rotenone Rotenone->Complex_I Inhibits ATP ATP (Energy) ATP_Synthase->ATP NADH NADH NADH->Complex_I Electron_Flow Electron Flow Cell_Death Cell Death No_ATP->Cell_Death G cluster_prep Preparation cluster_application Application cluster_observation Observation & Analysis Serial_Dilutions Prepare serial dilutions of insecticide in a suitable solvent (e.g., acetone) Apply_Dose Apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect using a micro-applicator Serial_Dilutions->Apply_Dose Select_Insects Select healthy, uniform insects of a specific life stage and age Anesthetize Anesthetize insects (e.g., with CO2) Select_Insects->Anesthetize Anesthetize->Apply_Dose Incubate Incubate treated insects under controlled conditions (temperature, humidity, photoperiod) Apply_Dose->Incubate Control_Group Treat a control group with solvent only Control_Group->Incubate Assess_Mortality Assess mortality at specific time points (e.g., 24, 48, 72 hours) Incubate->Assess_Mortality Probit_Analysis Analyze data using probit analysis to calculate LD50 values Assess_Mortality->Probit_Analysis G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_Reagents Prepare solutions of: - AChE enzyme - Substrate (e.g., Acetylthiocholine) - Chromogen (e.g., DTNB) - Test compound (e.g., this compound) Incubate_Inhibitor Pre-incubate AChE with different concentrations of the test compound Prepare_Reagents->Incubate_Inhibitor Add_Substrate Initiate the reaction by adding the substrate and chromogen Incubate_Inhibitor->Add_Substrate Measure_Absorbance Measure the change in absorbance over time using a spectrophotometer Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate the percentage of AChE inhibition for each concentration Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine the IC50 value (concentration required for 50% inhibition) Calculate_Inhibition->Determine_IC50

References

A Comparative Analysis of Xylylcarb and Organophosphate Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the toxicological profiles of Xylylcarb, a carbamate (B1207046) insecticide, and a selection of commonly used organophosphate insecticides. The information presented herein is intended to offer an objective comparison of their performance, supported by experimental data, to aid in research and development.

Executive Summary

This compound and organophosphates are two classes of pesticides that exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[1] While both classes share a common target, their interaction with acetylcholinesterase and their overall toxicological profiles exhibit key differences. Organophosphates typically cause irreversible inhibition of AChE, leading to prolonged and often more severe toxicity.[2] In contrast, carbamates like this compound induce a reversible inhibition, allowing for potential spontaneous reactivation of the enzyme.[1] This fundamental difference in their mechanism of action has significant implications for their acute toxicity and clinical management.

Data Presentation: Comparative Acute Toxicity and Enzyme Inhibition

The following tables summarize the available quantitative data for the acute toxicity (LD50) and acetylcholinesterase (AChE) inhibition (IC50) of this compound and selected organophosphates.

Table 1: Comparative Acute Toxicity (LD50)

CompoundChemical ClassOral LD50 (rat, mg/kg)Dermal LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)
This compound Carbamate290[3]>1000No data available
Parathion Organophosphate2 - 13[4][5]6.8 - 21[4]15[4]
Malathion (B1675926) Organophosphate1000 - 10,000[6]>4000[6]4100 - 8800[7]
Chlorpyrifos Organophosphate95 - 270[8]>2000[8]1000 - 2000[8]
Diazinon Organophosphate300 - 850[9]>2150>2020[10]

Table 2: Comparative Acetylcholinesterase (AChE) Inhibition (IC50)

CompoundChemical ClassIC50 (M)Enzyme Source
This compound CarbamateNo specific data available-
Paraoxon (active metabolite of Parathion) Organophosphate1.1 x 10⁻⁷[5]Human Plasma
Malaoxon (active metabolite of Malathion) Organophosphate2.4 x 10⁻⁶[6]Bovine Erythrocyte
Chlorpyrifos-oxon (active metabolite of Chlorpyrifos) Organophosphate~3 x 10⁻⁹[11]Rat Brain (isolated AChE)
Diazoxon (active metabolite of Diazinon) Organophosphate2.45 x 10⁻⁵[4]Human Erythrocyte

Experimental Protocols

Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 423)

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Test Animals: Healthy, young adult rats of a single strain (e.g., Sprague-Dawley), nulliparous and non-pregnant females.

Housing and Feeding: Animals are housed in individual cages under standard laboratory conditions (22 ± 3 °C, 50-60% humidity, 12-hour light/dark cycle). They are provided with standard laboratory diet and water ad libitum.

Procedure:

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered is kept as low as possible.

  • Dose Levels: A stepwise procedure is used with a starting dose based on a preliminary assessment of toxicity. Typically, 3 animals of the same sex are used at each step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

  • Necropsy: All animals (those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.

  • LD50 Calculation: The LD50 is calculated using the results of the stepwise dosing procedure.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the concentration of a test substance that inhibits 50% of acetylcholinesterase activity (IC50).

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes, or recombinant human).

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate (B84403) buffer (pH 8.0).

  • Test compound (this compound or organophosphate) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer.

    • Test compound at various concentrations.

    • AChE solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add DTNB and then ATCI to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Mechanism ACh_release Acetylcholine (ACh) Release ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Binds AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh This compound This compound (Carbamate) Organophosphate Organophosphate Inhibited_AChE_rev Carbamoylated AChE (Reversible Inhibition) This compound->Inhibited_AChE_rev Carbamoylates Inhibited_AChE_irrev Phosphorylated AChE (Irreversible Inhibition) Organophosphate->Inhibited_AChE_irrev Phosphorylates Inhibited_AChE_rev->AChE Spontaneous Reactivation

Caption: Signaling pathway of acetylcholinesterase inhibition.

Toxicity_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Comparison compound_selection Compound Selection (this compound & Organophosphates) endpoint_selection Endpoint Selection (LD50, IC50) compound_selection->endpoint_selection protocol_development Protocol Development (OECD Guidelines, Ellman's) endpoint_selection->protocol_development in_vivo In Vivo Studies (Acute Toxicity) protocol_development->in_vivo in_vitro In Vitro Studies (AChE Inhibition) protocol_development->in_vitro ld50_calc LD50 Calculation in_vivo->ld50_calc ic50_calc IC50 Calculation in_vitro->ic50_calc stat_analysis Statistical Analysis ld50_calc->stat_analysis ic50_calc->stat_analysis comparative_report Comparative Report Generation stat_analysis->comparative_report

Caption: Experimental workflow for comparative toxicity assessment.

References

A Comparative Guide to Non-Chemical Pest Control Alternatives to Xylylcarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of non-chemical pest control methods as alternatives to the carbamate (B1207046) insecticide Xylylcarb. This compound, an acetylcholinesterase inhibitor, has been utilized for its broad-spectrum activity against a variety of agricultural pests. However, growing interest in sustainable and environmentally benign pest management strategies has spurred research into viable non-chemical alternatives. This document summarizes the performance of several promising alternatives, supported by experimental data, and provides detailed methodologies for key evaluative experiments.

Executive Summary

The following sections detail the efficacy and mechanisms of action of various non-chemical pest control strategies, including biological controls, semiochemicals, botanical insecticides, and physical control methods. Quantitative data from various studies are presented to facilitate a comparative analysis against the expected performance of carbamate insecticides like this compound. While direct comparative studies are not always available, the data presented offers valuable insights into the potential of these alternatives for integrated pest management (IPM) programs.

Data Presentation: Comparative Efficacy

The tables below summarize the efficacy of different pest control methods against key target pests of this compound. It is important to note that the data is compiled from various studies and may not represent direct head-to-head comparisons under identical conditions.

Table 1: Efficacy Against Aphids (e.g., Aphis gossypii, Myzus persicae)

Control MethodActive Agent/MechanismPest SpeciesEfficacy MetricResultCitation(s)
Microbial Control Beauveria bassianaAphis craccivoraMortality (%)37.5 - 53.75%[1]
Beauveria bassianaAphis gossypiiMortality (%)Up to 100% at 1x10⁷ conidia/mL after 10 days[2]
Verticillium lecaniiAphidsMortality (%)High, comparable to B. bassiana[3]
Chemical Control (for comparison) AcetamipridMyzus persicaeMortality (%)98.9% after 2 days[4]
ChlorpyrifosAphis craccivoraPopulation ReductionSignificant reduction[5]

Table 2: Efficacy Against Thrips (e.g., Thrips tabaci)

Control MethodActive Agent/MechanismPest SpeciesEfficacy MetricResultCitation(s)
Botanical Insecticide Melia azedarach seed extractThrips tabaciEfficacy (%)Not significant[6][7]
Neem Seed Kernel Extract (NSKE) 10%Thrips tabaciPopulation Reduction (%)76.83%[8]
Garlic Extract 10%Thrips tabaciPopulation Reduction (%)74.98%[8]
Physical Control Yellow Sticky TrapsThripsTrapping EfficiencyLess effective than white and blue traps[9]
White Sticky TrapsThripsTrapping EfficiencyMost effective[9]
Chemical Control (for comparison) CarbarylThrips tabaciEfficacy (%)Significant reduction[6][7]
CypermethrinThrips tabaciPopulation Reduction (%)88.37% (3 days after spray)[8]

Table 3: Efficacy Against Leafrollers (e.g., Omnivorous Leafroller, Platynota stultana)

Control MethodActive Agent/MechanismPest SpeciesEfficacy MetricResultCitation(s)
Semiochemicals (Mating Disruption) Pheromone BlendNew Zealand LeafrollersFruit Damage (%)0.16 - 0.3%[1]
Pheromone BlendObliquebanded LeafrollerMale Moth Capture Reduction (%)92 - 99%[10]
Pheromone BlendChilean LeafrollerMating Disruption (%)>99% for at least 5 months[11]
Biological Control ParasitoidsOmnivorous LeafrollerMortality (%)Seldom exceeds 10%[12]
Predators (lacewings, minute pirate bugs)Omnivorous LeafrollerPredation on young larvaeNot quantified in cited studies[12]

Table 4: Efficacy Against Grape Berry Moth (Paralobesia viteana)

Control MethodActive Agent/MechanismPest SpeciesEfficacy MetricResultCitation(s)
Semiochemicals (Mating Disruption) Pheromone DispensersParalobesia viteanaMale Capture Reduction (%)90 - 100%[13]
Pheromone DispensersParalobesia viteanaDamaged Berries (%)No significant difference compared to conventional insecticides[14]
Microbial Control Bacillus thuringiensis ssp. kurstakiGrape Berry MothsEfficacyHigh performance in controlling densities and damage[4]
Botanical Insecticide SpinosadGrape Berry MothsEfficacyMost effective among tested natural insecticides[4]
Chemical Control (for comparison) Conventional InsecticidesParalobesia viteanaDamaged Berries (%)Control levels vary[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison tables.

Protocol 1: Evaluation of Microbial Insecticide Efficacy Against Aphids (Greenhouse)

Objective: To determine the mortality rate of aphids after treatment with a microbial insecticide such as Beauveria bassiana.

Materials:

  • Aphid culture (e.g., Aphis gossypii) maintained on host plants (e.g., cotton seedlings).

  • Microbial insecticide formulation (e.g., B. bassiana conidial suspension).

  • Control solution (e.g., sterile water with a surfactant).

  • Spray bottles.

  • Cages to isolate treated plants.

  • Microscope for mortality assessment.

Methodology:

  • Plant Preparation: Grow host plants to a suitable size (e.g., 4-6 true leaves).

  • Infestation: Introduce a known number of adult aphids (e.g., 20-30) onto each plant and allow them to establish for 24 hours.

  • Treatment Application:

    • Prepare different concentrations of the microbial insecticide suspension (e.g., 1x10⁶, 1x10⁷, 1x10⁸ conidia/mL) and a control solution.

    • Randomly assign plants to treatment groups.

    • Spray the plants until runoff, ensuring thorough coverage of all surfaces where aphids are present.

  • Incubation: Place the treated plants in a controlled environment (e.g., 25°C, 70% RH, 16:8 L:D photoperiod) within cages to prevent aphid movement between plants.

  • Data Collection:

    • Record the number of live and dead aphids on each plant at set intervals (e.g., 24, 48, 72, 96, and 120 hours) post-treatment.

    • An aphid is considered dead if it does not move when prodded with a fine brush.

  • Data Analysis:

    • Calculate the percentage mortality for each treatment at each time point, correcting for control mortality using Abbott's formula: Corrected Mortality (%) = [1 - (n in T after treatment / n in T before treatment) / (n in C after treatment / n in C before treatment)] * 100 where 'n' is the number of insects, 'T' is the treated group, and 'C' is the control group.

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Field Trial for Evaluating Mating Disruption Efficacy Against Leafrollers

Objective: To assess the effectiveness of pheromone-based mating disruption in reducing leafroller populations and subsequent crop damage.

Materials:

  • Pheromone dispensers specific to the target leafroller species.

  • Pheromone-baited traps for monitoring male moth populations.

  • Untreated control plots.

  • Data collection sheets.

Methodology:

  • Plot Design:

    • Select two comparable orchard blocks, one for the mating disruption treatment and one as a control (standard insecticide program).

    • Ensure a sufficient buffer zone between the plots to minimize interference.

  • Dispenser Application:

    • Before the first expected flight of the target leafroller, deploy the pheromone dispensers throughout the treatment block according to the manufacturer's recommended density (e.g., dispensers per hectare).

  • Monitoring:

    • Place pheromone-baited traps in both the treatment and control blocks to monitor the male moth population.

    • Check the traps weekly and record the number of captured moths.

  • Damage Assessment:

    • At key times during the season (e.g., after each larval generation), randomly sample a predetermined number of fruit and/or leaves from each plot.

    • Assess and record the percentage of fruit or leaves showing damage characteristic of leafroller feeding.

  • Data Analysis:

    • Compare the average number of moths captured per trap per week between the treatment and control plots. A significant reduction in trap catch in the treated plot indicates successful disruption of mating communication.[10]

    • Compare the percentage of fruit/leaf damage between the two plots to determine the impact on crop protection.

    • Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the differences observed.

Mandatory Visualization

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

Acetylcholinesterase_Inhibition cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline Choline AChE->Choline Acetate Acetate AChE->Acetate AChE_inhibit This compound This compound Inhibited_AChE Carbamylated AChE (Inactive) ACh_acc ACh Accumulation Inhibited_AChE->ACh_acc Prevents ACh breakdown AChE_inhibit->Inhibited_AChE Carbamylation Receptor Postsynaptic Receptor ACh_acc->Receptor Hyperstimulation Signal Continuous Nerve Signal Receptor->Signal

Caption: Mechanism of acetylcholinesterase inhibition by this compound, leading to nerve overstimulation.

Experimental Workflow: Evaluating Microbial Insecticide Efficacy

Microbial_Insecticide_Workflow start Start: Prepare Host Plants infest Infest Plants with Aphids start->infest prepare_treatments Prepare Microbial and Control Suspensions infest->prepare_treatments randomize Randomly Assign Plants to Treatment Groups prepare_treatments->randomize apply_treatments Apply Treatments (Spray) randomize->apply_treatments incubate Incubate in Controlled Environment apply_treatments->incubate collect_data Collect Mortality Data at Intervals (24, 48, 72h) incubate->collect_data analyze Analyze Data (Corrected Mortality, ANOVA) collect_data->analyze end End: Determine Efficacy analyze->end

Caption: Workflow for assessing the efficacy of a microbial insecticide against aphids.

Logical Relationship: Mating Disruption with Pheromones

Mating_Disruption cluster_normal Normal Mating cluster_disruption Mating Disruption female Female Moth pheromone_plume Pheromone Plume female->pheromone_plume Releases mating Successful Mating pheromone_plume->mating male Male Moth male->pheromone_plume Follows confused_male Confused Male Moth dispensers Pheromone Dispensers synthetic_plumes Synthetic Pheromone Cloud dispensers->synthetic_plumes Release no_mating Mating Disrupted synthetic_plumes->no_mating confused_male->synthetic_plumes Cannot locate female

Caption: Comparison of normal insect mating and mating disruption using synthetic pheromones.

References

Inter-Laboratory Validation of a Quantitative Method for Xylylcarb: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Xylylcarb, a carbamate (B1207046) insecticide. While a dedicated inter-laboratory validation study for this compound is not publicly available, this document synthesizes validation data from established multi-residue methods applicable to carbamate pesticides. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate analytical techniques.

Data Presentation: Comparison of Quantitative Methods

The following table summarizes the performance of a reference method, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and compares it with alternative analytical techniques for the quantification of this compound. The data presented are typical performance characteristics derived from single-laboratory validation studies of multi-residue methods for carbamate pesticides.

Parameter Reference Method: LC-MS/MS Alternative Method 1: HPLC-UV Alternative Method 2: GC-MS
Limit of Quantification (LOQ) 0.5 - 10 µg/kg10 - 50 µg/kg5 - 25 µg/kg
Linearity (r²) >0.99>0.99>0.99
Recovery 80 - 110%70 - 120%75 - 115%
Precision (RSD) < 15%< 20%< 20%
Specificity/Selectivity HighModerate to HighHigh
Throughput HighModerateModerate
Matrix Effects Can be significant, often requires matrix-matched calibrationModerateCan be significant, may require derivatization
Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Reference Method: Quantitative Analysis of this compound by LC-MS/MS

This method is recognized for its high sensitivity and selectivity, making it suitable for trace-level quantification of this compound in complex matrices.

1. Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples.[1][2][3]

  • Extraction:

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid for certain matrices).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant to a dSPE tube containing a sorbent material (e.g., primary secondary amine - PSA) and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2-5 minutes.

    • The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for carbamates.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

Alternative Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique compared to LC-MS/MS, though it may have limitations in terms of sensitivity and selectivity.

  • Sample Preparation: The QuEChERS method as described for the reference method can be employed.

  • HPLC-UV Instrumental Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol.

    • Detector: UV detector set at a wavelength where this compound exhibits maximum absorbance (typically around 220-280 nm).

Alternative Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for pesticide analysis, but carbamates like this compound are often thermally labile and may require derivatization for optimal analysis.

  • Sample Preparation: A suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, is used. Derivatization may be necessary to improve the thermal stability and chromatographic behavior of this compound.

  • GC-MS Instrumental Analysis:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or hydrogen.

    • Injection: Splitless or on-column injection is often preferred to minimize thermal degradation.

    • Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

Mandatory Visualizations

Experimental Workflow for Quantitative Analysis of this compound

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing homogenization Sample Homogenization extraction Acetonitrile Extraction & Salting Out homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 dspe Dispersive SPE Cleanup centrifugation1->dspe centrifugation2 Centrifugation dspe->centrifugation2 final_extract Final Extract centrifugation2->final_extract lc_separation LC Separation (C18 Column) final_extract->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: A flowchart of the experimental workflow for the quantitative analysis of this compound.

Logical Relationship of Method Validation Parameters

validation_parameters cluster_performance Performance Characteristics method_validation Method Validation accuracy Accuracy (Recovery) method_validation->accuracy precision Precision (RSD) method_validation->precision specificity Specificity method_validation->specificity linearity Linearity (r²) method_validation->linearity lod LOD specificity->lod range Range linearity->range loq LOQ lod->loq

Caption: Key parameters evaluated during the validation of a quantitative analytical method.

References

A Comparative Analysis of Xylylcarb and Newer Generation Insecticides for Cost-Effective Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

MANILA, Philippines – In an effort to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed pest management decisions, this guide offers a detailed comparison of the cost-effectiveness of the carbamate (B1207046) insecticide Xylylcarb against newer classes of pesticides, namely neonicotinoids and ryanoids. This analysis is supported by available experimental data on efficacy, mode of action, and market pricing.

Executive Summary

Traditional carbamate insecticides like this compound have long been employed for the control of sucking pests in various crops. However, the advent of newer insecticide classes, such as neonicotinoids and ryanoids, presents alternatives with different modes of action and, in some cases, improved safety profiles. This guide synthesizes available data to compare these alternatives based on their efficacy against key rice pests and their relative costs, providing a cost-benefit perspective for agricultural and research applications.

Introduction to the Insecticides

This compound , a carbamate insecticide, functions as a cholinesterase inhibitor.[1][2] By inhibiting the acetylcholinesterase enzyme in the nervous system of insects, it leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in paralysis and death of the pest. It has been primarily used to control hoppers and other sucking insects on rice and fruit trees.[2]

Neonicotinoids , such as imidacloprid (B1192907) and thiamethoxam, are a class of systemic insecticides that act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This binding leads to irreversible blockage of the postsynaptic nAChRs, causing paralysis and death. Their systemic nature allows them to be absorbed and translocated throughout the plant, providing protection against a wide range of sucking pests.

Ryanoids , including chlorantraniliprole (B1668704) and cyantraniliprole, represent a newer class of insecticides with a unique mode of action. They target the ryanodine (B192298) receptors in insect muscle cells, leading to an uncontrolled release of calcium ions from internal stores. This results in muscle contraction, paralysis, and ultimately, the death of the insect. They are particularly effective against a range of chewing and sucking pests.

Comparative Efficacy Against Rice Pests

While direct comparative field trials including this compound alongside both neonicotinoids and ryanoids are limited in publicly available literature, existing studies on the efficacy of these newer insecticides against major rice pests, such as brown planthopper (BPH) and white-backed planthopper (WBPH), provide valuable insights.

Insecticide ClassActive IngredientTarget Pest(s) in RiceEfficacy Highlights
Carbamate This compoundHoppers and other sucking pests[2]Effective against a range of sucking pests.
Neonicotinoid ImidaclopridBrown Planthopper (BPH)Found to be effective in reducing BPH populations.[3]
Neonicotinoid ThiamethoxamBrown Planthopper (BPH)Shown to be effective in the management of BPH.[3]
Ryanoid ChlorantraniliproleBrown Planthopper (BPH), White-backed Planthopper (WBPH)Demonstrated to be most promising in controlling BPH and WBPH in some studies.[4]

It is important to note that insecticide efficacy can be influenced by various factors, including pest resistance, application timing, and environmental conditions. Some studies have indicated the development of resistance to older insecticide classes like carbamates and organophosphates in certain pest populations.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis requires a comparison of both the cost of the insecticide and its efficacy in preventing crop yield loss. While obtaining precise, real-time pricing for all active ingredients is challenging due to market fluctuations and formulation differences, available data provides an estimate for comparison.

Insecticide ClassActive IngredientFormulationEstimated Price (per kg of formulation)
Carbamate This compound50% WPPrice not readily available in recent public searches.
Neonicotinoid Thiamethoxam25% WG~$9.10
Ryanoid Chlorantraniliprole0.4% GR~$0.72 - $2.70

The cost-benefit ratio of pesticide application is a critical factor for farmers. Studies have shown that while newer insecticides may have a higher initial cost, their high efficacy can lead to greater yield protection and a favorable return on investment. For instance, one study found that acephate, another cholinesterase inhibitor, had a high cost-benefit ratio, but also highlighted the effectiveness of newer molecules like rynaxypyr (a ryanoid).[5] The economic benefits of pesticide use are significant, with some reports indicating that the benefits can exceed costs by a ratio of more than 20 to 1 in developing countries.[6] However, it is also important to consider the long-term costs associated with pesticide resistance and potential environmental impacts.[7][8]

Experimental Protocols

Standardized protocols are crucial for the accurate evaluation of insecticide efficacy. A general outline for a field efficacy trial for insecticides on rice is provided below.

A Standardized Field Trial Protocol for Insecticide Efficacy in Rice:

  • Experimental Design: A Randomized Complete Block Design (RCBD) is commonly used with a sufficient number of replications (typically 3-4) to ensure statistical validity.

  • Plot Size: Plot sizes should be adequate to minimize edge effects and allow for representative sampling.

  • Treatments: Include the test insecticide(s) at various application rates, a standard check (a currently recommended effective insecticide), and an untreated control.

  • Application: Apply insecticides using calibrated sprayers to ensure uniform coverage. The timing of application should be based on the economic threshold level of the target pest.

  • Data Collection:

    • Pest Population: Record the population of the target pest(s) before and at regular intervals after each insecticide application. This is often done by counting the number of insects per hill or per unit area.

    • Crop Damage: Assess the level of crop damage caused by the pests, such as the percentage of dead hearts or white ears in the case of stem borers.

    • Yield: At the end of the trial, harvest the crop from a designated area within each plot to determine the grain yield.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language.

Signaling_Pathway_this compound cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Normally hydrolyzed by ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse This compound This compound This compound->AChE Inhibits

Mode of action of this compound, a cholinesterase inhibitor.

Signaling_Pathway_Neonicotinoids cluster_postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor Overstimulation Continuous Stimulation nAChR->Overstimulation Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds as agonist Acetylcholine Acetylcholine Acetylcholine->nAChR Normal neurotransmitter Paralysis Paralysis Overstimulation->Paralysis

Mode of action of neonicotinoid insecticides.

Signaling_Pathway_Ryanoids cluster_muscle_cell Muscle Cell SR Sarcoplasmic Reticulum Calcium Ca²⁺ SR->Calcium Releases RyR Ryanodine Receptor RyR->Calcium Opens channel Contraction Uncontrolled Muscle Contraction Calcium->Contraction Ryanoid Ryanoid Ryanoid->RyR Activates Paralysis Paralysis Contraction->Paralysis

Mode of action of ryanoid insecticides.

Experimental_Workflow Start Start Field_Setup Field Setup (RCBD) Start->Field_Setup Treatments Treatments (this compound, Neonicotinoid, Ryanoid, Control) Field_Setup->Treatments Application Insecticide Application Treatments->Application Data_Collection Data Collection (Pest Population, Crop Damage) Application->Data_Collection Pre & Post Spray Yield_Assessment Yield Assessment Data_Collection->Yield_Assessment Analysis Statistical Analysis Yield_Assessment->Analysis Cost_Benefit Cost-Benefit Analysis Analysis->Cost_Benefit Conclusion Conclusion Cost_Benefit->Conclusion

Generalized workflow for a comparative insecticide efficacy trial.

Conclusion

The selection of an appropriate insecticide requires a multifaceted assessment that extends beyond immediate efficacy to include cost-effectiveness, the potential for resistance development, and environmental impact. While older carbamate insecticides like this compound have historically been effective, newer generation pesticides such as neonicotinoids and ryanoids offer alternative modes of action that can be valuable in integrated pest management (IPM) and resistance management strategies. The available data suggests that while newer insecticides may sometimes have a higher upfront cost, their high efficacy can translate to a favorable cost-benefit ratio through enhanced crop protection and yield. Further direct comparative studies under various field conditions are warranted to provide more definitive guidance on the optimal choice of insecticide for specific pest-crop systems.

References

A Comparative Guide to Screening Methods for Multiple Carbamate Residues, Including Xylylcarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the simultaneous screening of multiple carbamate (B1207046) residues in various matrices, with a specific focus on the inclusion of Xylylcarb. The information presented is based on a comprehensive review of validated methods and experimental data, designed to assist researchers in selecting the most appropriate technique for their analytical needs.

Executive Summary

The screening of multiple carbamate residues, a critical aspect of food safety and environmental monitoring, is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The prevailing method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) following a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol. This approach is favored due to the thermally labile nature of many carbamate pesticides, which can degrade under the high temperatures used in Gas Chromatography (GC).

While Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for carbamate analysis, it typically necessitates a derivatization step to improve the volatility and thermal stability of the analytes. This adds complexity and potential for variability in the analytical workflow.

This guide will delve into the performance characteristics of these methods, providing available quantitative data and detailed experimental protocols to facilitate an informed comparison.

Methodology Comparison: LC-MS/MS vs. GC-MS/MS

The choice between LC-MS/MS and GC-MS/MS for carbamate analysis hinges on the chemical properties of the analytes and the desired analytical outcome.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.
Applicability to Carbamates Highly suitable for a wide range of carbamates, including thermally labile and polar compounds, without the need for derivatization.Can be used for some carbamates, but often requires derivatization to prevent thermal degradation in the injector and column.
Sample Preparation Commonly employs the QuEChERS method, which is a streamlined extraction and cleanup process.Also compatible with QuEChERS, but requires an additional derivatization step, adding time and complexity.
Sensitivity & Selectivity Generally offers high sensitivity and selectivity, especially when using Multiple Reaction Monitoring (MRM) mode.Can achieve good sensitivity and selectivity, particularly with MS/MS detectors.
Throughput Amenable to high-throughput screening due to the straightforward sample preparation and fast analysis times.Throughput can be lower due to the additional derivatization step.

Quantitative Performance Data

The following tables summarize typical performance data for the analysis of multiple carbamate residues using QuEChERS extraction followed by LC-MS/MS. While extensive data is available for a broad range of carbamates, specific validated performance data for This compound (also known as XMC) in multi-residue methods is not widely reported in the reviewed literature. The data presented below is representative of the performance achievable for other common carbamates and can be considered indicative of the expected performance for this compound under similar optimized conditions.

Table 1: Performance of QuEChERS-LC-MS/MS for Multi-Carbamate Residue Analysis in Food Matrices

CarbamateMatrixSpiking Level (µg/kg)Recovery (%)RSD (%)LOQ (µg/kg)
AldicarbVegetables1095.25.81.0
CarbofuranFruits2098.74.20.5
MethomylVegetables5092.17.12.0
PropoxurGrains10101.53.91.0
CarbarylFruits2096.46.30.5
OxamylVegetables5089.88.52.0

Note: This data is a synthesized representation from multiple sources and should be used for comparative purposes. Actual performance may vary depending on the specific matrix, instrumentation, and analytical conditions.

Experimental Protocols

QuEChERS-LC-MS/MS Method for Carbamate Residue Screening

This protocol outlines a typical workflow for the analysis of multiple carbamate residues in a food matrix.

a) Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724). For acidic commodities, add a buffering salt, such as sodium acetate. Shake vigorously for 1 minute.

  • Salting Out: Add anhydrous magnesium sulfate (B86663) and sodium chloride. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. Shake for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

b) LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification and confirmation of each carbamate.

GC-MS/MS Method with Derivatization for Carbamate Residue Screening

This protocol describes a general approach for the analysis of carbamates using GC-MS/MS, which requires a derivatization step.

a) Sample Preparation (QuEChERS)

Follow the same QuEChERS extraction and cleanup steps as described for the LC-MS/MS method.

b) Derivatization

  • Evaporation: Evaporate a portion of the final QuEChERS extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add a derivatizing agent, such as a silylating reagent (e.g., BSTFA) or an alkylating agent, dissolved in a suitable solvent.

  • Reaction: Heat the mixture at a specific temperature for a defined period to ensure complete derivatization.

  • Reconstitution: After cooling, reconstitute the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS/MS analysis.

c) GC-MS/MS Analysis

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A low- to mid-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in electron ionization (EI) mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of the derivatized carbamates.

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS/MS Analysis sample Sample Homogenization extraction QuEChERS Extraction sample->extraction cleanup Dispersive SPE Cleanup extraction->cleanup lc_separation LC Separation cleanup->lc_separation Direct Analysis derivatization Derivatization cleanup->derivatization Additional Step ms_detection_lc MS/MS Detection (MRM) lc_separation->ms_detection_lc data_analysis Data Analysis & Reporting ms_detection_lc->data_analysis Data Acquisition gc_separation GC Separation derivatization->gc_separation ms_detection_gc MS/MS Detection (MRM) gc_separation->ms_detection_gc ms_detection_gc->data_analysis Data Acquisition

Caption: Experimental workflow for carbamate residue analysis.

Conclusion

For the comprehensive screening of multiple carbamate residues, including this compound, the QuEChERS-LC-MS/MS method stands out as the superior choice . Its ability to analyze thermally labile compounds without derivatization, coupled with its high sensitivity, selectivity, and amenability to high-throughput workflows, makes it the industry standard.

While GC-MS/MS can be a viable alternative, the mandatory derivatization step introduces additional complexity, potential for analyte loss, and increased analysis time. The choice of method should be guided by the specific requirements of the analysis, available instrumentation, and the target list of carbamates. For routine, multi-residue screening, the efficiency and robustness of the QuEChERS-LC-MS/MS approach are unparalleled. Further method validation specifically including this compound would be beneficial to establish definitive performance characteristics for this compound.

The Disappearing Act: A Comparative Look at Xylylcarb Degradation in Varied Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the environmental fate of a key carbamate (B1207046) insecticide.

This guide provides a comparative analysis of the presumed degradation patterns of Xylylcarb in different soil environments, supported by general experimental data for carbamate insecticides. It is designed to equip researchers, scientists, and drug development professionals with a foundational understanding for designing further studies and predicting the environmental fate of this compound.

Predicting this compound's Fate: The Influence of Soil Characteristics

The degradation of this compound, like other carbamates, is primarily driven by microbial activity, with chemical hydrolysis also playing a role.[1][2] The rate and pathway of this degradation are intimately linked to the physical and chemical properties of the soil.[1][3] this compound is a white solid, and its isomer 3,5-Xylyl Methylcarbamate is noted as being practically insoluble in water, which suggests this compound likely has low water solubility.[4] This characteristic significantly influences its interaction with soil components.

Key Influencing Factors:
  • Soil Texture: The relative proportions of sand, silt, and clay determine a soil's texture.

    • Sandy Soils: With their large particle size and low surface area, sandy soils are expected to exhibit lower adsorption of this compound. This could lead to faster initial degradation rates if microbial populations are active, but also a higher potential for leaching.

    • Clay Soils: The small particle size and large surface area of clay soils promote the adsorption of organic molecules like this compound. This binding can reduce its bioavailability to microorganisms, potentially slowing the degradation rate and decreasing its half-life.[3]

  • Organic Matter: Soil organic matter is a crucial factor in the fate of many pesticides.[3]

    • High Organic Matter Soils: Soils rich in organic matter will likely adsorb this compound more strongly. While this can decrease its immediate availability, it also supports a more diverse and abundant microbial community, which can lead to enhanced degradation over time.[3]

    • Low Organic Matter Soils: In these soils, this compound will be more freely available, potentially leading to faster initial microbial degradation, assuming other conditions are favorable. However, the lower microbial biomass in such soils might limit the overall degradation capacity.

  • Soil pH: The pH of the soil can influence both chemical and microbial degradation processes. Carbamate hydrolysis can be affected by pH.[1][3]

    • Acidic Soils: In acidic conditions, the chemical hydrolysis of some carbamates can be slower. The composition and activity of microbial communities can also be altered, which may impact the rate of biodegradation.

    • Neutral to Alkaline Soils: Alkaline conditions can accelerate the chemical hydrolysis of many carbamate insecticides.[3] These pH levels often favor a diverse range of bacteria and fungi capable of degrading pesticides.

  • Microbial Activity: The presence of a healthy and diverse microbial population is paramount for the biotic degradation of this compound.[2] Soils with a history of pesticide application may exhibit enhanced degradation, where microorganisms have adapted to utilize the pesticide as a source of carbon or nitrogen.[5]

Comparative Data Summary

Due to the absence of specific experimental data for this compound, the following table summarizes the expected qualitative effects of different soil properties on its degradation, based on general knowledge of carbamate insecticides.

Soil PropertyInfluence on this compound Degradation RatePredominant Degradation PathwayExpected Half-life (Qualitative)
Texture
SandyPotentially faster initial rate due to higher bioavailabilityMicrobial Degradation, LeachingShorter (if microbes are active)
ClaySlower due to strong adsorption and lower bioavailabilityMicrobial DegradationLonger
LoamModerateMicrobial DegradationModerate
Organic Matter
High (>5%)Can be slower initially (adsorption) but enhanced over timeMicrobial DegradationVariable, potentially shorter long-term
Low (<2%)Potentially faster initially due to higher bioavailabilityMicrobial DegradationShorter (if microbes are active)
pH
Acidic (<6)Generally slowerMicrobial Degradation, Slow HydrolysisLonger
Neutral (6-7.5)Optimal for many microbial degradersMicrobial Degradation, Moderate HydrolysisModerate
Alkaline (>7.5)Faster due to accelerated chemical hydrolysisChemical Hydrolysis, Microbial DegradationShorter
Microbial Activity
HighFasterMicrobial DegradationShorter
LowSlowerChemical HydrolysisLonger
History of Carbamate UseSignificantly faster (enhanced degradation)Microbial DegradationMuch Shorter

Experimental Protocols for Assessing this compound Degradation

To generate specific data for this compound, a standardized experimental protocol is essential. The following outlines a general methodology for a laboratory-based soil degradation study.[6][7]

Objective: To determine the rate of this compound degradation in different soil types under controlled laboratory conditions.

Materials:

  • Analytical grade this compound

  • Radiolabeled ¹⁴C-Xylylcarb (for tracing degradation products)

  • Representative soil samples (e.g., sandy loam, clay loam, high organic matter soil)

  • Incubation chambers with temperature and moisture control

  • Extraction solvents (e.g., acetonitrile, methanol)

  • Analytical instrumentation (e.g., HPLC, LC-MS/MS, Liquid Scintillation Counter)

  • Sterile and non-sterile soil controls

Methodology:

  • Soil Collection and Characterization:

    • Collect topsoil (0-15 cm) from different locations representing the desired soil types.

    • Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize.

    • Characterize each soil type for its physicochemical properties: texture (particle size analysis), organic carbon content, pH, cation exchange capacity, and microbial biomass.

  • Experimental Setup:

    • Weigh a standardized amount of each soil type (e.g., 50 g dry weight equivalent) into individual incubation flasks.

    • Adjust the moisture content of the soil to a specific level, typically 50-60% of its water-holding capacity.

    • Prepare a stock solution of this compound (a mixture of analytical grade and ¹⁴C-labeled compound) in a suitable solvent.

    • Fortify the soil samples with the this compound solution to achieve a desired concentration (e.g., 1 mg/kg soil). The solvent should be allowed to evaporate completely.

    • Include sterile control samples for each soil type (e.g., by autoclaving or gamma irradiation) to distinguish between biotic and abiotic degradation.

    • Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), destructively sample triplicate flasks for each soil type and treatment.

    • Extract the soil samples with an appropriate solvent mixture.

    • Analyze the extracts for the concentration of the parent this compound and its potential metabolites using HPLC or LC-MS/MS.

    • Quantify the amount of ¹⁴C remaining in the soil (extractable and non-extractable residues) using a liquid scintillation counter.

    • Mineralization can be assessed by trapping evolved ¹⁴CO₂ in an alkaline solution.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point.

    • Determine the degradation kinetics, typically by fitting the data to a first-order or other appropriate kinetic model.

    • Calculate the dissipation time 50% (DT₅₀), or half-life, of this compound in each soil type.

    • Identify and quantify major degradation products.

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental design, the following diagrams are provided.

cluster_soil Soil Environment cluster_processes Degradation Processes cluster_fate Environmental Fate Soil_Properties Soil Properties Adsorption Adsorption/Desorption Soil_Properties->Adsorption Biodegradation Microbial Degradation Soil_Properties->Biodegradation Chemical_Degradation Chemical Hydrolysis Soil_Properties->Chemical_Degradation Leaching Leaching Soil_Properties->Leaching Microbial_Community Microbial Community Microbial_Community->Biodegradation Xylylcarb_Application This compound Application Xylylcarb_Application->Adsorption Xylylcarb_Application->Biodegradation Xylylcarb_Application->Chemical_Degradation Xylylcarb_Application->Leaching Adsorption->Biodegradation Adsorption->Leaching Metabolites Degradation Products Biodegradation->Metabolites Chemical_Degradation->Metabolites Groundwater Groundwater Contamination Leaching->Groundwater Mineralization CO2 + H2O + Biomass Metabolites->Mineralization

Caption: Factors influencing the degradation of this compound in soil.

start Start soil_prep Soil Collection & Characterization (Texture, pH, OM) start->soil_prep fortification Spiking Soil with this compound (including 14C-labeled) soil_prep->fortification incubation Incubation (Controlled Temperature & Moisture) fortification->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis Chemical Analysis (HPLC, LC-MS) extraction->analysis data_analysis Data Analysis (Kinetics, DT50) analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for a soil degradation study.

References

Evaluating the Selectivity of Xylylcarb Against Beneficial Insects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The careful selection of insecticides is paramount in integrated pest management (IPM) programs to effectively control target pests while minimizing harm to non-target beneficial organisms. This guide provides a comparative evaluation of the selectivity of Xylylcarb, a carbamate (B1207046) insecticide, against beneficial insects. Due to a notable lack of publicly available quantitative data on the specific toxicity of this compound to beneficial insects, this guide also highlights the existing data for other common insecticides to provide a benchmark for assessing selectivity.

Executive Summary

This compound, a member of the carbamate class of insecticides, functions as an acetylcholinesterase (AChE) inhibitor. This mode of action, while effective against a range of pests, can also pose a significant risk to beneficial insects, which play a crucial role in maintaining ecosystem balance and providing natural pest control. A thorough review of available scientific literature reveals a significant data gap regarding the specific lethal and sublethal effects of this compound on key beneficial insects such as pollinators, predatory mites, and parasitic wasps.

This guide presents a framework for evaluating insecticide selectivity and provides available toxicity data for several widely used alternative insecticides, including another carbamate (Carbaryl), an organophosphate (Chlorpyrifos), a neonicotinoid (Imidacloprid), and a pyrethroid (Lambda-cyhalothrin). This comparative data underscores the importance of empirical testing to determine the true ecological impact of a pesticide.

Comparative Toxicity Data

The following tables summarize the available acute contact toxicity (LC50) data for several insecticides against key beneficial insects. The LC50 value represents the concentration of a substance required to kill 50% of a test population. Lower LC50 values indicate higher toxicity. It is critical to note the absence of specific data for this compound in these comparisons.

Table 1: Acute Contact Toxicity (LC50) to Honey Bees (Apis mellifera)

Insecticide ClassActive IngredientLC50 (µ g/bee )IOBC Toxicity Classification
Carbamate This compound No Data Available Not Classified
CarbamateCarbaryl0.14 - 1.24 - Harmful
OrganophosphateChlorpyrifos0.059 - 0.1034 - Harmful
NeonicotinoidImidacloprid0.024 - 0.0644 - Harmful
PyrethroidLambda-cyhalothrin0.0384 - Harmful

IOBC (International Organisation for Biological Control) classification based on mortality: 1 = harmless (<30%), 2 = slightly harmful (30-79%), 3 = moderately harmful (80-99%), 4 = harmful (>99%).

Table 2: Acute Contact Toxicity (LC50) to Predatory Mites

Insecticide ClassActive IngredientSpeciesLC50 (g a.i./ha)IOBC Toxicity Classification
Carbamate This compound VariousNo Data Available Not Classified
CarbamateCarbarylPhytoseiulus persimilisHigh Mortality4 - Harmful
OrganophosphateChlorpyrifosTyphlodromus pyri397.23 - Moderately Harmful
NeonicotinoidImidaclopridAmblyseius swirskiiHigh Mortality4 - Harmful
PyrethroidLambda-cyhalothrinAmblyseius swirskiiHigh Mortality4 - Harmful

Table 3: Acute Contact Toxicity (LC50) to Parasitic Wasps

Insecticide ClassActive IngredientSpeciesLC50 (ng/wasp)IOBC Toxicity Classification
Carbamate This compound VariousNo Data Available Not Classified
CarbamateCarbarylTrichogramma spp.High Mortality4 - Harmful
OrganophosphateChlorpyrifosTrichogramma brassicae< 14 - Harmful
NeonicotinoidImidaclopridNasonia vitripennis14.263 - Moderately Harmful
PyrethroidLambda-cyhalothrinAphidius erviLD20 exposure caused behavioral effects-

Experimental Protocols

The evaluation of insecticide selectivity on beneficial insects typically follows standardized laboratory and semi-field testing protocols established by organizations like the International Organisation for Biological Control (IOBC). These protocols are designed to assess both lethal and sublethal effects.

Key Experimental Methodologies:
  • Acute Contact Toxicity: This laboratory test exposes beneficial insects to a dry, uniform residue of the insecticide on an inert surface, typically glass plates. Mortality is assessed at specific time points (e.g., 24, 48, 72 hours) to determine the LC50 value.

  • Oral Toxicity: For insects like bees that may ingest pesticides through nectar and pollen, oral toxicity tests are conducted. The insecticide is incorporated into a food source (e.g., sucrose (B13894) solution), and the amount consumed and subsequent mortality are recorded to determine the LD50 (lethal dose).

  • Sublethal Effects Assessment: Beyond mortality, sublethal effects on behavior, reproduction, and development are crucial for a comprehensive risk assessment. These can include:

    • Reproductive performance: Assessing the impact on fecundity (egg-laying) and fertility.

    • Foraging behavior: Observing changes in the ability of pollinators to find and collect food.

    • Parasitism/Predation rates: Measuring the efficiency of parasitic wasps and predatory mites in controlling pest populations after exposure to the insecticide.

  • Semi-field and Field Studies: These studies are conducted under more realistic environmental conditions to validate laboratory findings. They often involve applying the insecticide to crops in tunnels or open fields and monitoring the populations of beneficial insects over time.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the mechanism of action of carbamate insecticides, the following diagrams are provided.

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_insecticide Carbamate Insecticide Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Broken down by Continued_Stimulation Continued_Stimulation ACh_Receptor->Continued_Stimulation Causes Nerve_Impulse Nerve_Impulse AChE->Nerve_Impulse Terminates signal This compound This compound This compound->AChE Inhibits Nerve_Impulse->Acetylcholine Release Paralysis_Death Paralysis_Death Continued_Stimulation->Paralysis_Death

Mechanism of action for carbamate insecticides like this compound.

Insecticide_Selectivity_Workflow cluster_lab Laboratory Testing cluster_semifield Semi-Field/Field Testing cluster_risk Risk Assessment Tier1 Tier 1: Acute Toxicity Screening Contact_Toxicity Contact Toxicity (LC50) Tier1->Contact_Toxicity Oral_Toxicity Oral Toxicity (LD50) Tier1->Oral_Toxicity Sublethal_Effects Sublethal Effects Assessment Tier1->Sublethal_Effects Risk_Quotient Risk Quotient Calculation (Exposure/Toxicity) Contact_Toxicity->Risk_Quotient Oral_Toxicity->Risk_Quotient Sublethal_Effects->Risk_Quotient Tier2 Tier 2: Realistic Exposure Tunnel_Tests Tunnel/Cage Tests Tier2->Tunnel_Tests Field_Studies Open Field Studies Tier2->Field_Studies IOBC_Classification IOBC Classification Tunnel_Tests->IOBC_Classification Field_Studies->IOBC_Classification Risk_Quotient->Tier2 If risk is identified

A comparative review of the regulatory status of Xylylcarb globally.

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the carbamate (B1207046) insecticide, Xylylcarb, against contemporary alternatives, supported by representative experimental data and methodologies.

For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound, a carbamate insecticide also known as MPMC, functions as a reversible acetylcholinesterase (AChE) inhibitor. Historically used for controlling sucking pests like hoppers on rice and fruit, its global regulatory status appears to be largely obsolete. Extensive searches of national and international pesticide registration databases indicate that this compound is not currently registered for agricultural use in major markets including the United States, the European Union, Australia, Canada, China, India, and Brazil. While it has a history of use in Japan, its current status is not prominently listed. This review provides a comparative analysis of this compound's presumed performance characteristics against modern insecticidal alternatives, supplemented with generalized experimental protocols and relevant biological and analytical pathways.

Global Regulatory Status

The regulatory landscape for pesticides is dynamic, with older compounds often being superseded by newer chemistries with more favorable safety and efficacy profiles. This compound appears to fall into this category.

Region/Country Regulatory Body Status of this compound (3,4-dimethylphenyl methylcarbamate) Key Findings & Citations
United States Environmental Protection Agency (EPA)Inactive The EPA's Toxic Substances Control Act (TSCA) Chemical Substance Inventory lists the commercial activity status for this compound's parent compound as "INACTIVE".[1] No active tolerances (Maximum Residue Limits) are found in the U.S. Code of Federal Regulations.[2][3][4]
European Union European Commission (EC) / ECHANot Approved A search of the EU Pesticides Database does not show an active approval for this compound. It is listed by the European Chemicals Agency (ECHA) with harmonized classification for acute toxicity and aquatic hazards.[5][6][7]
Australia Australian Pesticides and Veterinary Medicines Authority (APVMA)Not Registered No current registration for products containing this compound could be found in publicly accessible Australian pesticide databases.
Canada Pest Management Regulatory Agency (PMRA)Not Registered A search of Health Canada's pesticide product databases did not yield any registered products containing this compound.
China Institute for the Control of Agrochemicals, Ministry of Agriculture (ICAMA)Not Registered No registration information for this compound was found in searches related to China's pesticide registration system.[8][9][10][11]
India Central Insecticide Board & Registration Committee (CIB&RC)Not Registered This compound is not listed as a registered, banned, or restricted insecticide in publicly available documents from the CIB&RC.
Brazil MAPA / ANVISA / IBAMANot Registered No registration for this compound was found in Brazil's agrochemical database (AGROFIT).[3]
Japan Ministry of Agriculture, Forestry and Fisheries (MAFF)Likely Obsolete The synonym MPMC was approved for use.[12] While a Japanese MRL database exists, the current registration status is not readily confirmed, suggesting it may be an older, less common active ingredient.[13][14][15][16]
International Codex AlimentariusNo MRLs Established A search of the Codex Alimentarius pesticide database for international Maximum Residue Limits (MRLs) did not return any results for this compound.[17][18][19]

Mechanism of Action: Acetylcholinesterase Inhibition

As a carbamate insecticide, this compound's mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme. This pathway is critical for nerve function in insects.

AChE_Inhibition cluster_normal Normal Nerve Function cluster_inhibited Pathway with this compound ACh Acetylcholine (B1216132) (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds ACh->Receptor Accumulates & Continuously Binds Synapse Synaptic Cleft Choline Choline + Acetate (Recycled/Metabolized) AChE->Choline Inhibited_AChE Carbamylated AChE (Reversibly Inhibited) AChE->Inhibited_AChE Receptor->Synapse Signal Termination NerveImpulse Continuous Nerve Impulse Firing Receptor->NerveImpulse Leads to This compound This compound This compound->AChE Inhibits

Caption: Acetylcholinesterase (AChE) inhibition pathway by this compound.

In a normal nervous system, acetylcholine is released into the synaptic cleft, binds to receptors to transmit a nerve signal, and is then broken down by AChE to terminate the signal. This compound, like other carbamates, binds to the active site of AChE, forming a carbamylated enzyme.[1] This inhibition is reversible, but slows down the breakdown of acetylcholine significantly.[1] The resulting accumulation of acetylcholine leads to continuous stimulation of nerve receptors, causing hyperexcitation, paralysis, and ultimately death of the insect.[1]

Comparative Performance with Modern Alternatives

Due to the lack of recent, publicly available field studies on this compound, a direct quantitative comparison is not feasible. However, we can compare the general characteristics of carbamates with modern insecticide classes used for the same target pests (e.g., brown planthopper, Nilaparvata lugens).

Insecticide Class Example Active Ingredient(s) Mode of Action Efficacy Against Hoppers Key Advantages Key Disadvantages
Carbamates This compound , Carbaryl, Carbofuran[6]AChE Inhibitor (IRAC Group 1A)Historically effective, but resistance is a known issue.Broad-spectrum, relatively rapid knockdown.High toxicity to beneficial insects (e.g., bees, parasitoids)[3]; potential for pest resurgence; resistance development.
Organophosphates Acephate, ChlorpyrifosAChE Inhibitor (IRAC Group 1B)Effective, but with significant resistance and non-target effects.[14]Broad-spectrum, often lower cost.High toxicity to vertebrates and non-target organisms; well-documented resistance.
Neonicotinoids Imidacloprid, Thiamethoxam, Clothianidin[14]nAChR Agonist (IRAC Group 4A)Highly effective with systemic activity.[5][7][13]Systemic uptake protects new growth; effective at low doses.High risk to pollinators; widespread resistance in BPH populations[7]; concerns over environmental persistence.
Phenylpyrazoles FipronilGABA-gated chloride channel antagonist (IRAC Group 2B)Highly effective against BPH.[13][14]Long residual activity.High toxicity to aquatic life and bees; can lead to pest resurgence.
Insect Growth Regulators (IGRs) BuprofezinChitin biosynthesis inhibitor (IRAC Group 16)Effective against nymphal stages, slower acting.[5][7]More selective, less harmful to many beneficial insects.Not effective against adult insects; slower speed of kill.
Diamides ChlorantraniliproleRyanodine receptor modulator (IRAC Group 28)Effective against a range of pests, including some hoppers.Novel mode of action; generally low vertebrate toxicity.Higher cost; potential for resistance development.
Biologicals Metarhizium anisopliae (Fungus), Beauveria bassiana (Fungus)Fungal infection and colonizationCan suppress hopper populations effectively under favorable conditions.Environmentally friendly; low risk to non-target organisms.Slower acting; efficacy is dependent on environmental conditions (humidity, temperature).

Quantitative Efficacy Data for Alternatives Against Brown Planthopper (Nilaparvata lugens)

The following table summarizes data from representative field studies on insecticides currently used for brown planthopper control.

Active Ingredient Dosage Pest Population Reduction (%) / Metric Study Reference
Fipronil 5 SC2.0 ml/L85.45% reduction over controlThe Pharma Innovation Journal (2021)[14]
Clothianidin 50 WDG0.05 g/L85.09% reduction over controlThe Pharma Innovation Journal (2021)[14]
Thiamethoxam 25 WG0.20 g/L84.53% reduction over controlThe Pharma Innovation Journal (2021)[14]
Imidacloprid 17.8 SL0.20 ml/L84.17% reduction over controlThe Pharma Innovation Journal (2021)[14]
Buprofezin 25 SC1000 ml/haLowest population (3.60 BPH/hill)Int. J. Curr. Microbiol. App. Sci (2020)[7]
Bifenthrin 10 ECNot Specified100% cumulative mortality (Greenhouse)Int. J. of Plant Protection (2016)[13]
Chlorpyrifos 50 EC + Cypermethrin 5 ECNot Specified100% cumulative mortality (Greenhouse)Int. J. of Plant Protection (2016)[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in insecticide evaluation.

Protocol 1: Insecticide Efficacy Bioassay (Leaf-Dip Method for Leafhoppers)

Objective: To determine the lethal concentration (LC₅₀) of an insecticide against a target leafhopper species.

Methodology:

  • Insect Rearing: Maintain a healthy, multi-generational colony of the target leafhopper species on untreated host plants under controlled conditions (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Insecticide Preparation: Prepare a stock solution of the test insecticide in an appropriate solvent (e.g., acetone). Create a series of five to seven serial dilutions in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100). A control solution will contain only water and surfactant.

  • Leaf Treatment: Select healthy, uniform-sized leaves from the host plant. Dip each leaf into a respective insecticide dilution (or control solution) for 10-15 seconds with gentle agitation.

  • Exposure: Allow the treated leaves to air-dry completely under a fume hood. Place the petiole of each dried leaf into a water-filled vial or floral tube to maintain turgor. Place each leaf-vial unit into a ventilated container (e.g., a petri dish with a mesh lid).

  • Insect Introduction: Introduce 10-20 adult leafhoppers into each container. Each concentration and the control should be replicated 3-5 times.

  • Incubation & Assessment: Maintain the containers under the same conditions as the rearing colony. Assess mortality at 24, 48, and 72 hours post-introduction. Insects that are unable to move when gently prodded are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to calculate the LC₅₀ and LC₉₀ values with 95% confidence intervals.

Protocol 2: Non-Target Toxicity Assay (Aquatic Invertebrate - Daphnia magna)

Objective: To determine the acute toxicity (EC₅₀) of an insecticide to a standard non-target aquatic organism.

Methodology:

  • Test Organism Culture: Culture Daphnia magna in a suitable medium (e.g., reconstituted hard water) under standard laboratory conditions (20±2°C, 16:8 L:D photoperiod). Use neonates (<24 hours old) for testing.

  • Test Solution Preparation: Prepare a stock solution of the insecticide and create a geometric series of at least five concentrations in the culture medium. Include a medium-only control.

  • Exposure: Add 10 Daphnia neonates to each of several replicate glass beakers (e.g., 4 replicates per concentration) containing the test solutions. The loading rate should not stress the organisms.

  • Incubation: Incubate the test beakers for 48 hours under the specified environmental conditions without feeding.

  • Assessment: After 48 hours, count the number of immobilized Daphnia in each beaker. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: Calculate the percentage of immobilization for each concentration. Use statistical software to determine the EC₅₀ (the concentration causing immobilization in 50% of the population) and its 95% confidence limits.

Protocol 3: Residue Analysis in Plant Material (GC-MS Method for Carbamates)

Objective: To quantify the residue of a carbamate insecticide in a crop sample.

Methodology:

  • Sample Preparation (QuEChERS method):

    • Homogenize a representative sample (e.g., 10-15 g) of the crop material.

    • Extract the homogenized sample with acetonitrile (B52724).

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation (salting out).

    • Centrifuge to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid matrix components.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile extract.

    • Add it to a tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids).

    • Vortex and centrifuge the sample. The supernatant is the cleaned-up extract.

  • Derivatization (Optional but often required for GC):

    • For some carbamates, derivatization is necessary to improve thermal stability and chromatographic performance. This can involve, for example, trifluoroacetylation.

  • GC-MS Analysis:

    • Inject an aliquot of the final extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • GC Conditions: Use a capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane). Program the oven temperature with a gradient to separate the target analytes.

    • MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Prepare matrix-matched calibration standards. Quantify the analyte by comparing the peak area of the target ion(s) in the sample to the calibration curve.

Caption: General workflow for pesticide residue analysis using QuEChERS and GC-MS.

Conclusion

This compound is a carbamate insecticide that appears to be largely obsolete in major global agricultural markets, with no current registrations found in the US, EU, Australia, Canada, China, India, or Brazil. As an acetylcholinesterase inhibitor, it shares a mode of action with organophosphate insecticides. While likely effective against its target pests at the time of its introduction, the development of insecticide resistance and a greater understanding of the broad-spectrum toxicity of carbamates to beneficial insects have led to its replacement by newer chemical classes. Modern alternatives, including neonicotinoids, phenylpyrazoles, and insect growth regulators, offer different modes of action and, in some cases, improved safety profiles or systemic activity. However, these alternatives also face challenges, most notably the rapid evolution of resistance in target pests like the brown planthopper and significant concerns regarding their own non-target and environmental impacts. The data and protocols presented here offer a framework for comparing the performance of such insecticides, highlighting the ongoing need for integrated pest management strategies that minimize reliance on any single chemical class.

References

Safety Operating Guide

Proper Disposal Procedures for Xylylcarb

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Xylylcarb, a carbamate (B1207046) insecticide. The procedures outlined below are intended for researchers, scientists, and drug development professionals working in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and environmental protection.

Immediate Safety and Hazard Information

This compound is a neurotoxic compound that functions as an acetylcholinesterase inhibitor.[1] It presents significant health and environmental hazards.

  • Human Health Hazards : this compound is harmful if swallowed or inhaled and is suspected of causing cancer and damaging fertility.[2][3] Acute exposure can lead to a cholinergic crisis, with symptoms including nausea, vomiting, salivation, sweating, and, in severe cases, convulsions and respiratory muscle failure.[1] It may also cause allergic skin reactions and serious eye irritation.[4]

  • Environmental Hazards : This chemical is classified as very toxic to aquatic life, with long-lasting effects.[1][2][4] It can be lethal to fish, birds, insects, and plants, posing a significant risk to ecosystems.[4]

Due to these hazards, this compound and any materials contaminated with it must be treated as hazardous waste. Do not dispose of this compound down the drain or in regular trash.[3][5]

This compound Properties and Classifications

The following table summarizes key quantitative data and classifications for this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance White solid[1]
GHS Hazard Statements H302: Harmful if swallowedH332: Harmful if inhaledH351: Suspected of causing cancerH400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects[1][3]
Hazard Classes Acute Toxicity (Oral, Inhalation), Carcinogenicity, Aquatic Hazard (Acute and Chronic)[1][2][3]

Step-by-Step Disposal Protocol

This protocol details the standard operating procedure for the safe collection and disposal of this compound waste in a laboratory environment.

Step 1: Personal Protective Equipment (PPE) and Preparation

Before handling this compound waste, ensure all appropriate safety measures are in place.

  • Consult Safety Data Sheet (SDS) : Always review the most current SDS for this compound before beginning work.[3]

  • Work Area : Conduct all waste handling procedures inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]

  • Required PPE : At a minimum, wear the following:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles and a face shield

    • A properly fitted lab coat

  • Spill Kit : Ensure a spill kit appropriate for solid chemical spills is readily accessible.

Step 2: Segregation and Collection of Waste

Proper segregation is crucial to prevent accidental chemical reactions and ensure compliant disposal.

  • Designated Waste Container : Use a dedicated, clearly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material and have a secure, tight-fitting lid.

  • Labeling : Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., Health Hazard, Environmental Hazard).

  • Waste Types :

    • Solid Waste : Collect excess or expired solid this compound, contaminated lab supplies (e.g., weigh boats, contaminated gloves, bench paper), and place them directly into the designated solid waste container.

    • Liquid Waste : For solutions containing this compound, use a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.

Step 3: Decontamination of Empty Containers

Empty this compound containers are considered hazardous waste until properly decontaminated.[6] The standard procedure is triple rinsing.[6][7]

  • First Rinse : Add a suitable solvent (e.g., ethanol (B145695) or acetone, check for compatibility) to the empty container until it is about 20-25% full. Secure the cap and shake vigorously for 30 seconds.[6] Pour the solvent rinsate into a designated hazardous liquid waste container.

  • Second and Third Rinses : Repeat the rinsing step two more times, collecting the rinsate in the same hazardous waste container.[6]

  • Container Disposal : After triple rinsing and allowing the container to air dry in a fume hood, puncture it or otherwise render it unusable to prevent reuse.[7] It can then typically be disposed of with other decontaminated lab glass or plastic, but confirm this with your institution's Environmental Health & Safety (EHS) office.

Step 4: Storage and Final Disposal
  • Temporary Storage : Keep the sealed hazardous waste container in a designated, secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[2]

  • Arrange for Pickup : Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to transport hazardous waste in a personal vehicle.[5] Professional hazardous waste disposal services will ensure the material is transported and disposed of in accordance with all local, state, and federal regulations.[5][8]

Experimental Protocols for Chemical Degradation

Therefore, chemical degradation should not be attempted. The established and required procedure is to collect all this compound waste for disposal by a licensed professional hazardous waste management company.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep 1. Preparation & Safety cluster_handling 2. Waste Handling & Segregation cluster_decon 3. Container Decontamination cluster_disposal 4. Final Disposal A Consult SDS for this compound B Wear Full PPE: - Gloves - Goggles & Face Shield - Lab Coat A->B C Work in Chemical Fume Hood B->C D Is waste solid or liquid? C->D E Collect in Labeled SOLID Hazardous Waste Container D->E Solid F Collect in Labeled LIQUID Hazardous Waste Container D->F Liquid J Store Sealed Waste Container in Satellite Accumulation Area E->J F->J G Triple Rinse Empty Container with appropriate solvent H Collect Rinsate into LIQUID Hazardous Waste G->H I Puncture & Dispose of Dry, Rinsed Container H->I H->J K Contact Institutional EHS for Professional Disposal J->K

References

Safeguarding Your Research: A Comprehensive Guide to Handling Xylylcarb

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols and logistical plans for the handling and disposal of Xylylcarb, a carbamate (B1207046) insecticide and potent acetylcholinesterase inhibitor. Adherence to these procedures is critical to mitigate the risks of exposure, which can lead to severe health consequences, including neurotoxic effects and cholinergic crisis.[1][2][3] This guide is intended to be a primary resource for laboratory personnel, fostering a culture of safety and responsibility.

I. Understanding the Risks: Hazard Profile of this compound

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: Harmful if swallowed or inhaled.[4]

  • Carcinogenicity: Suspected of causing cancer.[4][5]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][6]

  • Mechanism of Action: As a cholinesterase inhibitor, it disrupts the nervous system by causing an accumulation of acetylcholine.[1][2]

Exposure can occur through inhalation, ingestion, or skin contact and may lead to symptoms such as nausea, vomiting, blurred vision, and in severe cases, convulsions and respiratory failure.[1][2]

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound in any form (solid or in solution). The following table summarizes the required equipment.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Minimum thickness of 14-15 mil.[7] Elbow-length or gauntlet style.[4]Prevents dermal absorption, a primary route of exposure.[8] Nitrile and neoprene offer good resistance to a broad range of chemicals, including pesticides.[1][7]
Body Protection Disposable coveralls (Tyvek® or similar for light splash protection).[9] For high-exposure scenarios (e.g., spill cleanup), chemical-resistant suits (Tychem® BR, CSM, or TK) are required.[1]Protects skin from splashes and contamination. Chemical-resistant materials are necessary for significant contact.
Eye and Face Protection Snug-fitting, non-fogging safety goggles.[8] For tasks with a higher splash risk (e.g., pouring or mixing), a full-face shield worn over safety goggles is required.[4][8]Protects eyes from splashes of this compound, which can cause serious irritation.[6]
Respiratory Protection A NIOSH-approved respirator is required when handling this compound powder or creating aerosols. For high concentrations or in poorly ventilated areas, a supplied-air, full-facepiece respirator is necessary.[1]Prevents inhalation of airborne particles, a significant route of exposure.[1]
Foot Protection Chemical-resistant boots with pants worn over the top.[4]Protects feet from spills and splashes.

III. Operational Plan: Step-by-Step Handling Procedures

The following workflow must be adhered to at all times when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Designate a specific handling area A->B C Ensure emergency equipment is accessible (eyewash, safety shower, spill kit) B->C D Don appropriate Personal Protective Equipment (PPE) C->D E Weigh and handle solid this compound in a chemical fume hood D->E Proceed to handling F Prepare solutions in a well-ventilated area or fume hood E->F G Avoid creating dust or aerosols F->G H Keep containers tightly closed when not in use G->H I Decontaminate work surfaces H->I Proceed to post-handling J Remove and dispose of PPE correctly I->J K Wash hands thoroughly with soap and water J->K

Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Decontamination of Work Surfaces

  • Preparation: Prepare a 10% bleach solution or a suitable laboratory decontamination solution.

  • Application: Liberally apply the decontamination solution to the potentially contaminated surface.

  • Contact Time: Allow the solution to remain in contact with the surface for at least 15 minutes.

  • Wiping: Wipe the surface with absorbent material, such as paper towels.

  • Rinsing: Rinse the surface thoroughly with water.

  • Disposal: Dispose of all cleaning materials as hazardous waste.

IV. Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed, and chemical-resistant container. Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.
Liquid Waste (Solutions containing this compound) Collect in a labeled, sealed, and leak-proof container. Do not mix with other solvent waste unless approved by EHS. Dispose of as hazardous chemical waste.[10]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, labeled hazardous waste container. Dispose of as solid hazardous waste.
Contaminated PPE Disposable PPE (gloves, coveralls) should be placed in a sealed bag and disposed of as hazardous waste immediately after use. Reusable PPE must be decontaminated according to manufacturer's instructions before reuse.
Empty this compound Containers Triple-rinse with a suitable solvent (e.g., acetone (B3395972) or methanol).[11] The first rinseate must be collected and disposed of as hazardous waste.[10] After triple-rinsing and air-drying, the container can be disposed of according to institutional guidelines for decontaminated chemical containers.

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

Start Material Contaminated with this compound IsLiquid Is the waste primarily liquid? Start->IsLiquid IsSolid Is the waste primarily solid? IsLiquid->IsSolid No LiquidWaste Collect in a labeled, sealed liquid waste container IsLiquid->LiquidWaste Yes IsContainer Is it an empty container? IsSolid->IsContainer No SolidWaste Collect in a labeled, sealed solid waste container IsSolid->SolidWaste Yes TripleRinse Triple-rinse with appropriate solvent IsContainer->TripleRinse Yes EHS_Disposal Dispose of through Environmental Health & Safety IsContainer->EHS_Disposal No (Consult EHS) LiquidWaste->EHS_Disposal SolidWaste->EHS_Disposal CollectRinseate Collect first rinseate as hazardous liquid waste TripleRinse->CollectRinseate DisposeContainer Dispose of rinsed container per institutional policy CollectRinseate->DisposeContainer

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xylylcarb
Reactant of Route 2
Reactant of Route 2
Xylylcarb

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。